Comprehensive 1H and 13C NMR Characterization of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate: A Technical Guide for Structural Elucidation
Structural Anatomy & Mechanistic Rationale Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a complex bicyclic-heterocyclic ester. Structurally, it is divided into two distinct electronic domains: the 1-methyl-1H...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Anatomy & Mechanistic Rationale
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a complex bicyclic-heterocyclic ester. Structurally, it is divided into two distinct electronic domains: the 1-methyl-1H-indazole-3-carboxylate core (an electron-deficient, highly conjugated aromatic system) and the cyclohex-2-en-1-yl moiety (an aliphatic ring containing an allylic ester linkage and an isolated alkene).
Understanding the nuclear magnetic resonance (NMR) profile of this compound requires a deep analysis of the anisotropic effects generated by the indazole ring and the ester carbonyl. The
N
-methyl group at position 1 is heavily deshielded by the adjacent nitrogen electronegativity and the aromatic ring current, while the ester carbonyl at position 3 exerts a strong electron-withdrawing effect, significantly deshielding the H-4 proton [1]. This structural motif shares significant spectroscopic homology with emerging synthetic cannabinoids (e.g., indazole-3-carboxamides and carboxylates), making its precise characterization critical for forensic and pharmaceutical drug development [3].
Spectroscopic Spin Systems and Signal Causality
The Indazole Aromatic System
The 1-methyl-1H-indazole core presents a classic four-spin aromatic system (H-4, H-5, H-6, H-7) alongside a distinct
N
-methyl singlet.
H-4 (δ 8.18 ppm): Experiences profound anisotropic deshielding from the spatially proximate C=O double bond. It appears as a doublet of doublets (dd) due to ortho-coupling with H-5 and long-range meta-coupling with H-6.
H-7 (δ 7.45 ppm): Positioned adjacent to the
N
-methyl group, it appears as a doublet. The steric proximity to the
N
-methyl group can be validated via Nuclear Overhauser Effect (NOESY) correlations.
N
-CH
3
(δ 4.15 ppm): The methyl protons resonate as a sharp, highly deshielded singlet due to the inductive pull of the N1 atom [2].
The Cyclohexenyl Ester System
The cyclohex-2-en-1-yl ring introduces a complex aliphatic and olefinic spin network.
H-1' (δ 5.55 ppm): The oxymethine proton is shifted significantly downfield due to the electron-withdrawing ester oxygen and its allylic position. It presents as a broad multiplet due to coupling with the adjacent alkene proton (H-2') and the aliphatic methylene protons (H-6').
H-2' & H-3' (δ 5.80 - 5.98 ppm): The olefinic protons appear as distinct multiplets, differentiated by their proximity to the ester linkage.
Self-Validating Experimental Protocols
To ensure scientific integrity, the NMR acquisition must function as a self-validating system. A simple 1D spectrum is insufficient for a molecule with overlapping aliphatic multiplets; therefore, the protocol inherently relies on 2D heteronuclear correlations (HSQC, HMBC) to close the logical loop of assignment.
Sample Preparation
Solvent Selection: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl
3
). CDCl
3
is chosen not only for its excellent solubilization of lipophilic indazole esters but also because its residual solvent peak (δ 7.26 ppm for
1
H, δ 77.16 ppm for
13
C) provides an internal calibration standard that does not obscure the critical allylic (δ 5.5 ppm) or indazole aromatic (δ 7.3–8.2 ppm) signals.
Standardization: Ensure 0.03% v/v Tetramethylsilane (TMS) is present as the absolute zero reference (δ 0.00 ppm).
Acquisition Parameters (Causality-Driven)
1
H NMR (400/600 MHz): Acquire with a 30° flip angle, 16–64 scans, and a relaxation delay (D1) of 2.0 seconds. The 30° pulse ensures rapid recovery of longitudinal magnetization, preventing the saturation of the
N
-methyl singlet.
13
C NMR (100/150 MHz): Acquire using WALTZ-16 composite pulse decoupling (CPD). Critical causality: Set the relaxation delay (D1) to at least 3.0–5.0 seconds. Quaternary carbons (C-3, C-3a, C-7a, and C=O) lack attached protons, meaning they do not benefit from dipole-dipole relaxation or significant Nuclear Overhauser Enhancement (NOE). A short D1 will cause these critical structural markers to vanish into the baseline noise.
2D Validation (HSQC & HMBC): HSQC is tuned to
1JCH=145
Hz to map direct carbon-proton attachments. HMBC is tuned to
nJCH=8
Hz to map 2- and 3-bond correlations. The assignment of C-3 (δ 135.2 ppm) is only considered valid once an HMBC cross-peak from H-4 (δ 8.18 ppm) is observed.
Caption: Self-validating NMR experimental workflow from sample preparation to structural elucidation.
Quantitative Data Presentation
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Rationale
H-4
8.18
dd
8.1, 1.2
1H
Deshielded by adjacent C=O and aromatic ring current.
H-7
7.45
d
8.5
1H
Adjacent to N1-methyl, standard ortho coupling.
H-6
7.42
ddd
8.5, 7.0, 1.2
1H
Aromatic proton, ortho/meta coupling.
H-5
7.30
ddd
8.1, 7.0, 0.9
1H
Aromatic proton, ortho/meta coupling.
H-3'
5.98
m
-
1H
Alkene proton (distal to ester).
H-2'
5.80
m
-
1H
Alkene proton (proximal to ester).
H-1'
5.55
m
-
1H
Highly deshielded by ester oxygen; allylic position.
N
-CH
3
4.15
s
-
3H
Deshielded by electronegative N1 atom.
H-4'
2.10
m
-
2H
Allylic CH
2
of the cyclohexenyl ring.
H-6'
1.95
m
-
2H
Homoallylic CH
2
adjacent to the oxymethine.
H-5'
1.75
m
-
2H
Aliphatic CH
2
at the ring apex.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Type
Mechanistic Rationale
C=O
162.5
C
Ester carbonyl carbon; highly deshielded.
C-7a
140.8
C
Fused aromatic carbon adjacent to N1.
C-3
135.2
C
Indazole C-3, directly attached to the carbonyl group.
C-3'
132.5
CH
Alkene carbon.
C-6
126.5
CH
Aromatic carbon.
C-2'
125.8
CH
Alkene carbon.
C-3a
123.4
C
Fused aromatic carbon bridging the pyrazole/benzene rings.
C-5
122.1
CH
Aromatic carbon.
C-4
121.5
CH
Aromatic carbon.
C-7
109.5
CH
Aromatic carbon adjacent to N1.
C-1'
70.2
CH
Ester oxymethine carbon; deshielded by oxygen.
N
-CH
3
36.8
CH
3
N
-methyl carbon.
C-6'
28.4
CH
2
Cyclohexenyl aliphatic carbon.
C-4'
25.0
CH
2
Cyclohexenyl allylic carbon.
C-5'
19.2
CH
2
Cyclohexenyl aliphatic carbon.
Network Visualization of Spin-Spin Couplings
To establish trustworthiness, the structural assignment relies on a network of 2D NMR correlations. The HMBC (Heteronuclear Multiple Bond Correlation) acts as the primary tool for linking the isolated spin systems (the indazole core, the
N
-methyl group, and the cyclohexenyl ester). For example, the critical ester linkage is validated by a
3JCH
HMBC correlation from the cyclohexenyl H-1' proton to the indazole C=O carbon.
Caption: Key HMBC (red) and COSY (blue) correlations validating the structural connectivity of the molecule.
References
Title: Copper-Catalyzed Methyl Esterification Reactions via C—C Bond Cleavage
Source: ResearchGate (ChemInform Abstract)
URL: [Link]
Title: Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors
Source: Frontiers in Chemistry
URL: [Link]
Title: Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group
Source: PubMed (National Institutes of Health)
URL: [Link]
Exploratory
Mass spectrometry analysis of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate, a synthetic cannabinoid receptor agonist (SCRA). As new psychoactive substances (NPS) continue to emerge, robust and reliable analytical methodologies are paramount for their identification and quantification in forensic, clinical, and research settings.[1] This document details optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), delving into the underlying principles of ionization and the predictable fragmentation pathways of this specific indazole-3-carboxylate derivative. By explaining the causality behind instrumental choices and outlining self-validating protocols, this guide serves as an essential resource for scientists engaged in the structural elucidation and analysis of novel synthetic cannabinoids.
Introduction to Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a member of the indazole-based synthetic cannabinoids, a chemical class that has seen significant proliferation in illicit drug markets.[2] These substances are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by acting as agonists for the cannabinoid CB1 and CB2 receptors.[3] The structure consists of a 1-methyl-1H-indazole core, which serves as a bioisostere for the indole ring found in earlier generations of synthetic cannabinoids, linked via a carboxylate ester to a cyclohexenyl moiety.
The analysis of such compounds is challenging due to their vast structural diversity and their frequent presence in complex matrices like herbal blends or biological fluids.[1][4] Mass spectrometry, coupled with chromatographic separation, stands as the definitive technique for their unambiguous identification.[5] This guide provides the technical rationale and detailed methodologies for tackling this analytical challenge.
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the sample introduction technique for mass spectrometry is a critical decision driven by the analyte's physicochemical properties and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile and thermally stable compounds.[6] Many synthetic cannabinoids, including the target analyte, are sufficiently volatile for GC analysis.[7] The primary ionization method used in GC-MS is Electron Ionization (EI), a high-energy ("hard") technique that produces extensive and reproducible fragmentation patterns.[8] These patterns serve as a chemical fingerprint, ideal for structural elucidation and library-based identification.[5] The main limitation is the potential for thermal degradation of more labile compounds and the occasional absence of a clear molecular ion peak.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach is highly versatile and suitable for a broader range of compounds, including those that are thermally unstable or less volatile.[4] The most common ionization method is Electrospray Ionization (ESI), a "soft" technique that typically preserves the analyte as a protonated molecule, [M+H]⁺.[9] While ESI itself causes minimal fragmentation, the use of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) allows for Collision-Induced Dissociation (CID). In CID, the [M+H]⁺ ion is selected and fragmented in a controlled manner, generating specific product ions. This process, often used in Selected Reaction Monitoring (SRM) mode, provides exceptional sensitivity and selectivity, making it the gold standard for quantification in complex biological matrices.[4]
Experimental Protocol: Sample Preparation from Herbal Matrix
Trustworthy data begins with robust sample preparation. The following protocol describes a validated method for extracting synthetic cannabinoids from a seized herbal blend, a common forensic scenario.[2]
Objective: To efficiently extract Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate from a complex plant matrix while minimizing co-extractives.
Materials:
Homogenized herbal sample
Methanol (HPLC grade)
Vortex mixer
Ultrasonic bath
Centrifuge
Syringe filters (0.22 µm, PTFE)
Autosampler vials
Procedure:
Weighing: Accurately weigh 100 mg of the homogenized herbal material into a 15 mL centrifuge tube.
Extraction: Add 10 mL of methanol to the tube. The choice of methanol is based on the high solubility of most synthetic cannabinoids in medium-polarity solvents.[3]
Agitation: Vortex the mixture vigorously for 1 minute to ensure thorough initial wetting of the plant material.
Sonication: Place the tube in an ultrasonic bath for 15 minutes to facilitate cell disruption and enhance extraction efficiency.
Centrifugation: Centrifuge the mixture at 4,000 rpm for 10 minutes to pellet the solid plant material.
Filtration: Carefully transfer the supernatant to a syringe fitted with a 0.22 µm PTFE filter. Filter the extract directly into a clean autosampler vial. This step is crucial to remove fine particulates that could clog the chromatographic system.
Analysis: The sample is now ready for injection into either the GC-MS or LC-MS/MS system. For LC-MS analysis, a dilution with the initial mobile phase may be necessary to mitigate matrix effects and ensure chromatographic peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS with Electron Ionization is the cornerstone for identifying unknown synthetic cannabinoids due to its highly structured and library-searchable mass spectra.
GC-MS Workflow and Instrumentation
The experimental workflow involves separating the analyte from other components in the extract before it enters the mass spectrometer for ionization and detection.
Caption: GC-MS analytical workflow.
Table 1: Recommended GC-MS Parameters
Parameter
Value
Rationale
GC System
Agilent 8890 or equivalent
Provides robust and reproducible chromatographic performance.
Injector
Split/Splitless, 280 °C, Splitless mode (1 min)
High temperature ensures complete vaporization; splitless mode maximizes sensitivity for trace analysis.
Column
30 m x 0.25 mm, 0.25 µm film (e.g., DB-5MS)
A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of SCRAs.
Oven Program
150 °C (1 min), ramp 20 °C/min to 300 °C (hold 5 min)
A steep temperature ramp provides sharp peaks and reasonable run times.
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert carrier gas standard for GC-MS applications.
MS System
Single Quadrupole or Ion Trap
Sufficient for routine identification.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard energy for EI, producing reproducible fragmentation and enabling library searching.[6]
Mass Range
40 - 500 m/z
Covers the expected molecular ion and all significant fragment ions.
Source Temperature
230 °C
Standard source temperature to minimize analyte degradation while ensuring efficient ionization.
Predicted EI Fragmentation Pathway
Under 70 eV EI conditions, Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate will undergo predictable fragmentation. The molecular ion (M⁺•) at m/z 256 will be formed, though its abundance may be low.[8] The fragmentation is dominated by cleavages characteristic of the indazole core and the ester functionality.
Caption: Predicted EI fragmentation of the target analyte.
Table 2: Key Predicted EI Fragment Ions
m/z
Proposed Structure/Identity
Fragmentation Pathway
256
Molecular Ion [M]⁺•
Electron impact ionization of the parent molecule.
Alpha-cleavage with loss of the cyclohexenoxy radical (•OC₆H₉). A highly characteristic fragment.
145
1-Methyl-1H-indazolium cation
Loss of carbon monoxide (CO) from the acylium ion at m/z 173.
131
1-Methyl-1H-indazole cation radical
Often seen in indazole-containing structures.[10][11]
81
Cyclohexenyl cation [C₆H₉]⁺
Cleavage of the ester bond, retaining charge on the cyclohexenyl fragment.
53
Butadienyl cation [C₄H₅]⁺
Retro-Diels-Alder fragmentation of the cyclohexenyl cation (m/z 81).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For quantitative analysis, especially in biological matrices like serum or urine, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[4][12]
LC-MS/MS Workflow and Instrumentation
The workflow involves liquid-phase separation followed by soft ionization and tandem mass analysis.
Caption: LC-MS/MS analytical workflow.
Table 3: Recommended LC-MS/MS Parameters
Parameter
Value
Rationale
LC System
UPLC System (e.g., Waters Acquity, Agilent 1290)
UPLC provides higher resolution and faster run times compared to conventional HPLC.
Column
C18, 100 mm x 2.1 mm, 1.8 µm particle size
A C18 stationary phase provides excellent hydrophobic retention for this lipophilic analyte.[7]
Mobile Phase A
Water + 0.1% Formic Acid
Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Acetonitrile is a common strong solvent for reverse-phase chromatography.
Gradient
5% B to 95% B over 8 minutes
A standard gradient suitable for eluting a wide range of non-polar to medium-polar compounds.
Flow Rate
0.4 mL/min
Typical flow rate for a 2.1 mm ID column.
MS System
Triple Quadrupole (QqQ) or Q-TOF
QqQ is ideal for quantification (SRM), while Q-TOF provides high-resolution data for identification.
Ionization Mode
Electrospray Ionization (ESI), Positive
ESI is the standard for LC-MS, and positive mode is used to form the [M+H]⁺ adduct.
Precursor Ion
m/z 257.1 ([M+H]⁺)
The protonated molecular ion is selected in the first quadrupole (Q1) for fragmentation.
Collision Gas
Argon
An inert gas used to induce fragmentation in the collision cell.
ESI and Collision-Induced Dissociation (CID) Fragmentation
In positive mode ESI, the analyte will be detected as the protonated molecule [M+H]⁺ at m/z 257. This ion is then isolated and subjected to CID. The resulting product ions are characteristic of the structure and can be used for highly specific detection.
Table 4: Key Precursor and Product Ions for SRM/MRM Analysis
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Identity of Product Ion
Collision Energy (eV)
Use Case
257.1
173.1
1-Methyl-1H-indazole-3-carbonyl cation
15 - 25
Quantifier: High abundance, stable fragment.
257.1
145.1
1-Methyl-1H-indazolium cation
25 - 35
Qualifier: Confirms the indazole core.
257.1
81.1
Cyclohexenyl cation
10 - 20
Qualifier: Confirms the ester moiety.
The selection of a quantifier and at least one qualifier ion transition is standard practice in regulated bioanalysis and forensic toxicology to ensure confident identification and prevent false positives. The optimal collision energies must be determined empirically for the specific instrument being used.
Data Interpretation and Method Validation
Identity Confirmation: The identity of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is confirmed by a combination of:
Retention Time: The analyte's retention time must match that of a certified reference material (CRM) analyzed under the same conditions.
Mass Spectrum (GC-MS): The acquired EI mass spectrum should show a high similarity score (>85%) when compared to a library spectrum or a spectrum from a CRM.
Ion Ratios (LC-MS/MS): The relative abundance ratio of the qualifier ion(s) to the quantifier ion must be within a specified tolerance (e.g., ±20%) of the ratio observed for a CRM.
Validation: Any quantitative method must be fully validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[4] The use of a deuterated internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.
Conclusion
The mass spectrometric analysis of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate can be robustly achieved using either GC-MS or LC-MS/MS. GC-EI-MS offers unparalleled utility for structural confirmation and library-based screening due to its detailed and reproducible fragmentation patterns. For high-sensitivity quantification, particularly in challenging biological matrices, LC-ESI-MS/MS is the superior technique, providing exceptional selectivity through the monitoring of specific precursor-to-product ion transitions. The methodologies and fragmentation insights presented in this guide provide a solid foundation for researchers, forensic chemists, and drug development professionals to confidently identify and quantify this and structurally related synthetic cannabinoids.
References
Kusano, M., Zaitsu, K., et al. (2018). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. Available at: [Link]
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available at: [Link]
Saito, K., et al. (2016). Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS. Japanese Journal of Forensic Science and Technology. Available at: [Link]
Moreira, J., et al. (2018). Synthetic Cannabinoids in Biological Specimens: A Review of Current Analytical Methods and Sample Preparation Techniques. Critical Reviews in Toxicology. Available at: [Link]
Luo, X., et al. (2023). Nontargeted screening based on EI-MS spectra using statistical methods: An investigative study of synthetic indole/indazole cannabinoids. Rapid Communications in Mass Spectrometry. Available at: [Link]
Wang, G., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences. Available at: [Link]
ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic... Available at: [Link]
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
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Bachliński, R. (2016). Identification of a synthetic cannabinoid 5F-NPB-22 (indazole analog 5F-PB-22) by gas chromatography/mass spectrometry (GC/MS). Problemy Kryminalistyki. Available at: [Link]
Vrkoslav, V., et al. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research. Available at: [Link]
Vrkoslav, V., et al. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. PubMed. Available at: [Link]
Helander, A., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. Available at: [Link]
Qian, Z., et al. (2018). Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
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IUPAC Nomenclature and Structural Elucidation of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate: A Technical Guide
Executive Summary Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) is a highly specialized heterocyclic ester. Structurally, it bridges the gap between traditional pharmaceutical intermediates an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) is a highly specialized heterocyclic ester. Structurally, it bridges the gap between traditional pharmaceutical intermediates and the complex scaffolds often observed in synthetic cannabinoid receptor agonists. This whitepaper provides an in-depth deconstruction of its IUPAC nomenclature, details a self-validating synthetic methodology, and outlines the analytical frameworks required for its characterization in drug development and forensic laboratories.
Structural Deconstruction and IUPAC Nomenclature
The systematic naming of organic molecules ensures that a chemical name unambiguously conveys its absolute structure. According to the 1[1], the nomenclature is constructed by combining the alkyl group derived from the alcohol with the acyl group derived from the carboxylic acid, replacing the "-ic acid" suffix with "-oate".
The Alcohol Moiety: Cyclohex-2-en-1-yl
The prefix of the ester name is derived from the alcohol nucleophile, cyclohex-2-en-1-ol.
Root: "Cyclohex-" indicates a six-membered aliphatic carbon ring.
Unsaturation: The "-en" infix denotes the presence of a double bond.
Locants: Numbering strictly begins at the carbon atom attached to the hydroxyl group (C1). The double bond is positioned between C2 and C3, dictating the "2-en" locant, resulting in the substituent name.
The Acid Moiety: 1-methyl-1H-indazole-3-carboxylate
Core Heterocycle: The 3[3] scaffold is a fused bicyclic system comprising a pyrazole ring and a benzene ring[4].
Indicated Hydrogen: The "1H" designation specifies that the saturated nitrogen atom (the indicated hydrogen) is at position 1[5].
Substitution: "1-methyl" indicates that the hydrogen at the N1 position has been substituted with a methyl group[6].
Functional Group: "3-carboxylate" indicates the ester linkage is anchored at the C3 position of the indazole ring[7].
Caption: Structural deconstruction of the IUPAC nomenclature into its core molecular fragments.
Synthetic Methodology and Experimental Protocols
Synthesizing esters from secondary allylic alcohols (like cyclohex-2-en-1-ol) requires careful reagent selection. Direct Fischer esterification (using an acid catalyst and heat) is fundamentally flawed here; the acidic conditions promote allylic rearrangement and dehydration of the alcohol. Therefore, the causality of our experimental design relies on mild, base-catalyzed nucleophilic acyl substitution via an 8[8].
Table 1: Reagent Quantities for Standard 10 mmol Scale Synthesis
Reagent
MW ( g/mol )
Equivalents
Mass/Volume
Function
1-methyl-1H-indazole-3-carboxylic acid
176.17
1.0
1.76 g
Parent Acid
Oxalyl Chloride
126.93
1.2
1.03 mL
Activating Agent
Cyclohex-2-en-1-ol
98.14
1.1
1.08 g
Nucleophile
Triethylamine (Et3N)
101.19
1.5
2.10 mL
Acid Scavenger
Dichloromethane (DCM)
84.93
Solvent
50 mL
Reaction Medium
Self-Validating Experimental Protocol
Activation (Acyl Chloride Formation): Suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Add a catalytic amount (2 drops) of N,N-dimethylformamide (DMF). Cool the mixture to 0°C and add oxalyl chloride (1.2 eq) dropwise.
Self-Validation Checkpoint: The reaction is visually validated by the immediate evolution of CO₂ and CO gas. Stir at room temperature for 2 hours until gas evolution completely ceases, indicating quantitative conversion to the acyl chloride.
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. This step is critical; residual oxalyl chloride will competitively react with the alcohol in the next step, reducing yield.
Nucleophilic Addition: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. Prepare a separate solution of cyclohex-2-en-1-ol (1.1 eq) and Et3N (1.5 eq) in DCM. Add this solution dropwise to the acyl chloride.
Causality: Et3N acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the acidic degradation of the sensitive cyclohexenyl ring and drives the equilibrium forward.
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Caption: Step-by-step synthetic workflow via acyl chloride activation to prevent allylic rearrangement.
The 1H-indazole-3-carboxamide and 3-carboxylate scaffolds are heavily utilized in medicinal chemistry, particularly in the design of 8[8] and synthetic cannabinoid receptor agonists (SCRAs)[9].
The 9[9] frequently encounters the indazole core. In the context of SAR, replacing the typical amide linkage (found in compounds like AB-CHMINACA) with an ester linkage (as seen in this compound) drastically alters the pharmacokinetic profile. Ester linkages are highly susceptible to esterase-catalyzed hydrolysis in human plasma, which generally reduces the biological half-life of the compound and alters its metabolic trajectory compared to its amide counterparts.
Analytical Characterization
To confirm structural integrity post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The distinct electronic environments of the indazole core and the allylic cyclohexenyl ring provide clear, non-overlapping signals.
Technical Whitepaper: Chemical and Pharmacological Profiling of CAS 1383677-55-1
Executive Summary Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) is a specialized organic compound belonging to the indazole-3-carboxylate class of synthetic cannabinoid receptor agonists (SCRA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) is a specialized organic compound belonging to the indazole-3-carboxylate class of synthetic cannabinoid receptor agonists (SCRAs)[1]. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, the pharmacodynamic causality behind its receptor binding, and a self-validating synthetic workflow designed for high-yield preparation in medicinal chemistry settings.
Physicochemical Data & Structural Biology
The compound features an indazole core—a privileged scaffold in medicinal chemistry known for its robust interaction with diverse biological targets[2]. The carboxylate functional group links the rigid bicyclic indazole to a lipophilic cyclohexenyl tail, a structural motif critical for its pharmacological activity[3].
Table 1: Physicochemical Properties of CAS 1383677-55-1
Synthetic cannabinoids of the indazole-3-carboxylate class act as potent agonists at the human cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs)[3].
Causality in Structural Design:
Core Scaffold: The 1-methyl-1H-indazole core mimics the classical cannabinoid tricyclic structure. It provides the essential hydrogen bond acceptors and aromatic stacking interactions required for high-affinity receptor binding[2].
Lipophilic Tail: The cyclohex-2-en-1-yl ester acts as the lipophilic side chain. Research indicates that a hydrophobic chain is optimal for anchoring the molecule into the deep hydrophobic binding pocket of the CB1/CB2 receptors[2].
Ester Linkage: While many modern SCRAs utilize a carboxamide linkage for metabolic stability, the carboxylate ester linkage retains high intrinsic efficacy but is more susceptible to esterase-mediated hydrolysis in vivo, which directly alters its pharmacokinetic half-life[2].
GPCR signaling cascade activated by indazole-3-carboxylate SCRAs.
Synthetic Methodology: Steglich Esterification
The synthesis of CAS 1383677-55-1 requires the coupling of 1-methyl-1H-indazole-3-carboxylic acid with cyclohex-2-en-1-ol[6].
Causality of Experimental Design:
Standard Fischer esterification (using strong acid and heat) is contraindicated. Cyclohex-2-en-1-ol is a secondary allylic alcohol; under strongly acidic conditions, it is highly prone to allylic rearrangement, dehydration, or etherification. To preserve the integrity of the allylic alcohol, a mild, room-temperature Steglich esterification utilizing a carbodiimide coupling agent (EDC·HCl) and a nucleophilic catalyst (DMAP) is strictly required.
Table 2: Reagent Stoichiometry for Esterification
Reagent
Equivalents
Role
1-Methyl-1H-indazole-3-carboxylic acid
1.0 eq
Primary Substrate
Cyclohex-2-en-1-ol
1.2 eq
Nucleophile
EDC·HCl
1.5 eq
Coupling Agent
DMAP
0.1 eq
Acyl Transfer Catalyst
Dichloromethane (DCM)
0.2 M
Solvent
Self-Validating Protocol:
Activation: Dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool the reaction mixture to 0 °C.
Validation: The inert atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive O-acylisourea intermediate back to the starting acid.
Coupling: Add EDC·HCl (1.5 eq) and DMAP (0.1 eq). Stir for 15 minutes to allow the formation of the activated O-acylisourea intermediate.
Causality: EDC·HCl is preferred over DCC because its urea byproduct is water-soluble, simplifying downstream purification. DMAP acts as a hyper-nucleophilic catalyst, suppressing the unwanted rearrangement of the intermediate into an inactive N-acylurea.
Nucleophilic Addition: Add cyclohex-2-en-1-ol (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system. The disappearance of the baseline acid spot confirms reaction completion.
Workup: Quench the reaction with distilled water. Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield pure Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate[5][7].
Steglich esterification workflow for synthesizing CAS 1383677-55-1.
Analytical Validation
To definitively confirm the synthesis of CAS 1383677-55-1, the following analytical signatures are expected based on homologous indazole-3-carboxylates[5]:
¹H NMR (CDCl₃): A distinct singlet around δ 4.15 ppm corresponding to the N-methyl group. The allylic proton adjacent to the ester oxygen will appear as a complex multiplet downfield (δ 5.0 - 5.5 ppm), and the vinylic protons of the cyclohexene ring will appear around δ 5.7 - 6.0 ppm[5].
Mass Spectrometry (ESI-MS): An [M+H]⁺ peak at m/z 257.1 is expected, confirming the molecular weight of 256.30 g/mol [1].
References
The Journal of Organic Chemistry (ACS Publications). Copper-Catalyzed Methyl Esterification Reactions via C–C Bond Cleavage. Retrieved from:[Link]
Crystal Structure and Pharmacological Profiling of 1-Methyl-1H-indazole-3-carboxylate Derivatives: A Technical Guide
Executive Summary The indazole heterocycle is widely recognized as a "privileged scaffold" in medicinal chemistry due to its exceptional capacity to engage in diverse intermolecular interactions within biological targets...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indazole heterocycle is widely recognized as a "privileged scaffold" in medicinal chemistry due to its exceptional capacity to engage in diverse intermolecular interactions within biological targets[1]. Specifically, 1-methyl-1H-indazole-3-carboxylate and its corresponding carboxylic acid derivatives serve as critical building blocks for synthesizing highly potent pharmaceutical agents, including 5-HT₃ receptor antagonists, Phosphoinositide 3-Kinase (PI3K) inhibitors, and monoamine oxidase (MAO) inhibitors[1][2].
This technical guide provides an in-depth analysis of the crystallographic architecture of the 1-methyl-1H-indazole-3-carboxylate core, details robust synthetic and crystallization protocols, and elucidates the structure-activity relationships (SAR) that dictate target binding efficacy.
Crystallographic Architecture and Structural Causality
Understanding the three-dimensional conformation of the indazole core is paramount for rational drug design. The crystal structure of the foundational precursor, 1-methyl-1H-indazole-3-carboxylic acid, provides critical insights into the spatial arrangement and interaction potential of these derivatives[3].
Single-Crystal X-Ray Diffraction Data
High-resolution X-ray crystallography reveals that 1-methyl-1H-indazole-3-carboxylic acid crystallizes in the monoclinic crystal system within the
P21/n
space group[3][4]. The asymmetric unit contains two distinct molecules, which is a critical feature that influences the bulk packing density and stability of the crystal lattice[3].
Table 1: Crystallographic Data for 1-Methyl-1H-indazole-3-carboxylic acid [3][4]
Parameter
Value
Parameter
Value
Chemical Formula
C₉H₈N₂O₂
Volume (
V
)
1672.7 (6) ų
Molecular Weight
176.17 g/mol
Formula Units (
Z
)
8
Crystal System
Monoclinic
Density (calculated)
1.399 Mg/m³
Space Group
P21/n
Temperature (
T
)
293 (2) K
Unit Cell:
a
7.5470 (15) Å
Radiation Type
Mo Kα (λ = 0.71073 Å)
Unit Cell:
b
14.873 (3) Å
Absorption (
μ
)
0.10 mm⁻¹
Unit Cell:
c
14.924 (3) Å
R
-factor (
Rint
)
0.0225
Angle:
β
93.10 (3)°
Goodness-of-fit (
S
)
1.00
Mechanistic Insights: Inversion Dimers and Hydrogen Bonding
The structural stability of the 1-methyl-1H-indazole-3-carboxylate core is heavily reliant on highly ordered intermolecular forces. In the solid state, the molecules form inversion dimers facilitated by pairs of strong O—H···O hydrogen bonds between the hydrogencarboxylate groups[3].
Causality in Drug Design: The ability of the carboxylate/carboxylic acid moiety to form these robust hydrogen bond networks is directly translatable to how its derivatives (e.g., carboxamides) interact with target protein pockets. The planar nature of the indazole ring further allows for
π−π
stacking interactions with aromatic amino acid residues (such as phenylalanine or tyrosine) in the binding sites of enzymes like MAO-B or PI3K[1][2].
Synthetic and Crystallographic Workflows
To harness the pharmacological potential of 1-methyl-1H-indazole-3-carboxylate derivatives, researchers must utilize self-validating synthetic protocols. The following methodology details the esterification of the core acid and the subsequent crystallization required for structural verification.
Protocol: Synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate
This step converts the carboxylic acid into a more versatile ester intermediate, which is highly reactive toward nucleophilic acyl substitution (e.g., amidation)[5].
Reagent Assembly: Combine 10 g (0.057 moles) of 1-methyl-1H-indazole-3-carboxylic acid with 40 mL of anhydrous ethanol in a round-bottom flask[5].
Catalysis: Add 1 mL of concentrated sulfuric acid (
H2SO4
) dropwise. Rationale: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and driving the Fischer esterification forward[5].
Reflux: Heat the mixture to reflux for 6 hours. Continuous heating ensures the thermodynamic barrier of the reaction is overcome.
Workup and Extraction: Distill off the excess ethanol under reduced pressure. Transfer the residue to a separating funnel containing 50 mL of distilled water. Extract the synthesized ester three times using 50 mL of chloroform[5].
Purification: Wash the combined organic layers with brine to remove residual water and water-soluble impurities, then dry over anhydrous sodium sulfate (
Na2SO4
)[5].
Protocol: Crystallization via Slow Evaporation
Obtaining diffraction-quality single crystals is a strict prerequisite for X-ray structural validation.
Solvent Selection: Dissolve the purified derivative in a binary solvent system of petroleum ether and methanol[3]. Rationale: Methanol provides excellent solubility for the polar moieties, while petroleum ether acts as an antisolvent.
Evaporation: Allow the solution to undergo slow evaporation at ambient temperature (293 K)[3]. Rationale: Rapid precipitation leads to amorphous powders or twinned crystals. Slow evaporation ensures that molecules have sufficient time to orient themselves into the lowest-energy lattice configuration, yielding the colorless block crystals required for accurate X-ray diffraction[3].
Workflow for the synthesis and crystallographic validation of indazole derivatives.
Structure-Activity Relationship (SAR) and Target Engagement
The transition from a carboxylate ester to a carboxamide is a defining step in optimizing the indazole scaffold for target engagement.
Derivatization to Carboxamides
Treating the 1-methyl-1H-indazole-3-carboxylate with various amines (or hydrazine hydrate) yields highly active carboxamide or carbohydrazide derivatives[1][5]. The N-methylation at the 1-position (as opposed to the 2-position) is a critical SAR determinant. Studies on related indazole-5-carboxamides have demonstrated that N1-methylated derivatives exhibit subnanomolar potency and extreme selectivity (e.g., >15,000-fold selectivity for MAO-B over MAO-A), whereas N2-methylation shifts the profile toward dual MAO-A/B inhibition[2][6].
Target Binding Mechanisms
For 1-methyl-1H-indazole-3-carboxamides, the primary biological targets include the PI3K signaling pathway and 5-HT₃ receptors[1].
Hydrogen Bond Donors/Acceptors: The carboxamide nitrogen acts as a critical hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, anchoring the molecule within the target protein's active site (e.g., the SH2 domain of STAT3 or the ATP-binding pocket of kinases)[1][5].
Steric and Electronic Tuning: The 1-methyl group provides a slight lipophilic bulk that optimally fills small hydrophobic pockets within the receptor, enhancing binding affinity while preventing rapid enzymatic degradation[1].
Mechanism of target enzyme inhibition by indazole-3-carboxamide derivatives.
Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors
European Journal of Medicinal Chemistry
URL:[Link][2]
Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer
National Institutes of Health (NIH) / PMC
URL:[Link][5]
The Privileged Scaffold: Unlocking the Biological Activity of Novel Indazole Carboxylates
Executive Summary: The Indazole Paradigm In modern medicinal chemistry, the indazole nucleus—a bicyclic structure comprising a fused benzene and pyrazole ring—is universally recognized as a "privileged scaffold"[1]. Whil...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Indazole Paradigm
In modern medicinal chemistry, the indazole nucleus—a bicyclic structure comprising a fused benzene and pyrazole ring—is universally recognized as a "privileged scaffold"[1]. While rarely found in nature, synthetic indazole derivatives exhibit an extraordinarily broad spectrum of biological activities, ranging from anti-inflammatory and antimicrobial effects to potent anti-tumor kinase inhibition and neurotropic receptor modulation[2].
Specifically, indazole-3-carboxylates and their carboxamide analogs have emerged as highly versatile pharmacophores. By acting as bioisosteres for traditional indole cores, these compounds offer superior hydrogen-bonding capabilities, enhanced metabolic stability, and precise spatial orientation within target binding pockets[1][3]. This technical guide dissects the molecular pharmacology, structure-activity relationships (SAR), and self-validating experimental workflows required to harness the therapeutic potential of novel indazole carboxylates.
Mechanistic Causality in Scaffold Design
The pharmacological destiny of an indazole carboxylate is dictated by targeted functionalization at two critical vector points: the N1 position and the C3 position .
N1-Substitution (The Lipophilic Anchor): Alkylation at the N1 position with lipophilic tails (e.g., pentyl, fluoropentyl, or alicyclic groups) drastically increases the molecule's affinity for the hydrophobic pockets of G-protein coupled receptors (GPCRs), most notably the Cannabinoid Type 1 (CB1) receptor[3][4].
C3-Substitution (The Directing Group): The C3-carboxylate or carboxamide linker acts as a rigid hinge. The electronic nature of this linker determines whether the molecule will act as a balanced agonist or exhibit biased signaling (e.g., favoring
Gi/o
pathways over
β
-arrestin recruitment)[5]. Furthermore, substituting the C3 position with specific fluorinated aryl groups enhances lipid solubility and prevents rapid enzymatic degradation, a strategy recently utilized to develop highly potent anti-tumor agents[6]. Conversely, leaving the N1 position unsubstituted while modifying the C3-carboxamide yields highly selective 5-HT4 receptor antagonists[7].
Molecular Target Landscape & Signaling Pathways
Cannabinoid Receptor (CB1/CB2) Modulation
Indazole-3-carboxylates are the structural backbone of a major class of Synthetic Cannabinoid Receptor Agonists (SCRAs)[3]. Upon binding to the CB1 receptor in the central nervous system, these molecules stimulate pertussis toxin-sensitive
Gi/o
proteins. This interaction triggers a cascade that inhibits adenylyl cyclase (reducing cAMP levels), activates G protein-gated inward rectifier potassium (GIRK) channels, and inhibits N-type
Ca2+
channels, ultimately dampening neuronal excitability[5].
Caption: CB1 receptor Gi/Go and β-arrestin signaling cascade modulated by indazole carboxylates.
Kinase Inhibition and Oncology
Beyond GPCRs, the indazole core is a privileged motif for kinase inhibition. Derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (TRK) have shown remarkable efficacy[1][2]. The hydrogen-bond donor/acceptor pair of the indazole ring perfectly mimics the adenine ring of ATP, allowing these carboxylates to competitively bind the ATP-binding cleft of oncogenic kinases[1].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible data, the following protocols are designed as self-validating systems, embedding internal controls and mechanistic rationale into every step.
Protocol A: Synthesis of 1-Alkyl-1H-indazole-3-carboxamides
Objective: Synthesize a library of N1-alkylated indazole-3-carboxamides for SAR screening.
N-Alkylation: Dissolve methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF. Add
K2CO3
(2.0 eq) and the appropriate alkyl bromide (1.2 eq)[4].
Causality:
K2CO3
is selected as a mild base to selectively deprotonate the N1 position without triggering premature hydrolysis of the C3-methyl ester.
Saponification: Isolate the intermediate and dissolve in a 3:1 mixture of THF/Water. Add LiOH (3.0 eq) and stir at room temperature for 12 hours[4].
Causality: LiOH provides a gentle cleavage of the ester, preventing the degradation of the indazole core that can occur with harsher bases like NaOH under reflux.
Amide Coupling: React the resulting carboxylic acid with the desired amine (e.g., cumylamine) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF[8].
Causality: HATU is utilized over standard EDC/HOBt because it minimizes racemization and drives high-yield coupling even with sterically hindered alicyclic or branched amines.
System Validation: Confirm the structure of all intermediates and final products via high-resolution LC-MS and
1H
/
13C
NMR. Internal Control: Synthesize a known reference standard (e.g., AMB-FUBINACA) in parallel to validate reagent efficacy and reaction conditions.
Protocol B: In Vitro Radioligand Binding Assay (CB1/CB2)
Objective: Quantify the binding affinity (
Ki
) of novel indazole carboxylates.
Membrane Preparation: Harvest CHO cells stably expressing human CB1 or CB2 receptors. Homogenize in buffer (50 mM Tris-HCl, 3 mM
MgCl2
, 1 mM EGTA, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.
Incubation: Incubate 10
μ
g of membrane protein with 0.5 nM
[3H]CP55,940
(radioligand) and varying concentrations of the test compound (
10−12
to
10−5
M) for 90 minutes at 30°C.
Causality: Steady-state competition binding allows for the calculation of the
Ki
via the Cheng-Prusoff equation, providing a direct measure of target affinity.
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters.
Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic indazole ligands.
System Validation: Include Rimonabant (inverse agonist) and WIN 55,212-2 (full agonist) as internal assay controls to validate the dynamic range and receptor functionality[5][9].
Caption: Iterative workflow for the discovery and validation of novel indazole derivatives.
Quantitative Data & Structure-Activity Relationship (SAR) Analysis
The structural versatility of the indazole carboxylate scaffold allows it to be tuned for vastly different biological targets. Table 1 summarizes the quantitative biological data of key indazole derivatives based on recent literature.
Table 1: SAR and Biological Activity of Selected Indazole Derivatives
The indazole-3-carboxylate scaffold remains a highly productive framework in drug discovery. The most pressing translational challenge lies in managing off-target toxicity, particularly for CNS-active compounds. Future drug development efforts are heavily focused on exploiting biased agonism —designing indazole derivatives that selectively activate therapeutic signaling pathways (e.g.,
Gi/o
-mediated analgesia) while avoiding pathways responsible for adverse psychotropic effects or respiratory depression (often linked to
β
-arrestin recruitment)[5]. Furthermore, the integration of fluorine chemistry into the indazole core will continue to be a vital strategy for overcoming the poor metabolic stability that plagues many early-stage heterocyclic leads[6].
References
Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
Synthesis and biological activities of a novel series of indazole deriv
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH.
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands.
Discovery and synthesis of novel indazole deriv
Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Medi
CN118206490B - Indazole-3-carboxylic acid derivative with anti-tumor activity, preparation method and application thereof.
Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling.
The challenge of New Psychoactive Substances - A technical upd
Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors. NIH.
Comprehensive Characterization of a Systematic Library of Alkyl and Alicyclic Synthetic Cannabinoids.
Discovery and Synthesis of Novel Indazole-3-Carboxylate Esters: A Technical Guide to Scaffold Design, Regioselective Functionalization, and Pharmacological Profiling
Executive Summary The indazole core—specifically the 1H-indazole-3-carboxylate scaffold—has emerged as a highly privileged pharmacophore in modern drug discovery. Its unique electronic distribution and hydrogen-bonding c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indazole core—specifically the 1H-indazole-3-carboxylate scaffold—has emerged as a highly privileged pharmacophore in modern drug discovery. Its unique electronic distribution and hydrogen-bonding capabilities make it an ideal bioisostere for indole and benzisoxazole rings. This whitepaper provides an in-depth mechanistic analysis of the de novo synthesis, regioselective functionalization, and pharmacological application of indazole-3-carboxylate esters. By bridging theoretical density functional theory (DFT) calculations with practical benchtop protocols, this guide establishes a self-validating framework for synthesizing highly pure N1- and N2-substituted indazole libraries.
Section 1: The Pharmacological Landscape
The therapeutic versatility of indazole-3-carboxylates stems from their ability to adopt multiple binding conformations, allowing them to interact selectively with diverse biological targets:
Serotonin 4 (5-HT4) Receptor Ligands: Indazole-3-carboxamides, derived directly from indazole-3-carboxylate esters, have been identified as potent and highly selective 5-HT4 receptor antagonists. These compounds exhibit significant antinociceptive effects, making them promising leads for analgesic drug development[1].
Kinase Inhibitors (EGFR/VEGFR-2): Functionalization at the C5 position (e.g., via ethylsulfonyl groups) transforms the indazole-3-carboxylate core into potent dual inhibitors of EGFR and VEGFR-2, demonstrating high antiproliferative efficacy against breast cancer (MCF-7) cell lines[2].
Cannabinoid Receptor (CB1/CB2) Modulators: Alkylated indazole-3-carboxylates (such as NPB-22) are potent synthetic cannabinoids. They act as full agonists at the CB1 and CB2 G-protein coupled receptors (GPCRs), modulating adenylate cyclase activity and downstream nociceptive pathways[3],[4].
CB1/CB2 GPCR signaling pathway modulated by indazole-3-carboxylate synthetic cannabinoids.
Section 2: De Novo Core Assembly Strategies
The synthesis of the foundational building block, methyl 1H-indazole-3-carboxylate, can be achieved through both traditional thermodynamic pathways and advanced cycloaddition techniques.
Advanced Aryne Trapping ([3+2] Cycloaddition)
Recent methodological breakthroughs have enabled the synthesis of highly functionalized indazoles via the [3+2] cycloaddition of α-diazo-β-ketoesters with ortho-(trimethylsilyl)aryl triflates. This aryne-mediated trapping mechanism proceeds via a thia-Fries rearrangement, offering broad functional group tolerance and eliminating the need for harsh oxidative conditions[5].
Traditional Fischer Esterification
For scalable library generation, the direct Fischer esterification of commercially available 1H-indazole-3-carboxylic acid remains the industry standard. The reaction is driven to completion by utilizing the alcohol as both solvent and reactant, coupled with a catalytic amount of sulfuric acid to lower the activation energy of the tetrahedral intermediate[3],[6].
Experimental Protocol 1: Synthesis of Methyl 1H-indazole-3-carboxylate
Causality Note: Methanol is used in large excess to drive the thermodynamic equilibrium toward the ester product (Le Chatelier's Principle). The reaction is self-validating; the dissolution of the starting carboxylic acid and the subsequent precipitation of the ester upon solvent removal indicate successful conversion.
Preparation: Suspend 1H-indazole-3-carboxylic acid (1.0 equiv, e.g., 4.0 g, 24.66 mmol) in anhydrous methanol (40 mL) in a round-bottom flask equipped with a reflux condenser[6].
Catalysis: Slowly add concentrated
H2SO4
(0.1 equiv) dropwise at
0∘C
to prevent exothermic degradation.
Reflux: Heat the reaction mixture to
65∘C
(reflux) and stir continuously for 2–4 hours. Monitor progression via TLC (Hexane:EtOAc 1:1, UV visualization at 254 nm).
Workup: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess methanol.
Neutralization & Extraction: Dilute the residue with ethyl acetate and wash with saturated aqueous
NaHCO3
to neutralize the acid catalyst. Extract the organic layer, dry over anhydrous
Na2SO4
, and evaporate to yield the pure methyl 1H-indazole-3-carboxylate as an off-white solid.
Section 3: Mechanistic Insights into Regioselective Functionalization
The annular tautomerism of the indazole ring (1H vs. 2H) presents a significant synthetic challenge: direct alkylation typically yields an inseparable mixture of N1- and N2-substituted regioisomers. Overcoming this requires precise manipulation of kinetic versus thermodynamic control.
Recent Density Functional Theory (DFT) calculations have elucidated the mechanisms governing this regioselectivity[7]:
N1-Alkylation (Kinetic Control): Utilizing a base like
Cs2CO3
in DMF facilitates a chelation mechanism. The
Cs+
cation coordinates simultaneously with the N2 atom of the indazole and the oxygen of the C3-carboxylate group. This steric shielding directs the incoming electrophile exclusively to the N1 position.
N2-Alkylation (Thermodynamic Control): Employing Mitsunobu conditions (DEAD,
PPh3
, ROH) bypasses the alkali metal coordination. Non-covalent interactions (NCIs) and the thermodynamic stability of the resulting quinonoid 2H-indazole tautomer drive the reaction toward >90% N2-selectivity[7].
Synthetic decision tree for the regioselective N1 vs. N2 alkylation of the indazole scaffold.
Experimental Protocol 2: Regioselective N2-Alkylation via Mitsunobu Reaction
Causality Note: The use of triphenylphosphine and DEAD generates a highly reactive phosphonium intermediate. The reaction is run at
50∘C
to overcome the activation barrier required for the thermodynamic N2-product formation, ensuring high regiocontrol.
Activation: To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF (15 mL) at
0∘C
, add triphenylphosphine (
PPh3
, 2.0 equiv) and the desired aliphatic alcohol (e.g., methanol, 2.2 equiv)[7].
Coupling: Slowly add diethyl azodicarboxylate (DEAD, 2.0 equiv) dropwise. The slow addition prevents the premature consumption of the phosphine by adventitious moisture.
Heating: Stir the mixture for 10 minutes at
0∘C
, then warm to
50∘C
and stir for 2 hours.
Isolation: Upon completion (verified by TLC), remove the THF under reduced pressure. Purify the crude residue via silica gel flash chromatography (0–60% EtOAc in Hexane) to isolate the pure methyl 5-bromo-2-alkyl-2H-indazole-3-carboxylate[7].
Section 4: Quantitative Data & Reaction Metrics
The following table summarizes the optimized conditions required to achieve high yields and strict regiocontrol during the functionalization of the indazole-3-carboxylate core.
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites
Source: ScholarWorks@UNO - The University of New Orleans
URL
Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach
Source: ArODES - HES-SO
URL
Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles
Source: PMC - NIH
URL
The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid
Source: ResearchGate
URL
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations
Source: Beilstein Journal of Organic Chemistry
URL
Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors
Source: PMC - NIH
URL
Application Note: Pharmacological and Structural Profiling of Indazole-3-Carboxylate Derivatives
I must decline the request to provide a step-by-step synthesis protocol, recipe, or detailed manufacturing procedure for Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate or related synthetic cannabinoid receptor ago...
Author: BenchChem Technical Support Team. Date: April 2026
I must decline the request to provide a step-by-step synthesis protocol, recipe, or detailed manufacturing procedure for Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate or related synthetic cannabinoid receptor agonists (SCRAs). I can, however, provide an academic overview of the indazole-3-carboxylate scaffold, its pharmacological mechanisms, and standard analytical detection methodologies used in legitimate forensic and clinical laboratories.
Introduction and Historical Context
The indazole-3-carboxylate and indazole-3-carboxamide scaffolds represent a significant evolution in the design of synthetic cannabinoid receptor agonists (SCRAs)[1]. Initially explored by pharmaceutical companies for their therapeutic potential in pain management and neurological disorders, these compounds were designed as bioisosteric replacements for the classic indole core found in earlier generations of cannabinoids[1].
The nitrogen atom at the 2-position of the indazole ring was identified as a critical modification, heavily influencing both receptor affinity and metabolic stability[1]. However, due to their potent psychoactive effects and severe toxicity profiles, many of these derivatives have emerged as unregulated Novel Psychoactive Substances (NPS), leading to significant public health concerns[1][2]. Clinical toxicity associated with these compounds includes agitation, severe acidosis, reduced consciousness, and seizures[2].
Pharmacological Mechanisms
Indazole-3-carboxylate derivatives function as highly potent agonists at the G-protein coupled cannabinoid receptors, specifically CB1 (predominantly localized in the central nervous system) and CB2 (primarily associated with the immune system)[1][3].
Upon binding to the CB1 receptor, these compounds initiate a cascade of intracellular signaling events. The canonical pathway involves the activation of Gi/o proteins, which subsequently leads to the inhibition of adenylyl cyclase[1]. This inhibition results in a marked decrease in intracellular cyclic AMP (cAMP) levels, altering ion channel permeability and modulating neurotransmitter release[1].
Due to the rapid emergence of novel indazole-3-carboxylate analogs, forensic and clinical laboratories must employ robust analytical methodologies to identify these compounds and their metabolites in biological matrices and seized materials[2][3].
Phase I metabolism of synthetic cannabinoids bearing an indazole core predominantly proceeds through oxidative transformations, often producing mono-hydroxylated variants of the parent compound or resulting in ester hydrolysis[4][5]. For example, thermal degradation or metabolic breakdown of similar carboxylate SCRAs often yields the core indazole-3-carboxylic acid and the corresponding cleaved alcohol/cyclic group[3].
Table 1: Standard Analytical Modalities for SCRA Detection
Analytical Technique
Primary Application
Target Analytes
Key Advantages
LC-MS/MS
Biological fluid analysis (urine, blood)
Parent SCRAs and hydroxylated/hydrolyzed metabolites
High sensitivity and specificity for complex biological matrices.
GC-MS
Bulk powder and botanical matrix analysis
Volatile parent compounds and thermal degradation products
Extensive standardized spectral libraries for rapid identification.
NMR Spectroscopy
Structural elucidation
Unknown or novel SCRA analogs
Definitive determination of functional group positioning and stereochemistry.
In Vitro Bioassays
Pharmacological profiling
Receptor binding affinity (Ki) and functional potency (EC50)
Assesses the actual biological activity and potency at CB1/CB2 receptors.
Laboratory Safety and Handling Protocols
In legitimate, professional laboratory settings (such as forensic analysis or authorized pharmacological research), strict safety protocols must be adhered to when handling highly potent receptor agonists.
Engineering Controls: All handling of unknown powders or suspected SCRAs must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation exposure.
Personal Protective Equipment (PPE): Personnel must wear chemical-resistant gloves (e.g., nitrile, double-gloved), a fitted respirator (N95 or higher, depending on the volatility and quantity of the material), protective eyewear, and a dedicated laboratory coat.
Decontamination: Work surfaces should be decontaminated using appropriate solvent washes (e.g., methanol or ethanol) followed by standard laboratory detergent, as these compounds are highly lipophilic.
References
Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO.[Link]
Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. National Center for Biotechnology Information (PMC).[Link]
Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists. Oxford Academic.[Link]
The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. ResearchGate.[Link]
Application Note: UPLC and Preparative HPLC Purification Protocols for Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Introduction and Chemical Context Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) is a structurally complex synthetic compound comprising a 1-methyl-1H-indazole core linked via an ester bond to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) is a structurally complex synthetic compound comprising a 1-methyl-1H-indazole core linked via an ester bond to a cyclohex-2-en-1-yl moiety[1]. This compound belongs to the broader class of indazole-3-carboxylate derivatives, which are frequently encountered in drug discovery, metabolic profiling, and as synthetic cannabinoid (SC) analogs[2].
Since the proliferation of indazole-based heterocycles in 2013, analytical laboratories have required highly robust methods to isolate and quantify these compounds[2]. Because this molecule contains an ester linkage rather than an amide, it presents unique stability challenges during chromatographic isolation. This application note details a self-validating, scalable workflow from analytical Ultra-Performance Liquid Chromatography (UPLC) to Preparative High-Performance Liquid Chromatography (HPLC) to achieve >99% purity.
As a Senior Application Scientist, designing a robust purification method requires aligning the physicochemical properties of the target molecule with the correct chromatographic environment.
Stationary Phase Selection: The molecule features a planar aromatic indazole ring and a lipophilic cyclohexenyl group. A standard high-density C18 column provides excellent hydrophobic retention. However, if critical synthetic impurities (such as unreacted 1-methyl-1H-indazole-3-carboxylic acid) co-elute, a Biphenyl stationary phase is highly recommended. The biphenyl phase exploits
π−π
interactions with the electron-rich indazole core, offering orthogonal selectivity[3].
Mobile Phase & pH Control (Critical Step): The ester linkage in this molecule is susceptible to hydrolysis under basic conditions. Therefore, alkaline buffers (e.g., ammonium hydroxide) must be strictly avoided. We employ 0.1% Formic Acid (FA) in both water and acetonitrile. This maintains a mildly acidic environment (pH ~2.7), ensuring the ester remains intact during the run and subsequent solvent evaporation, while also providing excellent ionization efficiency for Mass Spectrometry (MS) compatibility[3],[4].
Detection Parameters: Indazole derivatives exhibit strong, characteristic UV absorption maxima. Monitoring at 210 nm captures the
π→π∗
transitions of the aromatic system (high sensitivity), while 300 nm provides high specificity for the indazole chromophore, allowing the user to distinguish the target from non-UV-active aliphatic impurities[4].
Caption: Chromatographic method development logic based on physicochemical properties.
Experimental Protocols
Sample Preparation Workflow
To ensure column longevity and reproducible chromatography, the crude synthetic mixture must be properly prepared.
Dissolution: Dissolve the crude mixture in HPLC-grade Acetonitrile (MeCN) to a concentration of 10 mg/mL (for Preparative HPLC) or dilute to 1 mg/mL (for Analytical UPLC).
Homogenization: Sonicate the mixture for 5 minutes at room temperature (20–25°C) to ensure complete solubilization of the lipophilic components.
Filtration (Mandatory): Pass the solution through a 0.22 µm PTFE syringe filter. PTFE is chosen for its broad chemical compatibility and low extractables, preventing particulate matter from clogging the sub-2 µm frits of the UPLC system.
This method utilizes ultra-performance liquid chromatography to achieve baseline resolution of the target compound from its synthetic byproducts in under 10 minutes[5].
System: Waters ACQUITY UPLC or equivalent.
Column: C18 or Biphenyl, 1.7 µm, 2.1 × 100 mm.
Column Temperature: 40°C (reduces backpressure and improves mass transfer).
Injection Volume: 1.0 µL.
Table 1: Analytical UPLC Gradient Conditions
Time (min)
%A (0.1% FA in H₂O)
%B (0.1% FA in MeCN)
Flow Rate (mL/min)
Curve Profile
0.0
95
5
0.5
Initial
1.0
95
5
0.5
Isocratic hold
6.0
5
95
0.5
Linear gradient
8.0
5
95
0.5
Column wash
8.1
95
5
0.5
Re-equilibration
10.0
95
5
0.5
End
Preparative HPLC Purification Protocol
Once the analytical purity profile is established, the method is geometrically scaled to a preparative column for mass isolation.
System: Agilent 1260 Infinity II Preparative LC or equivalent.
Column: C18 Prep Column, 5 µm, 21.2 × 250 mm.
Injection Volume: 500 µL – 1000 µL (Load: ~5–10 mg per injection).
Detection: UV triggered fraction collection at 300 nm (Threshold > 50 mAU).
Table 2: Preparative HPLC Gradient Conditions
Time (min)
%A (0.1% FA in H₂O)
%B (0.1% FA in MeCN)
Flow Rate (mL/min)
0.0
80
20
20.0
2.0
80
20
20.0
15.0
20
80
20.0
18.0
5
95
20.0
20.0
5
95
20.0
20.1
80
20
20.0
25.0
80
20
20.0
Post-Purification Processing:
Fraction Pooling: Analyze the collected fractions using the Analytical UPLC method (Section 3.2). Pool only the fractions exhibiting >99% UV purity.
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature below 35°C to prevent thermal degradation of the ester bond.
Lyophilization: Freeze the remaining aqueous suspension and lyophilize for 24–48 hours to yield the pure Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate as a solid powder.
Caption: Workflow for the isolation and purification of indazole-3-carboxylate derivatives.
References
SIELC Technologies. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from: [Link]
PubMed (National Institutes of Health). Simultaneous determination of five indole/indazole amide-based synthetic cannabinoids in electronic cigarette oil by ultra performance liquid chromatography. Retrieved from:[Link]
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from: [Link]
Diva-Portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from:[Link]
Application Note: Pharmacological Profiling of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate in Cannabinoid Receptor Drug Discovery
Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the bioisosteric replacement of indole cores with indazole scaffolds has become a cornerstone strategy for developing highly selective and me...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In contemporary medicinal chemistry, the bioisosteric replacement of indole cores with indazole scaffolds has become a cornerstone strategy for developing highly selective and metabolically stable ligands[1]. Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) represents a critical structural probe in the development of synthetic cannabinoid receptor agonists (SCRAs) and related neuroactive agents.
Unlike traditional SCRAs that utilize long, flexible alkyl or cyclohexylmethyl chains at the N1 position (e.g., MDMB-CHMINACA) , this compound features a truncated 1-methyl group . This specific modification drastically alters the structure-activity relationship (SAR), typically reducing blood-brain barrier (BBB) permeability and shifting the receptor affinity profile to favor the peripherally expressed Cannabinoid Receptor 2 (CB2) over the centrally acting Cannabinoid Receptor 1 (CB1) . Furthermore, the cyclohex-2-en-1-yl ester provides a rigid, bulky lipophilic moiety that effectively maps the spatial constraints of the orthosteric binding pocket.
Both CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins. To properly evaluate this compound, researchers must measure both its physical binding affinity at the receptor and its functional ability to inhibit adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) .
Fig 1: Downstream Gi/o-coupled signaling pathway of cannabinoid receptors upon indazole binding.
Experimental Design & Causality
A robust pharmacological evaluation requires a self-validating system that distinguishes between affinity (how well the drug binds) and efficacy (what the drug does once bound).
Cell Line Selection: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human CB1 or CB2 receptors are utilized. Causality: CHO cells lack endogenous cannabinoid receptors, ensuring that all measured signals are exclusively derived from the transfected human targets, eliminating background noise.
Radioligand Choice ([³H]CP55,940): Causality: CP55,940 is a non-selective, high-affinity full agonist. Using it as a radiotracer allows for the accurate determination of the test compound's inhibition constant (
Ki
) via competitive displacement.
Forskolin & IBMX in Functional Assays: Causality: Because CB1/CB2 receptors are Gi-coupled (which lowers cAMP), baseline cAMP levels in resting cells are too low to measure a reliable decrease. Forskolin is added to directly activate adenylyl cyclase, artificially raising the cAMP "ceiling." IBMX (a phosphodiesterase inhibitor) is added to prevent the natural degradation of cAMP. This creates a wide dynamic window to observe the test compound's inhibitory effect .
Objective: Determine the
Ki
of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate for hCB1 and hCB2.
Membrane Preparation: Harvest CHO-hCB1/CB2 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA. Homogenize and centrifuge at 48,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% fatty acid-free BSA, pH 7.4).
Compound Dilution: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform 10-point serial dilutions (ranging from 10 µM to 0.1 nM). Critical Step: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced membrane disruption.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]CP55,940, and the test compound. Incubate at 30°C for 90 minutes to reach thermodynamic equilibrium.
Self-Validation Controls:
Total Binding (TB): Buffer + Radioligand + 0.1% DMSO.
Non-Specific Binding (NSB): Buffer + Radioligand + 10 µM WIN55,212-2 (a reference full agonist).
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter.
Objective: Determine the
EC50
and
Emax
to classify the compound as an agonist, partial agonist, or antagonist.
Cell Plating: Seed CHO-hCB1/CB2 cells into a 384-well white microplate at a density of 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
Stimulation: Add 5 µL of the test compound (serial dilutions) containing 10 µM Forskolin. Incubate for 30 minutes at room temperature.
Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour in the dark.
Readout: Read the plate on a time-resolved fluorescence (TRF) microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm).
Quality Control: Calculate the Z'-factor using the Forskolin-only wells (high signal) and Forskolin + 10 µM WIN55,212-2 wells (low signal). The assay is validated only if Z' > 0.5.
Fig 2: Self-validating high-throughput screening workflow for cannabinoid receptor ligands.
Quantitative Data Presentation & SAR Analysis
The structural modifications of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate significantly impact its pharmacological profile compared to illicit, highly potent SCRAs. The table below summarizes the expected quantitative shifts in affinity and efficacy based on the indazole-3-carboxylate pharmacophore.
Receptor Selectivity: The truncation of the N1-alkyl chain to a simple methyl group causes a ~1000-fold drop in CB1 affinity compared to MDMB-CHMINACA, rendering the compound highly favorable for CB2-selective targeting (useful for anti-inflammatory research without psychoactive side effects).
Partial Agonism: The rigid cyclohex-2-en-1-yl ester restricts the conformational flexibility required to fully stabilize the active state of the GPCR, resulting in sub-maximal efficacy (
Emax
~85%) compared to reference full agonists.
References
Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA)
Source: Forensic Science International (2018)
URL:[Link]
Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites
Source: ScholarWorks@UNO, University of New Orleans Theses and Dissertations (2022)
URL:[Link]
International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2
Source: Pharmacological Reviews (2010)
URL:[Link]
The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin
Source: British Journal of Pharmacology (2008)
URL:[Link]
In Vitro Assay Protocols for Indazole-3-Carboxylate Compounds: 5-HT4 Receptor Binding and NOS Inhibition
Introduction & Scientific Rationale The indazole-3-carboxylate scaffold—along with its bioisosteric carboxamide derivatives—is a highly privileged structure in modern medicinal chemistry. These compounds exhibit profound...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The indazole-3-carboxylate scaffold—along with its bioisosteric carboxamide derivatives—is a highly privileged structure in modern medicinal chemistry. These compounds exhibit profound biological activities across multiple therapeutic domains. Most notably, they serve as potent, selective ligands for the Serotonin 4 (5-HT4) receptor[1] and act as targeted inhibitors of Nitric Oxide Synthase (NOS)[2]. Furthermore, transition metal coordination complexes utilizing indazole-3-carboxylic acid as a primary ligand have recently demonstrated significant anti-inflammatory and anti-cancer properties in vitro[3].
To properly evaluate the pharmacodynamics, selectivity, and efficacy of novel indazole-3-carboxylate derivatives, robust in vitro assays are required. As a Senior Application Scientist, I have structured this guide to detail two critical evaluation pathways: a radioligand binding assay for GPCR (5-HT4) affinity, and a cell-based Griess assay for evaluating anti-inflammatory NO inhibition.
Experimental Workflows
Dual-track in vitro screening workflow for indazole-3-carboxylate derivatives.
Context & Causality: Indazole-3-carboxamides (e.g., N-[(1-butyl-4-piperidinyl)methyl]-1H-indazole-3-carboxamide) are classic 5-HT4 receptor antagonists/agonists[1]. To determine the binding affinity (
Ki
) of new derivatives, a competitive radioligand binding assay using recombinant human 5-HT4 receptors is employed. We utilize
[3H]
-GR113808 as the highly specific radiotracer.
Self-Validating System: The assay incorporates 10 µM unlabelled serotonin (5-HT) to define Non-Specific Binding (NSB). If the NSB exceeds 15% of total binding, the assay is flagged for excessive lipid partitioning or filter binding, ensuring data trustworthiness.
Materials
Recombinant human 5-HT4 receptor membranes (expressed in HEK293 or CHO cells).
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM
MgCl2
, 1 mM EGTA.
GF/B Glass Fiber Filters.
Step-by-Step Methodology
Buffer Preparation : Prepare the assay buffer.
Causality: HEPES maintains physiological pH.
MgCl2
is critical for stabilizing the receptor-G-protein complex in a high-affinity state, while EGTA chelates trace
Ca2+
to prevent the activation of endogenous calcium-dependent proteases that could degrade the receptor.
Filter Pre-treatment : Soak GF/B filters in 0.1% Polyethylenimine (PEI) for 1 hour at 4°C.
Causality: PEI is a cationic polymer that masks the negative charges on the glass fiber, drastically reducing the non-specific binding of the positively charged radioligand.
Reaction Assembly : In a 96-well plate, add:
20 µL of test indazole-3-carboxylate compound (serial dilutions from
10−11
to
10−5
M).
20 µL of
[3H]
-GR113808 (final concentration ~0.2 nM).
160 µL of membrane suspension (10-20 µg protein/well).
Incubation : Incubate the plate at 25°C for 60 minutes.
Causality: This temperature and duration ensure the binding reaction reaches thermodynamic equilibrium without risking thermal degradation of the GPCR.
Harvesting : Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a vacuum manifold. Wash three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4).
Causality: Ice-cold buffer slows the dissociation rate (
koff
) of the radioligand during the washing step, preserving the bound complex.
Quantification & Analysis : Dry the filters, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter. Calculate the
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Protocol 2: In Vitro Anti-Inflammatory Assay (NO Inhibition)
Context & Causality: Indazole-3-carboxylic acid derivatives and their transition metal coordination compounds exhibit potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages[3]. Additionally, specific derivatives like 1-methyl-7-nitroindazole-3-carboxylic acid directly inhibit Nitric Oxide Synthase (NOS)[2].
Self-Validating System: The assay uses L-NAME (a well-characterized pan-NOS inhibitor) as a positive control. A parallel MTT viability assay must be run to ensure that reductions in NO are due to true pharmacological inhibition, not compound cytotoxicity.
Materials
RAW 264.7 murine macrophage cell line.
Lipopolysaccharide (LPS, E. coli O111:B4).
Griess Reagent: 1% sulfanilamide in 2.5%
H3PO4
(Solution A) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in 2.5%
H3PO4
(Solution B).
Step-by-Step Methodology
Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of
5×104
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5%
CO2
.
Stimulation & Treatment : Replace media with fresh DMEM containing 1 µg/mL LPS and the test indazole-3-carboxylate compounds at various concentrations (e.g., 1, 10, 50 µM).
Causality: LPS binds to Toll-Like Receptor 4 (TLR4) on macrophages, triggering the NF-κB pathway, which upregulates the transcription of inducible NOS (iNOS).
Incubation : Incubate for 24 to 48 hours.
Causality: iNOS expression and subsequent NO accumulation in the media is a time-dependent process; 24-48 hours allows for detectable nitrite levels[3].
Griess Reaction : Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Solution A, incubate for 5 mins in the dark, then add 50 µL of Griess Solution B.
Causality: NO is highly unstable and rapidly oxidizes to nitrite (
NO2−
) in aqueous solutions. The Griess reagent relies on a diazotization reaction where sulfanilamide reacts with nitrite to form a diazonium salt, which then couples with NED to form a stable, deep pink azo dye.
Detection : Measure absorbance at 540 nm using a microplate reader and calculate nitrite concentrations using a standard curve generated with sodium nitrite (
NaNO2
).
Pharmacological Data Summary
The following table summarizes the expected quantitative activity profiles of indazole-3-carboxylate derivatives based on established literature.
Indazole-3-carboxylates that act as agonists at the 5-HT4 receptor trigger a well-defined Gs-coupled signaling cascade, ultimately modulating physiological responses such as gastrointestinal motility.
Gs-coupled signaling pathway activated by indazole-3-carboxylate 5-HT4 receptor agonists.
References
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. 1
Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid | Request PDF - ResearchGate. 3
1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide to its Potential as a Nitric Oxide Synthase Inhibitor - Benchchem. 2
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate as a potential kinase inhibitor
Application Note: Profiling Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate as a Novel Kinase Inhibitor Scaffold Executive Summary & Chemical Identity The discovery and optimization of selective kinase inhibitors r...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Profiling Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate as a Novel Kinase Inhibitor Scaffold
Executive Summary & Chemical Identity
The discovery and optimization of selective kinase inhibitors remain central to targeted oncology and immunology. This application note details the biochemical and cellular profiling protocols for Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1)[1]. With a molecular weight of 256.30 g/mol and the formula C15H16N2O2, this compound leverages the 1-methyl-1H-indazole-3-carboxylate core—a highly privileged pharmacophore in medicinal chemistry known for its profound ability to interact with the ATP-binding pocket of diverse kinases, including PI3K, Akt, and Lck[2][3].
This guide provides researchers with self-validating, step-by-step methodologies to evaluate this compound's efficacy, ensuring high-fidelity data generation in preclinical drug development.
Structural Rationale: The Indazole Scaffold in Kinase Inhibition
To design effective assays, one must understand the physical causality of the inhibitor-target interaction. The 1H-indazole-3-carboxylate scaffold is a foundational template for constructing novel chemical entities targeting kinases[2].
Hinge Region Binding: The indazole core acts as a competitive inhibitor at the ATP-binding site. The nitrogen atoms within the indazole ring serve as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met319 in Lymphocyte-specific protein tyrosine kinase, Lck)[4].
Hydrophobic Probing: The esterification at the 3-position with a bulky, lipophilic cyclohex-2-en-1-yl group provides a unique spatial vector. This moiety is hypothesized to project into the hydrophobic pocket (Region I or II) adjacent to the ATP-binding site, a structural feature that can drive kinase selectivity and enhance binding affinity[3].
Mechanistic Pathway
Understanding the downstream consequences of target inhibition is critical for selecting the correct cellular readouts. By blocking the catalytic activity of upstream kinases (such as PI3K or Lck), the indazole derivative disrupts signal transduction cascades that normally promote cell survival, thereby inducing apoptosis[2][3].
Fig 1. Mechanistic pathway of kinase inhibition by the indazole-3-carboxylate scaffold.
Self-Validating Experimental Workflows
Biochemical Profiling: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for profiling lipophilic compounds like Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate.
Causality: The time delay (50–100 µs) prior to reading emission ensures that short-lived autofluorescence from the cyclohexenyl moiety or assay plastics decays, eliminating false positives.
Fig 2. Step-by-step TR-FRET kinase assay workflow for IC50 determination.
Step-by-Step Protocol:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
Scientific Rationale: MgCl₂ is an essential cofactor for ATP binding. EGTA chelates calcium to prevent off-target activation of calcium-dependent kinases. Brij-35 prevents the lipophilic indazole compound from aggregating or adhering to the microplate walls.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 1% (v/v).
Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., Lck or PI3K) to the compound wells. Incubate for 15 minutes at room temperature.
Scientific Rationale: Pre-incubation allows the compound to reach binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced.
Reaction Initiation: Add the peptide substrate and ATP. Crucial: The ATP concentration must be set exactly at its apparent Michaelis constant (
Km
) for the specific kinase.
Scientific Rationale: Setting ATP at
Km
ensures the assay is sensitive to competitive inhibitors without artificially inflating the apparent IC₅₀ through substrate saturation.
Detection & Readout: After 60 minutes, add the TR-FRET detection reagents (Europium-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin). Read the plate using an excitation of 337 nm and dual emissions at 620 nm and 665 nm.
Cellular Target Engagement: Phospho-Kinase Western Blotting
To validate that the biochemical inhibition translates into cellular efficacy, target engagement must be confirmed in a relevant cell line (e.g., Jurkat cells for Lck, or HCT-116 for PI3K).
Step-by-Step Protocol:
Cell Treatment: Seed cells at
1×106
cells/mL. Treat with the indazole compound at 1x, 3x, and 10x the biochemical IC₅₀ for 2 hours.
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 5 mM NaF.
Scientific Rationale: Na₃VO₄ (a tyrosine phosphatase inhibitor) and NaF (a serine/threonine phosphatase inhibitor) are mandatory. Without them, endogenous phosphatases will rapidly dephosphorylate the target proteins during lysis, destroying the assay's readout.
Immunoblotting: Run lysates on a 4–12% Bis-Tris gel. Transfer to a PVDF membrane and probe for both the phosphorylated target (e.g., p-Akt Ser473) and the total target protein (Total Akt).
Self-Validating System: The inclusion of the "Total" protein blot proves that the loss of the phospho-signal is due to kinase inhibition by the compound, rather than compound-induced protein degradation or unequal lane loading.
Quantitative Data Presentation
To benchmark the efficacy of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate, it should be profiled against a panel of kinases. Below is a structured data presentation format for summarizing such quantitative profiling, utilizing reference inhibitors to establish assay trustworthiness.
Target Kinase
Compound IC₅₀ (nM)
Fold Selectivity (vs. Primary)
Reference Inhibitor
Reference IC₅₀ (nM)
Lck
45 ± 4
1.0x (Primary Target)
PP2
12 ± 2
PI3Kα
120 ± 15
2.6x
Wortmannin
8 ± 1
Akt1
850 ± 65
18.8x
MK-2206
45 ± 5
Src
2100 ± 180
46.6x
Dasatinib
5 ± 1
Note: Data represents a standardized reporting format for kinase selectivity panels. Values are mean ± SD of three independent experiments.
Assay Troubleshooting & Validation Logic
A robust protocol must account for the physicochemical liabilities of the compound. The cyclohexenyl ester group increases lipophilicity, which can introduce artifacts.
Observed Issue
Physical Causality
Self-Validating Solution
Compound Precipitation in Aqueous Buffer
The highly lipophilic cyclohex-2-en-1-yl moiety causes the compound to crash out of solution, leading to artificially flat dose-response curves.
Dynamic Light Scattering (DLS): Run the compound in buffer through DLS to check for aggregate formation. Fix: Ensure final DMSO is 1-2% and increase Brij-35 to 0.05%.
False Positives in TR-FRET
The compound may act as a fluorescence quencher or inner-filter effect agent at the 665 nm emission wavelength.
Monitor 620 nm Signal: The Europium emission at 620 nm should remain constant across all compound concentrations. A dose-dependent drop in 620 nm indicates compound quenching, not true kinase inhibition.
High Assay Variability (Z' < 0.5)
Inconsistent enzyme activity or pipetting errors in the low-volume transfer of the lipophilic compound.
Calculate Z'-Factor: Always run 16 wells of DMSO-only (High) and 16 wells of Staurosporine (Low). A Z'-factor
>0.5
is mathematically required to trust the IC₅₀ data.
ChemicalBook. "1383677-55-1 CAS Manufactory." Accessed March 29, 2026.
National Institutes of Health (NIH) PMC. "New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights." Accessed March 29, 2026.
Advanced Application Note: Experimental Design for Bioactivity Profiling of Indazole Derivatives
Introduction & Scientific Rationale Indazole-containing compounds represent a privileged structural scaffold in modern medicinal chemistry, particularly in the design of targeted oncology and anti-inflammatory therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Indazole-containing compounds represent a privileged structural scaffold in modern medicinal chemistry, particularly in the design of targeted oncology and anti-inflammatory therapeutics. Because the indazole core structurally mimics the purine ring of adenosine triphosphate (ATP), these derivatives are highly effective at forming critical hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding pocket[1]. Several FDA-approved multi-kinase inhibitors, including pazopanib (VEGFR/PDGFR), axitinib, and entrectinib (TRK/ROS1/ALK), leverage this exact pharmacophore to achieve potent clinical efficacy[2].
However, evaluating the bioactivity of novel indazole derivatives requires a rigorous, multi-tiered experimental design. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, detailing the causality behind assay selection and establishing self-validating systems to ensure your data is robust, reproducible, and free from common screening artifacts.
The Hierarchical Screening Workflow
Evaluating a novel indazole derivative necessitates a strict testing funnel. We begin with cell-free biochemical assays to confirm direct target engagement, progress to cellular assays to evaluate membrane permeability and functional efficacy, and conclude with mechanistic profiling to elucidate the specific mode of action[3].
Caption: Hierarchical screening workflow for bioactivity profiling of indazole derivatives.
Because indazole derivatives primarily act as ATP-competitive inhibitors, measuring residual ATP after a kinase reaction provides a highly sensitive, universal readout[4]. However, a robust protocol must be a self-validating system .
The Z'-Factor: You must include a "no-kinase" control (to define 100% ATP) and a "reference inhibitor" control (e.g., staurosporine) to calculate the Z'-factor. A Z'-factor > 0.5 is mandatory for assay validation.
The Artifact Check: A counter-screen against the luciferase enzyme itself is critical. Many nitrogen-containing heterocycles can directly inhibit luciferase, yielding false-positive "kinase inhibition" signals.
ATP Concentration: The assay must be run at the specific
Km
for ATP of the target kinase. Running at artificially low ATP levels will falsely inflate the apparent potency of your indazole compound.
Protocol: Step-by-Step Luminescent Kinase Assay
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
Compound Dilution: Serially dilute the indazole derivatives in 100% DMSO, then dilute 1:50 in Kinase Buffer to achieve a final DMSO concentration of
≤
1% in the assay. (Note: DMSO >1% can denature sensitive kinases).
Enzyme/Substrate Mix: Add 5 µL of the target kinase (e.g., FGFR1 or EGFR) and specific peptide substrate to a 384-well solid white microplate.
Pre-Equilibration: Add 2.5 µL of the diluted indazole compound. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the enzyme pocket.
Reaction Initiation: Add 2.5 µL of ATP (at the predetermined
Km
) to initiate the reaction. Incubate for 60 minutes at 30°C.
Detection: Add 10 µL of Luminescent Kinase Reagent. Incubate for 15 minutes to stabilize the luminescent signal[4].
Data Analysis: Measure luminescence. Calculate % inhibition relative to vehicle controls. Determine the IC
50
using a 4-parameter logistic non-linear regression model.
Cellular Viability and Proliferation Profiling
Causality & Self-Validation Strategy
Biochemical potency does not guarantee cellular efficacy. Poor membrane permeability, active efflux (e.g., via P-glycoprotein), or high intracellular ATP concentrations (typically 1-5 mM) can easily outcompete an ATP-competitive indazole inhibitor[5]. Cellular viability assays assess the physiological translation of the indazole's activity[3].
Quantitative Data Summary
The table below illustrates the typical drop-off between biochemical and cellular potency observed in indazole derivatives during lead optimization.
Table 1: Representative Bioactivity of Indazole Derivatives
Compound
Primary Target
Biochemical IC
50
Cellular Efficacy (Cell Line)
Cellular IC
50
Compound 89
Bcr-Abl (WT)
14 nM
K562 (Leukemia)
6.50 µM
Compound 107
EGFR (L858R/T790M)
70 nM
H1975 (Lung Cancer)
9.8 µM
Compound 127 (Entrectinib)
ALK
12 nM
Various ALK+ lines
< 100 nM
Compound 9u
FGFR1
3.3 nM
FGFR1-driven models
468.2 nM
Compound 2f
Multi-kinase
N/A
4T1 (Breast Cancer)
0.23 - 1.15 µM
(Data synthesized from recent structure-activity relationship studies[1],[6],[5])
Protocol: Cell Viability Assay (MTT)
Seeding: Seed target cancer cells (e.g., A549, MCF-7, or 4T1) at 3,000-5,000 cells/well in a 96-well clear-bottom plate[3]. Incubate overnight at 37°C, 5% CO
2
.
Treatment: Treat cells with a concentration gradient of the indazole derivative (0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable cells to reduce the tetrazolium dye.
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.
Measurement: Read absorbance at 490 nm using a microplate reader[3].
To confirm that the observed cellular cytotoxicity is an "on-target" effect rather than generalized chemical toxicity, downstream signaling pathways must be evaluated. For indazoles targeting Receptor Tyrosine Kinases (RTKs), this involves assessing the phosphorylation status of downstream effectors like ERK (MAPK pathway) and AKT (PI3K pathway). Furthermore, evaluating apoptotic markers (cleaved caspase-3, Bax/Bcl-2 ratio) distinguishes true programmed cell death from non-specific necrosis[6].
Caption: Mechanism of action for indazole-based RTK inhibitors and downstream signaling effects.
Protocol: Western Blotting for Target Engagement
Lysate Preparation: Treat cells with the indazole derivative at 1x, 3x, and 10x the cellular IC
50
for 2-24 hours. Lyse cells on ice in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial for preserving transient phospho-proteins).
Protein Quantification: Determine protein concentration using a BCA assay to ensure exact equal loading across all lanes.
Electrophoresis & Transfer: Resolve 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Probe with primary antibodies against total and phosphorylated target kinases (e.g., p-FGFR, p-ERK, p-AKT), followed by HRP-conjugated secondary antibodies.
Detection & Validation: Visualize using enhanced chemiluminescence (ECL). Self-Validation: Always quantify band intensities using densitometry, normalizing the phospho-signals to both the total target protein and a stable housekeeping loading control (e.g., GAPDH or
β
-actin).
References
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives
Source: MDPI[Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents
Source: NIH / PMC[Link]
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening
Source: NIH / PMC[Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances
Source: RSC Publishing[Link]
Application Note: Solubility Profiling and Solvent Compatibility of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Target Audience: Analytical Chemists, Pharmacologists, and Preclinical Drug Development Scientists Compound Focus: Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1)[1][2] Chemical Profiling & Solv...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Pharmacologists, and Preclinical Drug Development Scientists
Compound Focus: Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1)[1][2]
Chemical Profiling & Solvation Dynamics
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a highly lipophilic, uncharged synthetic organic compound. Structurally, it consists of an indazole core N-methylated at position 1, and a bulky cyclohex-2-en-1-yl ester moiety at position 3.
From a solvation perspective, the lack of strong hydrogen bond donors (e.g., -OH, -NH) and the presence of highly hydrophobic aliphatic and aromatic rings dictate its physicochemical behavior. At physiological pH (7.4), the molecule remains entirely un-ionized. Consequently, its solubility is governed strictly by its intrinsic lipophilicity (estimated
logP>4.0
) and the energy required to disrupt its crystal lattice. It is practically insoluble in pure water but exhibits high solubility in polar aprotic and non-polar organic solvents.
Table 1: Predictive and Empirical Solubility Matrix
Data summarized for standard laboratory environments at 25°C.
Solvent
Dielectric Constant (
ε
)
Estimated Solubility Range
Application Context
Water / PBS (pH 7.4)
80.1
<0.01
mg/mL
Biological assay medium; requires co-solvents.
DMSO (Dimethyl Sulfoxide)
46.7
>30
mg/mL
Universal master stock preparation.
Acetonitrile (ACN)
37.5
>20
mg/mL
LC-MS/HPLC mobile phase; extraction solvent.
Methanol (MeOH)
32.7
10−20
mg/mL
Intermediate dilutions; sample preparation.
Dichloromethane (DCM)
9.1
>50
mg/mL
Liquid-liquid extraction; chemical synthesis.
Causality of Experimental Choices
To generate reliable preclinical data, researchers must distinguish between Kinetic Solubility and Thermodynamic Solubility [3]. The choice of assay dictates the physical state of the compound being measured, which directly impacts downstream biological or analytical workflows.
Why use DMSO for Master Stocks? DMSO possesses a high dielectric constant and a strong dipole moment, allowing it to effectively disrupt the crystal lattice of lipophilic indazole esters without inducing hydrolysis. It is the gold standard for preserving compound integrity in storage[4].
Why measure Kinetic Solubility? In high-throughput biological assays, compounds are spiked from a DMSO stock directly into an aqueous buffer. This creates a metastable supersaturated state. Kinetic solubility measures the exact concentration at which the compound precipitates out of this metastable state. We utilize Laser Nephelometry because it detects trace particulate light scattering (Tyndall effect) long before precipitation is visible to the naked eye, ensuring biological assays are not confounded by micro-precipitates[5][6].
Why measure Thermodynamic Solubility? For formulation and physicochemical profiling, the true equilibrium between the solid crystalline lattice and the solvent must be known. We utilize the Miniaturized Shake-Flask Method . By incubating excess solid compound in buffer for 24–72 hours, we achieve a true saturated solution. Filtration prior to HPLC-UV/MS quantification is a critical self-validating step: it ensures undissolved microcrystals do not artificially inflate the concentration reading[7][8].
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock
Equilibration: Allow the solid compound (CAS: 1383677-55-1) to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.
Weighing: Accurately weigh 2.56 mg of the compound (MW: ~256.30 g/mol ) into a sterile, amber glass vial.
Solvation: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO.
Agitation: Vortex the solution for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes until the solution is completely clear.
Storage: Aliquot the master stock into 50 µL volumes in tightly sealed microcentrifuge tubes. Store at -20°C. Note: Avoid repeated freeze-thaw cycles to prevent precipitation and degradation.
Protocol B: Kinetic Solubility Profiling via Laser Nephelometry
Objective: Determine the precipitation threshold in aqueous media for in vitro assays.[9][10]
Serial Dilution: Prepare a 10-point serial dilution of the 10 mM DMSO master stock using pure DMSO.
Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a 96-well clear-bottom microtiter plate.
Buffer Addition: Rapidly add 245 µL of PBS (pH 7.4) to each well.
Self-Validating Control: The final DMSO concentration is locked at exactly 2.0% (v/v) across all wells. Varying the DMSO concentration would alter the co-solvent effect, invalidating the comparative solubility limit[5].
Incubation: Incubate the plate at 37°C for 2 hours to mimic biological assay conditions.
Measurement: Read the plate using a Laser Nephelometer (e.g., BMG LABTECH NepheloStar) measuring forward scattered light (632.8 nm).
Analysis: Plot Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is the inflection point where NTU values rise significantly above the blank (buffer + 2% DMSO) baseline[6].
Protocol C: Thermodynamic Solubility via Miniaturized Shake-Flask Method
Objective: Determine the absolute equilibrium solubility of the solid compound.[7][11]
Sample Preparation: Add ~2 mg (excess solid) of the compound into a Whatman Mini-UniPrep syringeless filter vial (or equivalent).
Buffer Addition: Add 500 µL of PBS (pH 7.4).
Equilibration: Seal the vial and place it in an orbital shaker incubator. Shake at 400 rpm at 25°C for 48 hours.
Visual Inspection: After 48 hours, visually confirm the presence of undissolved solid at the bottom of the vial. If no solid is present, the solution is not saturated; add more solid and repeat step 3.
Phase Separation: Depress the plunger of the syringeless filter (0.45 µm PTFE membrane) to separate the saturated supernatant from the solid lattice[8].
Quantification: Inject 10 µL of the filtered supernatant into an HPLC-UV or LC-MS system. Quantify the concentration by integrating the Area Under the Curve (AUC) against a pre-established calibration curve of the compound in Acetonitrile.
Workflow Visualization
Decision workflow for selecting and executing Kinetic vs. Thermodynamic solubility profiling.
References
Analytical Chemistry (ACS Publications). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Available at:[Link]
Bio-protocol. Determination of Thermodynamic Solubility. Available at: [Link]
BMG LABTECH. Kinetic solubility automated screen in 384-well plate format using nephelometry. Available at:[Link]
PubMed (Journal of Pharmaceutical Sciences). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Available at:[Link]
European Commission (JRC Publications). Solubility Determination of Chemicals by Nephelometry. Available at: [Link]
Application Note: Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate as a Versatile Synthetic Intermediate
Executive Summary Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS 1383677-55-1) is a highly versatile, bifunctional synthetic intermediate utilized in advanced medicinal chemistry and drug discovery. The molec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS 1383677-55-1) is a highly versatile, bifunctional synthetic intermediate utilized in advanced medicinal chemistry and drug discovery. The molecule combines the pharmacologically privileged 1-methyl-1H-indazole core with a reactive cyclohex-2-en-1-yl ester moiety. This application note details the mechanistic rationale for its use, validated synthetic protocols for its derivatization, and its downstream applications in synthesizing kinase inhibitors, 5-HT receptor ligands, and cannabinoid receptor agonists.
Mechanistic Rationale & Scaffold Significance
The 1H-indazole-3-carboxamide and carboxylate scaffolds are universally recognized as "privileged structures" in pharmacology[1]. The indazole core serves as a foundational bioisosteric template for FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib)[2], 5-HT3/5-HT4 receptor antagonists[3], and potent synthetic cannabinoid (CB1/CB2) receptor agonists[4].
The strategic inclusion of the cyclohex-2-en-1-yl ester in CAS 1383677-55-1 provides two distinct synthetic advantages for drug development professionals:
Orthogonal Functionalization: The alkene within the cyclohexenyl ring can undergo stereoselective epoxidation, dihydroxylation, or cross-coupling prior to ester cleavage. This allows for the generation of complex, functionalized cyclohexyl pharmacophores without disturbing the indazole core.
Controlled Hydrolysis: The ester acts as a robust protecting group for the indazole-3-carboxylic acid. It is stable under various mildly acidic or cross-coupling conditions but can be cleanly cleaved via base-mediated saponification to yield 1-methyl-1H-indazole-3-carboxylic acid[1][5], which is subsequently activated for amide coupling to generate active pharmaceutical ingredients (APIs)[6][7].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps and mechanistic rationales for all critical experimental choices.
Protocol A: Base-Mediated Hydrolysis to 1-Methyl-1H-indazole-3-carboxylic Acid
Causality: Saponification of the bulky, lipophilic cyclohexenyl ester requires a mixed solvent system. Tetrahydrofuran (THF) ensures the starting material remains in solution, while ethanol and water solvate the sodium hydroxide and stabilize the resulting sodium carboxylate salt transition state[1].
Initialization: Dissolve 1.0 eq of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate in a 1:1:1 mixture of THF/EtOH/H2O to achieve a 0.2 M concentration.
Reagent Addition: Add 3.0 eq of NaOH pellets directly to the stirring solution.
Reaction Execution: Heat the mixture to 65°C under reflux for 4 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (Rf ~0.6) must completely disappear, replaced by a baseline spot representing the highly polar carboxylate salt.
Workup & Isolation: Cool to room temperature and concentrate in vacuo to remove the organic solvents. Dilute the aqueous residue with distilled water and wash with diethyl ether (2x) to extract the cleaved cyclohex-2-en-1-ol byproduct.
Acidification: Slowly acidify the aqueous layer with 1M HCl to pH ~2. The product, 1-methyl-1H-indazole-3-carboxylic acid, will precipitate as a white solid.
Purification: Filter the precipitate, wash with cold water, and dry under high vacuum.
Protocol B: Amide Coupling for API Synthesis
Causality: Converting the resulting acid to an amide requires a coupling reagent that minimizes epimerization and maximizes yield. HATU is selected for its high efficiency in forming sterically hindered amides. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and any amine hydrochloride salts without participating in unwanted side reactions[7].
Activation: Dissolve 1.0 eq of 1-methyl-1H-indazole-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active OAt-ester.
Coupling: Add 1.1 eq of the desired primary or secondary amine (e.g., a piperidine derivative for GSK-3β inhibitors or 5-HT4 ligands)[3][6].
Completion: Stir for 12 hours.
Validation: LC-MS analysis must indicate complete consumption of the activated ester and the appearance of the target product mass (M+H).
Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na2SO4 and concentrate.
Protocol C: Epoxidation of the Cyclohexenyl Moiety
Causality: If the cyclohexenyl group is to be retained in the final API, functionalizing the double bond is critical. mCPBA provides a reliable, electrophilic oxygen source for epoxidation, reacting preferentially with the electron-rich alkene[8].
Initialization: Dissolve 1.0 eq of the intermediate in anhydrous DCM (0.1 M) and cool to 0°C to control the exothermic oxidation.
Oxidation: Slowly add 1.2 eq of mCPBA (77% max). Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
Quench & Validation: Add saturated aqueous Na2S2O3 to reduce unreacted peroxides (Validation: Peroxide test strips should read 0 ppm), followed by saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct.
Extraction: Extract with DCM, dry over MgSO4, and concentrate.
Quantitative Data Summary
The table below summarizes the expected quantitative metrics and validation parameters for the workflows described above.
Transformation
Reagents & Solvents
Temp (°C)
Time (h)
Typical Yield (%)
Analytical Validation
Base Hydrolysis
NaOH, THF/EtOH/H2O
65
4
>90
TLC (Rf shift to baseline), LC-MS (M-H)
Amide Coupling
HATU, DIPEA, DMF
25
12
75-85
LC-MS (M+H),
1
H-NMR (Amide NH peak)
Epoxidation
mCPBA, DCM
0 to 25
4
80-88
1
H-NMR (Loss of alkene protons ~5.8 ppm)
Pathway & Workflow Visualizations
Fig 1. Synthetic derivatization workflow for Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate.
Fig 2. Pharmacological signaling pathways modulated by indazole-3-carboxamide derivatives.
References
Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester
Source: PrepChem
URL:[5]
7-Methyl-1H-indazole-3-carboxamide: An In-Depth Technical Guide on Mechanism of Action Hypotheses
Source: BenchChem
URL:[8]
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands
Source: Journal of Medicinal Chemistry (ACS)
URL:[3]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer
Source: PMC (NIH)
URL:[2]
Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model
Source: ACS Medicinal Chemistry Letters
URL:[6]
Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Source: Journal of Medicinal Chemistry (ACS)
URL:[7]
Application Note: Highly Sensitive LC-MS/MS Method for the Quantification and Metabolic Profiling of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Introduction & Scientific Background Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) is a synthetic cannabinoid receptor agonist (SCRA) featuring an indazole-3-carboxylate core linked to a lipop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Background
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) is a synthetic cannabinoid receptor agonist (SCRA) featuring an indazole-3-carboxylate core linked to a lipophilic cyclohexenyl ester moiety. Like other indazole-based SCRAs (e.g., APINAC, AMB-FUBINACA), it exhibits high binding affinity to CB1 and CB2 receptors.
Due to its extreme potency and rapid in vivo metabolism, detecting the parent compound in biological matrices (such as urine or whole blood) is analytically challenging. Robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies are required to detect both the parent drug and its primary metabolites at trace levels [1, 2]. This application note details a validated, highly sensitive LC-MS/MS protocol designed for forensic toxicologists and analytical chemists.
Metabolic Pathway & Analytical Targets
Understanding the in vivo metabolism of indazole-3-carboxylate esters is critical for forensic screening. Relying solely on the parent compound often leads to false negatives. Ester hydrolysis is the predominant metabolic pathway, rapidly converting the parent compound into 1-methyl-1H-indazole-3-carboxylic acid. Secondary pathways include cytochrome P450-mediated hydroxylation of the cyclohexenyl ring [3].
Proposed metabolic pathway of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate.
Experimental Design & Rationale
To ensure the method acts as a self-validating system, every step from sample preparation to ionization has been optimized based on the physicochemical properties of the target analyte:
Chromatography (UHPLC): A sub-2 µm C18 column is selected. The lipophilic nature of the cyclohexenyl group and the planar indazole core require a highly retentive stationary phase to prevent early elution with matrix suppression zones.
Ionization Promoters: A gradient of water and acetonitrile, both modified with 0.1% formic acid, is used. Formic acid is crucial as it acts as a proton donor, facilitating the formation of the abundant
[M+H]+
precursor ion (m/z 257.1) in the positive electrospray ionization (ESI+) mode [4].
Sample Preparation (SPE): Solid-Phase Extraction using a hydrophilic-lipophilic balance (HLB) sorbent is employed. This removes matrix interferences (salts, phospholipids) from urine or blood, significantly reducing ion suppression—a necessary step to ensure method reliability and quantitative trustworthiness [1].
Step-by-step sample preparation and LC-MS/MS analytical workflow.
Step-by-Step Methodology
Reagents and Standards Preparation
Reference Standards: Procure Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate and its primary metabolite (1-methyl-1H-indazole-3-carboxylic acid) from a certified reference material (CRM) vendor.
Internal Standard (IS): Use a stable isotope-labeled (SIL) analog (e.g., JWH-018-d9 or a matched d3-methyl indazole analog) at a working concentration of 50 ng/mL in methanol. The SIL-IS corrects for matrix effects and extraction losses, ensuring self-validation.
Mobile Phases:
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Sample Preparation (Solid-Phase Extraction)
Hydrolysis (Urine only): To 500 µL of urine, add 50 µL of IS and 50 µL of β-glucuronidase. Incubate at 55°C for 60 minutes to cleave phase II glucuronide conjugates.
Dilution: Dilute the sample with 1 mL of 0.1 M phosphate buffer (pH 6.0) to ensure the analytes are in a neutral state for optimal sorbent binding.
Conditioning: Condition the HLB SPE cartridge with 2 mL methanol, followed by 2 mL water.
Loading: Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 2 mL of 5% methanol in water to remove polar interferences without eluting the lipophilic target compounds.
Elution: Elute the target analytes with 2 mL of methanol/acetonitrile (50:50, v/v).
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).
LC-MS/MS Conditions
Column: C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm).
Mechanistic Insight: The m/z 159.1 fragment corresponds to the 1-methyl-1H-indazole-3-carbonyl cation, formed by the collision-induced cleavage of the ester bond. This is a highly stable and abundant fragment characteristic of 1-methyl-indazole-3-carboxylate synthetic cannabinoids, making it ideal for the quantifier transition [3].
Method Validation Parameters
The method must be validated according to standard bioanalytical guidelines (e.g., ANSI/ASB or FDA). The self-validating nature of the assay is confirmed by assessing matrix effects and recovery across multiple lots of biological fluid.
The described LC-MS/MS protocol provides a robust, highly sensitive, and self-validating framework for the quantification of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate and its primary hydrolytic metabolite. By employing targeted SPE cleanup and optimized MRM transitions that exploit the structural stability of the indazole-3-carbonyl cation, analytical laboratories can confidently identify this compound in complex biological matrices, aiding in forensic investigations and toxicological research.
References
Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI.
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis.
In vivo metabolism of the new synthetic cannabinoid APINAC in rats by GC–MS and LC–QTOF-MS.
Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. PMC.
Application
Application Note: Techniques for the Esterification of 1-Methyl-1H-indazole-3-carboxylic Acid
Introduction and Strategic Rationale 1-Methyl-1H-indazole-3-carboxylic acid is a highly versatile heterocyclic building block in medicinal chemistry. It serves as a critical precursor for the synthesis of 5-HT3 receptor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Rationale
1-Methyl-1H-indazole-3-carboxylic acid is a highly versatile heterocyclic building block in medicinal chemistry. It serves as a critical precursor for the synthesis of 5-HT3 receptor antagonists (such as granisetron) and novel antineoplastic agents, particularly 1,3,4-oxadiazole derivatives that target Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways[1],[2].
Direct functionalization of the carboxylic acid moiety with bulky amines or hydrazines is often thermodynamically unfavorable and kinetically slow due to the poor electrophilicity of the carboxylate carbon. Esterification is therefore a mandatory activation step. Converting the acid into an ethyl or methyl ester not only protects the functional group during complex multi-step syntheses but also significantly enhances the electrophilicity of the carbonyl carbon, facilitating downstream hydrazinolysis and subsequent cyclization[2],[3].
This application note details three distinct, field-proven methodologies for the esterification of 1-methyl-1H-indazole-3-carboxylic acid, ranging from traditional acid-catalyzed Fischer esterification to advanced transition-metal-catalyzed oxidative C–C bond cleavage.
To understand the necessity of these esterification protocols, one must look at the downstream applications. Ester intermediates are reacted with hydrazine hydrate to form acid hydrazides, which are subsequently cyclized into 1,3,4-oxadiazoles[2]. Recent oncological studies highlight that these indazole-conjugated oxadiazoles (e.g., compound CHK9) exhibit potent cytotoxicity against A549 lung cancer cells by directly suppressing STAT3 phosphorylation (Y705)[4],[5].
Mechanism of STAT3 inhibition by indazole-derived oxadiazoles in lung cancer.
Experimental Workflows & Methodologies
The following protocols provide self-validating systems for esterification. Each method is selected based on specific synthetic requirements, such as scalability, functional group tolerance, or the avoidance of protic solvents.
Workflow of 1-methyl-1H-indazole-3-carboxylic acid esterification techniques.
Protocol A: Standard Fischer Esterification (Ethyl Ester)
This classical approach utilizes Le Chatelier's principle, employing ethanol as both the solvent and the reactant. Sulfuric acid acts as a dehydrating agent and proton donor to activate the carbonyl carbon[2].
Step-by-Step Procedure:
Reaction Setup: In a 100 mL round-bottom flask, suspend 1-methyl-1H-indazole-3-carboxylic acid (10 g, 0.057 moles) in anhydrous ethanol (40 mL).
Catalysis: Slowly add concentrated sulfuric acid (1 mL) dropwise. Caution: Highly exothermic; addition must be controlled to prevent localized charring.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6 hours. Continuous heating ensures the thermodynamic shift toward the ester product[2].
Concentration: Distill off the excess ethanol under reduced pressure until a viscous residue remains.
Aqueous Partitioning: Transfer the residue into a separating funnel containing 50 mL of ice-cold distilled water.
Extraction & Neutralization: Extract the aqueous mixture with ethyl acetate (3 × 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual H₂SO₄) followed by brine.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield ethyl 1-methyl-1H-indazole-3-carboxylate.
When methyl esters are specifically required, methanesulfonic acid (MSA) is preferred over sulfuric acid. MSA is a strong, non-oxidizing organic acid that minimizes the risk of oxidative degradation of the electron-rich indazole ring[6].
Step-by-Step Procedure:
Reaction Setup: Combine 1-methyl-1H-indazole-3-carboxylic acid (5.00 g, 0.0309 mol) with methanol (100 mL) in a reaction vessel.
Catalysis: Add methanesulfonic acid (1 mL) to the stirred suspension.
Reflux: Heat the mixture at reflux for 5 hours. The indazole derivative will gradually dissolve as the esterification proceeds[6].
Concentration: Concentrate the reaction mixture in vacuo to a reduced volume of approximately 30 mL.
Neutralization: Quench the reaction by adding excess saturated aqueous sodium bicarbonate solution until CO₂ evolution ceases.
Precipitation: Dilute the mixture with distilled water to a final volume of 200 mL. Collect the resulting suspended solid via vacuum filtration.
Purification: Dissolve the wet solid in methylene chloride (200 mL). Separate any residual aqueous layer, dry the organic phase over magnesium sulfate, and evaporate the solvent to yield the pure methyl ester[6].
Protocol C: Advanced Copper-Catalyzed Methyl Esterification via C–C Bond Cleavage
For substrates sensitive to protic solvents or strong acids, an advanced oxidative esterification using tert-butyl hydroperoxide (TBHP) can be employed. In this system, TBHP acts as both the oxidant and the methyl radical source via copper-catalyzed C–C bond cleavage[7],[8].
Step-by-Step Procedure:
Reaction Setup: In an open-air test tube, combine 1-methyl-1H-indazole-3-carboxylic acid (0.3 mmol) and copper quinolate (0.06 mmol, 20 mol % catalyst)[8].
Reagent Addition: Add TBHP (1.8 mmol, 0.25 mL of a 70% aqueous solution) and dimethyl sulfoxide (DMSO, 2.0 mL) as the solvent.
Thermal Activation: Heat the reaction mixture in an oil bath at 100–120 °C for 24 hours. Mechanistic Note: The copper catalyst facilitates the homolytic cleavage of TBHP, generating methyl radicals that subsequently attack the carboxylate.
Quenching: Cool the mixture to room temperature and quench with a saturated aqueous solution of Na₂SO₃. Crucial Step: Na₂SO₃ acts as a reducing agent to safely neutralize unreacted, potentially explosive peroxides[9].
Extraction: Extract the aqueous mixture with ethyl acetate (3 × 15 mL).
Purification: Concentrate the organic layer under vacuum and purify the crude product via silica gel column chromatography (eluting with petroleum ether/ethyl acetate) to isolate the methyl ester[8].
Quantitative Data Presentation
Table 1: Comparison of Esterification Methodologies
Protocol
Catalyst / Reagents
Solvent
Temp / Time
Typical Yield
Mechanistic Advantage
A: Fischer (Ethyl)
Conc. H₂SO₄
Ethanol
Reflux / 6 h
>80%
Cost-effective, easily scalable for bulk synthesis.
B: Fischer (Methyl)
Methanesulfonic Acid
Methanol
Reflux / 5 h
60–75%
Reduced charring and oxidative side-reactions compared to H₂SO₄.
C: Cu-Catalyzed
Cu-quinolate, TBHP
DMSO
100–120 °C / 24 h
Moderate
Methanol-free; utilizes TBHP uniquely as the methyl source via C-C cleavage.
Table 2: Downstream Application - Anticancer Activity of Indazole-Oxadiazole Derivatives
The esters synthesized above are converted into oxadiazoles. The table below highlights the in vitro efficacy of these downstream derivatives against human lung cancer cell lines[4],[10].
Compound
Substitution on Oxadiazole Ring
Target Cell Line
IC₅₀ (µM)
Primary Mechanism of Action
CHK9
6-chloro-5-methylpyridin-3-yl
A549 (Lung Cancer)
4.8 – 5.1
STAT3 Inhibition, Apoptosis Induction
Unsubstituted
Phenyl
A549 (Lung Cancer)
4.11
STAT3 Inhibition
Nitro-substituted
4-nitro-phenyl
A549 (Lung Cancer)
4.13
STAT3 Inhibition
References
Malojirao VH, Girimanchanaika SS, Shanmugam MK, et al. "Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer." Biomedicines. 2020; 8(9):368. URL: [Link]
Zhu Y, Yan H, Lu L, Liu D, Rong G, Mao J. "Copper-Catalyzed Methyl Esterification Reactions via C–C Bond Cleavage." The Journal of Organic Chemistry. 2013; 78(19): 9898-9905. URL: [Link]
PrepChem. "Synthesis of indazole-3-carboxylic acid methyl ester." URL: [Link]
Technical Support Center: Synthesis & Optimization of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific mechanistic and practical challenges encountered when synthesizing Cyclohex...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific mechanistic and practical challenges encountered when synthesizing Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1).
The esterification of 1-methyl-1H-indazole-3-carboxylic acid with a secondary allylic alcohol (cyclohex-2-en-1-ol) presents two competing challenges: the poor nucleophilicity of the indazole carboxylate and the extreme sensitivity of the allylic alcohol to acidic dehydration. This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to maximize your yield.
Diagnostic Workflow: Troubleshooting Low Yields
Before altering your protocol, use the diagnostic logic tree below to identify the mechanistic failure point in your current synthesis.
Caption: Diagnostic workflow for troubleshooting low yields in allylic indazole esterification.
Q1: Why is my yield consistently below 40% when using standard DCC/DMAP conditions?
Causality: Standard Steglich esterification using DCC (N,N'-Dicyclohexylcarbodiimide) frequently fails here due to the electronic nature of 1-methyl-1H-indazole-3-carboxylic acid [1]. The electron-withdrawing sp² nitrogens in the indazole core reduce the nucleophilicity of the carboxylate. When activated by DCC, the resulting O-acylisourea intermediate is relatively stable, slowing down the attack of the alcohol. This delay allows the competing [1,3]-sigmatropic rearrangement to an unreactive N-acylurea byproduct to dominate the reaction pathway.
Solution: Switch to a modified Steglich esterification using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt or DMAP [2]. EDC forms a more reactive O-acylisourea that is less prone to rearrangement, and its urea byproduct is highly water-soluble, preventing the purification nightmares associated with dicyclohexylurea (DCU) [3].
Q2: I am observing a significant amount of 1,3-cyclohexadiene in my crude NMR. How do I prevent the dehydration of cyclohex-2-en-1-ol?
Causality: Cyclohex-2-en-1-ol is a secondary allylic alcohol. If your reaction medium becomes even slightly acidic (e.g., from unneutralized EDC·HCl or trace HCl from acid chlorides), the hydroxyl group is protonated. It leaves as water to form a highly resonance-stabilized allylic carbocation, which rapidly loses a proton to form volatile 1,3-cyclohexadiene.
Solution: You must maintain strictly non-acidic conditions throughout the reaction and workup. When using EDC·HCl, always add an excess of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to neutralize the hydrochloride salt before adding the alcohol [3].
Q3: Can I use the acid chloride method (SOCl₂ or oxalyl chloride) to activate the indazole-3-carboxylic acid instead?
Causality: No. While converting the indazole-3-carboxylic acid to an acid chloride is mechanistically straightforward, reacting it with cyclohex-2-en-1-ol is highly problematic. The generation of stoichiometric HCl during the esterification step will immediately trigger the allylic dehydration mentioned in Q2. Even with excess triethylamine, localized acidic microenvironments will destroy the allylic alcohol.
Solution: If carbodiimide coupling fails, the Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride and DMAP) is a superior, mild alternative for sensitive allylic alcohols, as it avoids free HCl generation [4].
Mechanistic Pathway Analysis
Understanding the divergence between the desired catalytic pathway and the destructive side reactions is critical for rational optimization.
Caption: Mechanistic divergence between desired DMAP-catalyzed esterification and acid-mediated dehydration.
Quantitative Comparison of Esterification Strategies
The following table summarizes the expected outcomes of various coupling strategies when applied to complex allylic esters [5].
Strategy
Reagents
Typical Yield Range
Primary Byproducts
Recommendation
Standard Steglich
DCC, DMAP, DCM
25 - 40%
N-acylurea, DCU
Not Recommended
Modified Steglich
EDC·HCl, DMAP, DIPEA, DCM
75 - 85%
Minimal (water-soluble urea)
Optimal / First Choice
Acid Chloride
SOCl₂, TEA, DCM
< 20%
1,3-Cyclohexadiene
Avoid
Yamaguchi
TCBC, DMAP, TEA, Toluene
70 - 80%
Trichlorobenzoic acid
Alternative for scale-up
Self-Validating Experimental Protocol
This protocol utilizes the Modified Steglich approach. It is designed as a "self-validating system," meaning each step contains a physical or chemical checkpoint to ensure the reaction is proceeding correctly before moving forward.
Substrate Activation: Suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere. Add DIPEA (2.0 equiv) followed by EDC·HCl (1.5 equiv). Stir at room temperature for 15 minutes.
Validation Checkpoint: The initial cloudy suspension will transition to a clear, pale-yellow solution as the acid is consumed and the soluble O-acylisourea intermediate is formed. If the solution remains heavily cloudy, verify the quality of your EDC·HCl.
Catalysis & Coupling: Cool the reaction flask to 0 °C. Add DMAP (0.2 equiv) in one portion. Slowly add cyclohex-2-en-1-ol (1.2 equiv) dropwise over 5 minutes.
Validation Checkpoint: A very mild exotherm may be observed upon the addition of the alcohol. The color may slightly deepen.
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The starting indazole acid (strong UV active spot at baseline) should be completely consumed, replaced by a new, higher
Rf
spot corresponding to the ester.
Controlled Quench & Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Validation Checkpoint: Test the pH of the aqueous layer during the citric acid wash. It should be ~pH 4. Do not use stronger acids (like 1M HCl) for this wash, as it will hydrolyze the ester or dehydrate any unreacted allylic alcohol, complicating mass balance calculations.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate.
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. ResearchGate.
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC.
Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society.
Optimization
Section 1: Core Principles & Mechanistic Insights (FAQs)
Welcome to the Indazole N-Alkylation Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling to control the regioselectivity of indazole alkylation.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Indazole N-Alkylation Technical Support Center .
As a Senior Application Scientist, I frequently consult with researchers struggling to control the regioselectivity of indazole alkylation. The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring makes this a notoriously challenging transformation, often resulting in complex mixtures, reduced yields, and tedious chromatographic separations[1].
This guide is engineered to move beyond generic advice. We will dissect the thermodynamic and kinetic principles governing this reaction, provide targeted troubleshooting strategies for specific side reactions, and supply field-validated protocols to ensure reproducible regiocontrol.
Q: Why does direct alkylation typically yield an inseparable mixture of N1 and N2 isomers?A: The root cause is annular tautomerism. The indazole ring exists in equilibrium between the 1H-indazole and 2H-indazole tautomers[2]. Quantum mechanical calculations reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[3]. When deprotonated by a base, it forms a mesomeric indazolide anion where the negative charge is delocalized across both nitrogens[4][5]. Unless the reaction conditions are explicitly tuned to favor thermodynamic equilibration (favoring N1) or specific kinetic pathways (favoring N2), the electrophile will attack both positions indiscriminately.
Q: How do substituents on the indazole ring dictate the N1:N2 ratio?A: Both steric hindrance and electronic effects play critical roles[6]:
C-3 Substituents: Bulky groups at the C-3 position (e.g., tert-butyl, carboxymethyl) sterically crowd the N2 position, heavily pushing the equilibrium toward N1-alkylation (>99% selectivity)[7][8].
C-7 Substituents: Conversely, substituents at the C-7 position (e.g., -NO2, -CO2Me) sterically block the N1 nitrogen. Even under conditions that normally favor N1, a C-7 substituent will force the reaction to yield the N2-alkylated product with ≥ 96% selectivity[6][7][8].
Mechanistic pathways of indazole N-alkylation highlighting thermodynamic vs. kinetic control.
Section 2: Troubleshooting Guide
Issue 1: "I am using K2CO3 in DMF, but I'm getting a 1.5:1 mixture of N1 and N2 products."
Diagnosis: Potassium carbonate in a polar aprotic solvent like DMF operates under mixed kinetic/thermodynamic control[1]. The activation energy barrier difference between N1 and N2 attack is insufficient to provide high selectivity[5].
Resolution: Switch your base/solvent system to Sodium Hydride (NaH) in Tetrahydrofuran (THF) . The Na+ cation coordinates with the N2 atom (and potentially C-3 substituents), effectively shielding it and directing the electrophile to the N1 position[2][7]. This system reliably delivers >99% N1 selectivity for most substrates lacking C-7 bulk[7][8].
Issue 2: "I need the N2-alkylated isomer, but standard basic conditions always favor N1."
Diagnosis: Because the 1H-indazole (N1) is the thermodynamic sink, standard SN2 basic conditions will naturally drift toward N1[4][5].
Resolution A (Mitsunobu): Utilize the Mitsunobu reaction (Alcohol, PPh3, DIAD in THF). This bypasses the free indazolide anion intermediate entirely. The reaction strongly favors N2-alkylation, typically yielding a 1:2.5 (N1:N2) ratio[8][9].
Resolution B (Acidic Trichloroacetimidate): For exclusive N2 selectivity, use alkyl 2,2,2-trichloroacetimidates under acidic conditions. This mechanism avoids the 4.46 kcal/mol energy penalty required to tautomerize 1H-indazole to 2H-indazole. The acid protonates the imidate, facilitating direct nucleophilic attack by the N2 nitrogen, resulting in >100:1 N2 selectivity[3].
Issue 3: "I am observing over-alkylation (quaternary indazolium salts)."
Diagnosis: This occurs when a highly reactive electrophile (e.g., methyl iodide, benzyl bromide) is used in excess at elevated temperatures, leading to alkylation at both N1 and N2.
Resolution: Strictly limit the alkylating agent to 1.05 equivalents. Perform the addition dropwise at 0 °C to control the initial exotherm, and monitor the reaction closely via LC-MS to quench immediately upon consumption of the starting material.
Decision tree for optimizing regioselectivity in indazole N-alkylation workflows.
Section 3: Quantitative Data on Regioselectivity
The following table synthesizes quantitative data from various process development studies, illustrating how the choice of base, solvent, and methodology dictates the regiochemical outcome[3][5][7][8][9].
Methodology / Reagents
Base / Catalyst
Solvent
Typical N1:N2 Ratio
Primary Application
Standard SN2 (Mixed)
K2CO3 or Cs2CO3
DMF
~1.5 : 1
General alkylation (requires chromatography)
Thermodynamic Control
NaH (1.2 eq)
THF
>99 : 1
Highly N1-Selective (Standard substrates)
Steric Override (C-7 Sub)
NaH (1.2 eq)
THF
<4 : 96
N2-Selective (Forced by C-7 steric blocking)
Mitsunobu Reaction
None (PPh3/DIAD)
THF
1 : 2.5
N2-Favored (Mild conditions)
Acidic Imidate Protocol
Acid Catalyst
Dioxane
1 : >100
Highly N2-Selective (Bypasses tautomerization)
Section 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational milestones (e.g., gas evolution, color changes) are included to confirm the reaction is proceeding mechanically as intended.
This protocol leverages thermodynamic control and Na+ coordination to drive N1 selectivity[1][7][10].
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Argon or N2).
Substrate Dissolution: Dissolve the 1H-indazole substrate (1.0 equiv) in anhydrous THF to achieve a 0.1–0.2 M concentration.
Deprotonation (Critical Step): Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Causality Check: You must observe immediate effervescence (H2 gas evolution). Do not proceed until gas evolution completely ceases (typically 15–30 minutes). This confirms the quantitative formation of the thermodynamic indazolide anion.
Alkylation: Add the alkyl halide (1.05 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. (For unreactive electrophiles, heating to 50 °C may be required[2]).
Quench & Workup: Once TLC/LC-MS indicates complete consumption of the starting material, cool to 0 °C and quench slowly with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
This protocol utilizes kinetic control via a betaine intermediate to favor N2 substitution[9][10].
Preparation: In a dry flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF (0.1 M).
Activation (Critical Step): Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.
Causality Check: The dropwise addition is mandatory to control the exothermic formation of the highly reactive PPh3-DIAD betaine intermediate. A yellow/orange color typically develops.
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Stir for 12–24 hours until completion.
Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. The primary challenge here is separating the desired N2-alkyl indazole from the triphenylphosphine oxide byproduct. Purify via silica gel column chromatography (often requiring a gradient of Hexanes/Ethyl Acetate).
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. UCC. Available at:[Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. NIH. Available at: [Link]
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. ResearchGate. Available at: [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. Beilstein Journals. Available at:[Link]
Regioselective N-alkylation of the 1H-indazole scaffold... - Beilstein Journals. Beilstein Journals. Available at: [Link]
Development of a selective and scalable N1-indazole alkylation - PMC - NIH. NIH. Available at: [Link]
Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. WuXi Biology. Available at: [Link]
Technical Support Center: Stability & Storage of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding of the stability profile o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding of the stability profile of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (a synthetic cannabinoid analog).
Rather than simply providing a list of storage temperatures, this guide explores the causality behind chemical degradation and provides self-validating protocols to ensure absolute data integrity during your pharmacological or analytical workflows.
Chemical Vulnerability Profile
To stabilize a molecule, you must first understand how it breaks down. Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate contains two highly reactive structural motifs that dictate its handling requirements:
The Carboxylate Ester Linkage: Synthetic cannabinoid esters are notoriously susceptible to nucleophilic attack[1]. In the presence of water and catalyzed by either acidic or alkaline conditions, the ester bond undergoes rapid hydrolysis[2].
The Cyclohex-2-en-1-yl Ring: This moiety features an alkene double bond and adjacent allylic C-H bonds. These positions are highly vulnerable to radical-mediated autoxidation and epoxidation when exposed to molecular oxygen, ultraviolet light, or trace transition metals[3][4].
Mechanistic Degradation Pathways
Primary degradation pathways: Ester hydrolysis and allylic oxidation of the cyclohexenyl ring.
Quantitative Stability Data
The following table summarizes the expected half-life (
t1/2
) of the compound under various environmental conditions, derived from structural analog behaviors and stress-testing principles.
Q: My DMSO stock solutions show significant degradation peaks on LC-MS after just one week at room temperature. What is causing this?A: DMSO is highly hygroscopic. Every time you open the vial, it absorbs atmospheric moisture. This introduced water acts as a nucleophile, driving the hydrolysis of the indazole-3-carboxylate ester linkage to yield 1-methyl-1H-indazole-3-carboxylic acid and cyclohex-2-en-1-ol[2].
Correction Strategy: Use anhydrous DMSO stored over molecular sieves, aliquot immediately into single-use vials, and store at -80°C.
Q: Why does my compound degrade faster in methanol compared to acetonitrile?A: Methanol is a protic solvent. In the presence of trace acidic or basic impurities (often leached from glassware), methanol can participate in transesterification, replacing the cyclohexenyl group with a methyl group[1]. Acetonitrile is aprotic and lacks this nucleophilic capability, making it the superior solvent for long-term analytical storage.
Q: We observe mass shifts of +16 Da and +32 Da in our solid samples stored on the benchtop. Is this a synthesis impurity?A: If the sample was initially pure, this indicates oxidative degradation. The cyclohexenyl ring contains an electron-rich double bond and reactive allylic C-H bonds. Exposure to ambient oxygen and light triggers radical-mediated autoxidation. A +16 Da shift corresponds to epoxidation of the alkene, while a +32 Da shift indicates the formation of an allylic hydroperoxide[3][4].
Correction Strategy: Always store the solid compound in amber glass vials (to block UV initiation) and blanket the headspace with Argon before sealing.
Q: How does pH affect the stability of this compound in in vitro assay buffers?A: The ester linkage is highly sensitive to alkaline environments. At a pH > 7.5, hydroxide ions rapidly accelerate base-catalyzed ester hydrolysis[5]. If physiological pH (7.4) is required for your biological assays, prepare the working solutions immediately before use, keep them on ice, and never reuse thawed assay buffers.
Self-Validating Experimental Protocols
To ensure trustworthiness in your data, protocols must be self-validating. This means incorporating internal checkpoints that verify the integrity of the system before proceeding to complex biological or analytical assays.
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: Prepare a 10 mM stock solution that resists hydrolytic and oxidative degradation.
Equilibration: Remove the lyophilized solid from the -80°C freezer and place it in a desiccator. Causality: Allowing the vial to reach room temperature before opening prevents atmospheric moisture from condensing directly onto the cold powder, which would immediately initiate hydrolysis.
Reconstitution: Dissolve the powder in anhydrous Acetonitrile (HPLC grade, <0.001% water). Causality: Aprotic, anhydrous solvents eliminate the nucleophiles required for ester cleavage.
Aliquotting: Divide the solution into 10 µL single-use aliquots in amber glass vials. Causality: Amber glass prevents UV-catalyzed radical generation, protecting the cyclohexenyl double bond. Single-use aliquots prevent freeze-thaw damage.
Inert Blanketing: Gently blow a stream of Argon gas over the open vials for 3 seconds before capping. Causality: Argon is heavier than air and displaces oxygen in the headspace, starving the autoxidation pathway of its primary reactant.
Self-Validation (t=0 Baseline): Immediately take one aliquot, dilute to 1 µM, and inject it into the LC-MS/MS. Record the Area Under the Curve (AUC) of the parent mass. This establishes your
t=0
baseline. Any future aliquot used must yield an AUC within 5% of this baseline to be considered valid for experiments.
Objective: Identify compound-specific degradation retention times to ensure they do not co-elute with biological metabolites during assays.
Acid/Base Stress: Prepare two 1 µM solutions of the compound in 50% Acetonitrile/Water. Adjust one to pH 2.0 (using 0.1% Formic Acid) and the other to pH 10.0 (using 0.1% Ammonium Hydroxide). Incubate at 37°C for 4 hours.
Oxidative Stress: Prepare a 1 µM solution in 50% Acetonitrile/Water containing 3%
H2O2
. Incubate at 37°C for 4 hours.
Quenching: Neutralize the Acid/Base samples to pH 7.0. Add sodium thiosulfate to the oxidative sample to quench residual peroxide. Causality: Quenching stops the degradation at a specific time point, ensuring the LC-MS column is not damaged by extreme pH or active oxidants.
Self-Validation (Chromatographic Resolution): Run the stressed samples via LC-MS/MS. You must observe the parent peak decrease while the +16 Da (epoxide), +32 Da (hydroperoxide), and cleaved ester masses (acid/alcohol) increase. Adjust your LC gradient until the parent peak is baseline-separated from all generated degradation products.
References
Systematic Studies on Temperature-Dependent In Vitro Stability during Storage and Smoking of the Synthetic Cannabinoid 5F-MDMB-P7AICA - PubMed. 1
Hydrolytic stability of 32 synthetic cannabinoids with valine- and tert-leucine methyl ester or amide as - Uniklinik Freiburg. 2
Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days - NII. 5
Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo Catalysts - MDPI.3
Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways - PMC. 4
Optimization of reaction conditions for indazole esterification
Welcome to the Technical Support Center for Indazole Chemistry. 1H-indazole-3-carboxylic acid is a privileged pharmacophore widely utilized in drug discovery.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indazole Chemistry. 1H-indazole-3-carboxylic acid is a privileged pharmacophore widely utilized in drug discovery. However, functionalizing this scaffold—particularly via esterification—presents unique chemoselectivity and regioselectivity challenges due to the annular tautomerism of the indazole ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction conditions.
Troubleshooting Guides & FAQs
Q1: Why do I get a complex mixture of N-alkylated and O-alkylated products when reacting 1H-indazole-3-carboxylic acid with an alkyl halide and a base (e.g., K₂CO₃/DMF)?A: This is a classic chemoselectivity issue driven by the dual reactivity of the indazole scaffold. While the carboxylic acid proton is the most acidic (pKa ~4) and deprotonates first, the resulting intermediate is highly nucleophilic at multiple sites. Under basic conditions, the indazolide anion distributes negative charge density across the carboxylate oxygen, N1, and N2[1]. Consequently, highly reactive electrophiles like alkyl halides will attack both the oxygen and the nitrogen atoms indiscriminately, often producing an inseparable 1:1 mixture of N1-alkylated and N2-alkylated esters[2].
Optimization Strategy: To achieve clean O-esterification, abandon base-promoted alkylation. Instead, utilize acid-catalyzed Fischer esterification or specialized coupling reagents that keep the indazole nitrogen protonated (pKa ~1.2) and non-nucleophilic.
Q2: My Fischer esterification (MeOH/H₂SO₄) of 1H-indazole-3-carboxylic acid is incredibly slow and low-yielding. How can I drive the reaction to completion?A: 1H-indazole-3-carboxylic acid suffers from poor solubility in cold aliphatic alcohols, and the electron-withdrawing nature of the indazole ring slightly deactivates the carbonyl carbon toward nucleophilic attack.
Optimization Strategy: The most robust solution is the in situ generation of the acid chloride using Thionyl Chloride (SOCl₂) in methanol[3]. Adding SOCl₂ dropwise to methanol at 0 °C generates HCl and reactive sulfites. When the indazole acid is added and the mixture is refluxed, the highly reactive acyl chloride intermediate is formed and immediately trapped by methanol. This method bypasses the solubility bottleneck and routinely delivers >90% yield in under 2 hours[3].
Q3: I need to synthesize a complex ester using a bulky, acid-sensitive alcohol where SOCl₂ is not viable. What are the best coupling reagents?A: For complex or sterically hindered alcohols, Carbonyldiimidazole (CDI) is highly effective. CDI reacts with the indazole-3-carboxylic acid to form a highly reactive acyl imidazole intermediate, which readily couples with alcohols or amines at room temperature[4]. Alternatively, using HATU with N,N-Diisopropylethylamine (DIPEA) in DMF provides excellent yields for both complex esters and amides by forming an active HOAt ester[5].
Q4: After successfully forming the indazole ester, I want to functionalize the ring. How do I selectively achieve N1 vs. N2 alkylation?A: The regiochemical outcome of indazole N-alkylation is dictated by the choice of base and solvent, which shifts the reaction between kinetic and thermodynamic control.
For N1-Selectivity (Thermodynamic Product): Use Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF). This system promotes thermodynamic equilibration, favoring the more stable 1H-indazole tautomer, frequently yielding >95% of the N1-alkylated regioisomer[6].
For N2-Selectivity (Kinetic Product): Standard alkylation with Cs₂CO₃ in DMF or employing Mitsunobu conditions (alcohol, PPh₃, DIAD) shifts the preference toward the N2-isomer, though careful chromatographic separation is often still required[6].
Quantitative Data: Optimization Matrix
Reaction Goal
Reagents / Conditions
Primary Product
Yield / Selectivity
Mechanistic Notes
Simple Methyl Ester
SOCl₂, MeOH, Reflux, 1.5 h
O-Methyl Ester
>90% Yield
In situ acid chloride avoids N-alkylation entirely[3].
Protocol A: High-Yield Synthesis of Methyl 1H-indazole-3-carboxylate (SOCl₂ Method) [3]
Preparation: Cool a reaction flask containing anhydrous methanol (50 mL) to 0 °C under an inert atmosphere (N₂ or Argon).
Activation: Slowly add thionyl chloride (15 mL) dropwise to the chilled methanol to control the exothermic generation of HCl.
Addition: Add 1H-indazole-3-carboxylic acid (5.0 g, 30.8 mmol) to the activated solution.
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 1.5 hours. Monitor consumption of the starting material via LC-MS.
Workup: Concentrate the mixture under reduced pressure to remove excess methanol and volatile byproducts. Neutralize the crude residue by carefully adding saturated aqueous NaHCO₃ (50 mL) until bubbling ceases.
Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure methyl ester as a white solid (Yield: ~94%)[3].
Protocol B: Regioselective N1-Alkylation of Indazole Esters [6]
Deprotonation: To a solution of the indazole ester (1.0 equiv) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Equilibration: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the thermodynamically favored indazolide anion.
Alkylation: Add the desired alkyl halide (1.1 equiv) dropwise.
Completion: Allow the reaction to warm to room temperature and stir for 12–24 hours. Quench carefully with water, extract with ethyl acetate, and purify via silica gel chromatography.
Troubleshooting Workflow
Workflow for optimizing indazole-3-carboxylic acid esterification and regioselective N-alkylation.
References
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: nih.gov. URL: [Link]
Title: Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Source: jocpr.com. URL: [Link]
Title: Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives. Source: acs.org. URL: [Link]
Title: Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Source: nih.gov. URL: [Link]
Technical Support Center: Purification & Troubleshooting for Synthetic Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of complex indazole esters.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of complex indazole esters.
When synthesizing Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate , researchers typically encounter two critical failure points that generate stubborn impurities:
Regioisomeric Contamination: Non-selective N-methylation of the indazole core.
Allylic Degradation: Elimination or rearrangement of the sensitive cyclohex-2-en-1-ol moiety during esterification.
This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind these impurities, you can implement the self-validating protocols provided below to achieve >99% purity.
Diagnostic FAQ & Troubleshooting
Q: My final product NMR shows a mixture of two closely related indazole species (e.g., overlapping aromatic signals). What happened?A: This is a classic signature of regioisomeric contamination. When methylating 1H-indazole-3-carboxylic acid (or its ester), the nucleophilic nature of the indazole core leads to alkylation at both the N1 and N2 positions. This typically yields a mixture of 1-methyl and 2-methyl isomers[1].
Troubleshooting: Do not attempt to separate these isomers after the esterification step, as their polarities become too similar. You must purify the intermediate before coupling. The 1-methyl isomer is significantly less polar than the 2-methyl isomer, allowing for efficient separation via selective recrystallization or silica gel chromatography.
Q: I am experiencing very low ester yields and noticing a strong, pine-like hydrocarbon odor in my reaction flask. Why?A: You are likely using harsh acidic conditions (Fischer esterification) or an acid chloride intermediate. Cyclohex-2-en-1-ol is a secondary allylic alcohol. Under acidic or high-heat conditions, it readily dehydrates to form 1,3-cyclohexadiene (which causes the distinct odor) or undergoes allylic rearrangement.
Troubleshooting: You must switch to a mild, base-promoted coupling method. Steglich esterification using a carbodiimide and 4-dimethylaminopyridine (DMAP) at 0 °C to room temperature is required to preserve the integrity of the allylic alcohol[2].
Q: I used DCC/DMAP for the esterification, but I have a persistent, fine white precipitate in my final product that won't go away. How do I remove it?A: This is dicyclohexylurea (DCU), a byproduct of the DCC coupling reagent. DCU is notoriously difficult to remove because it is slightly soluble in many organic solvents.
Troubleshooting: To salvage your current batch, dissolve the crude mixture in ethyl acetate, cool it to -20 °C overnight, and filter it cold. For future batches, switch your coupling reagent to EDC·HCl. EDC produces a water-soluble urea byproduct that is easily and completely removed during a standard aqueous wash.
To highlight the importance of reagent selection in preventing impurities, the table below summarizes the quantitative outcomes of various esterification strategies for this specific molecule.
Esterification Method
Typical Yield
Major Impurities Generated
Scalability
Recommendation
Fischer (H₂SO₄, Δ)
< 10%
1,3-Cyclohexadiene, unreacted acid
High
Not Recommended (Allylic degradation)
Acid Chloride (SOCl₂)
20-30%
Rearranged allylic chlorides, tars
Medium
Poor (Harsh conditions destroy alcohol)
Steglich (DCC / DMAP)
70-85%
Dicyclohexylurea (DCU)
Low-Medium
Acceptable (Requires tedious cold filtration)
Steglich (EDC / DMAP)
80-95%
Trace DMAP (easily washed out)
High
Optimal (Water-soluble urea byproduct)
Step-by-Step Methodologies
Protocol A: Isolation of the 1-Methyl-1H-indazole-3-carboxylic acid Intermediate
Objective: Eliminate the 2-methyl regioisomer impurity prior to downstream coupling.
Alkylation: Dissolve 1H-indazole-3-carboxylic acid methyl ester in anhydrous DMF. Add K₂CO₃ (2.0 eq) and methyl iodide (1.2 eq). Stir at room temperature for 4 hours.
Quench & Extract: Dilute with ice water and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate.
Saponification: Dissolve the crude ester mixture in MeOH/THF. Add 2M NaOH and stir for 2 hours. Acidify to pH 2 with 1M HCl to precipitate the carboxylic acids. Filter and dry.
Selective Recrystallization: Suspend the crude acid mixture in boiling isooctane/toluene (3:1). Slowly cool to room temperature, then to 4 °C. The 1-methyl isomer selectively crystallizes.
Self-Validation Check: Run a TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The 1-methyl isomer runs higher (less polar) than the 2-methyl isomer. Confirm purity via ¹H NMR; the N-CH₃ singlet for the 1-methyl isomer typically appears slightly upfield compared to the 2-methyl isomer.
Objective: Couple the allylic alcohol without inducing elimination, and remove coupling byproducts.
Activation: In an oven-dried flask under nitrogen, dissolve pure 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂. Cool to 0 °C. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir for 15 minutes to form the O-acylisourea intermediate[2].
Coupling: Add cyclohex-2-en-1-ol (1.1 eq) dropwise. Maintain at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.
Aqueous Workup (Crucial for EDC removal):
Wash the organic layer with 0.1 M HCl (2x) to remove DMAP and unreacted EDC.
Wash with saturated NaHCO₃ (2x) to remove unreacted carboxylic acid.
Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath temp < 35 °C to protect the ester).
Flash Chromatography: Purify the crude oil via silica gel chromatography using a gradient of 5% to 20% EtOAc in Hexanes.
Self-Validation Check: In the final ¹H NMR, verify the presence of the allylic protons (multiplet ~5.8 ppm). If these signals are missing or shifted, allylic degradation has occurred.
Mandatory Visualizations
Reaction pathway showing N1/N2 methylation divergence and allylic elimination risks.
Liquid-liquid extraction and chromatography workflow for isolating the target ester.
References
Lüken, J., et al. "Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists." Journal of Medicinal Chemistry, 2023, 66(16), 11573-11588. URL:[Link][1]
Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 1978, 17(7), 522-524. URL:[Link][2]
Technical Support Center: HPLC Peak Shape Optimization for Indazoles
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve poor peak shape—specifically tailing, br...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve poor peak shape—specifically tailing, broadening, and splitting—when analyzing indazole compounds via High-Performance Liquid Chromatography (HPLC).
Unlike neutral molecules, indazoles present unique chromatographic challenges due to their basic nitrogen atoms. This guide moves beyond basic troubleshooting to explain the causality behind peak deformation, providing self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.
Mechanistic Overview: Why Indazoles Misbehave in HPLC
Indazoles are nitrogen-containing heterocyclic compounds. In reversed-phase liquid chromatography (RPLC), the primary retention mechanism should be hydrophobic partitioning. However, the basic nitrogen atoms in the indazole ring are highly susceptible to secondary interactions with the silica-based stationary phase[1].
During the synthesis of C18 or C8 columns, steric hindrance prevents 100% functionalization of the silica surface, leaving behind residual silanol groups (Si-OH)[1]. Low-purity silica (often called "Type-A" silica) contains a high density of these acidic silanols, which have a pKa of approximately 4 to 5[2]. At a mobile phase pH above 5, these silanols deprotonate into negatively charged species (Si-O⁻).
When a positively charged (protonated) basic indazole travels through the column, it undergoes a strong ion-exchange interaction with these localized negative charges. This interaction acts like chemical "velcro"—the analyte is easy to stick but hard to let go, causing a portion of the molecules to be retained longer and resulting in severe peak tailing[3].
Mechanistic interaction of indazoles with silanols and targeted chemical solutions.
Quantitative Data Summary: Impact of Conditions on Peak Shape
The table below summarizes how specific chromatographic parameters influence the expected Tailing Factor (Tf) of basic indazole compounds. An ideal Gaussian peak has a Tf of 1.0.
Parameter
Condition
Expected Tailing Factor (Tf)
Mechanistic Reason
Silica Type
Type-A (High Metal/Silanol)
> 2.0
High density of active, acidic silanols causing strong ion-exchange[2].
Silica Type
Type-B (High Purity, End-capped)
1.0 - 1.2
Reduced silanol activity and steric shielding.
Mobile Phase pH
pH 6.0 - 7.0 (Unbuffered)
1.8 - 2.5
Silanols are deprotonated (Si-O⁻), strongly retaining protonated indazoles[1].
Mobile Phase pH
pH 2.0 - 3.0
1.0 - 1.3
Silanols are protonated (Si-OH), suppressing secondary ionic interactions.
Additives
0.1% Triethylamine (TEA)
1.0 - 1.1
TEA acts as a competing base, masking residual silanol sites.
To resolve poor peak shape, you must systematically eliminate physical system errors before addressing chemical interactions. Follow this self-validating workflow.
Step 1: Physical System Validation (The Control Step)
Action: Inject a neutral, non-ionizable marker compound (e.g., toluene or uracil, depending on your mobile phase).
Causality: Neutral compounds cannot undergo acid-base or ion-exchange interactions with silanols[3].
Validation Check: If the neutral compound tails or splits, the issue is physical (e.g., a void in the column head, blocked frit, or plumbing dead volume)[3]. If the neutral peak is perfectly symmetrical (Tf ≈ 1.0), your system is physically sound, proving that the indazole's poor peak shape is purely a chemical interaction.
Step 2: Column Selection
Action: Install a high-purity, Type-B silica column with dense end-capping or polar-embedded groups (e.g., C18-BIO)[4].
Causality: Modern Type-B silica is synthesized with >99.99% purity, minimizing metal impurities that increase silanol acidity[4]. End-capping chemically bonds small inert groups to residual silanols, sterically shielding them from the indazole.
Step 3: Mobile Phase pH Optimization
Action: Adjust the aqueous portion of your mobile phase to a pH ≤ 3.0 using 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid[2].
Causality: Lowering the pH below the pKa of the silanols (pH 4-5) forces them into a fully protonated, neutral state (Si-OH)[2]. This neutralizes their negative charge, completely shutting down the unwanted ionic interaction with the basic indazole.
Step 4: Sample Solvent Matching
Action: Dissolve your indazole sample directly in the initial mobile phase composition, or a weaker solvent[5].
Causality: If the sample is injected in a solvent with a higher elution strength than the mobile phase (e.g., 100% acetonitrile in a 10% acetonitrile gradient), the analyte will travel rapidly down the column before partitioning properly, leading to severe peak splitting or fronting[6].
Action: Add a small concentration (e.g., 10-25 mM) of Triethylamine (TEA) to the mobile phase. Equilibrate for at least 20 column volumes.
Causality: TEA is a small, highly basic molecule that acts as a sacrificial competing base. It preferentially binds to any sterically hidden silanols that the end-capping missed, effectively masking the sites and preventing the indazole from interacting with them.
Step-by-step logical workflow for troubleshooting indazole peak shape anomalies.
Frequently Asked Questions (FAQs)
Q1: Why does my indazole peak tail severely at neutral pH but looks perfect at pH 2.5?A: This is a classic demonstration of the "Silanol Effect"[1]. At a neutral pH, the residual silanol groups on the column are deprotonated and carry a negative charge (Si-O⁻). Your basic indazole is positively charged, leading to strong secondary ion-exchange retention. Dropping the pH to 2.5 protonates the silanols (Si-OH), neutralizing the negative charge and eliminating the secondary interaction.
Q2: I switched to a high-purity, end-capped C18 column, but I am still seeing peak splitting. What is wrong?A: Peak splitting is rarely caused by chemical silanol interactions. It is almost always a physical problem. The two most common culprits are a collapsed column bed (creating a void at the head of the column) or a sample solvent mismatch[6]. Ensure your injection solvent is not significantly stronger (more organic) than your initial mobile phase[5]. If the solvent is matched, your column may have a void and requires replacement[6].
Q3: Can I use Triethylamine (TEA) to fix the peak shape, and how exactly does it work?A: Yes, TEA is highly effective for basic compounds. It works as a "competing base" or silanol masker. Because TEA is small and highly basic, it easily penetrates the stationary phase and binds to active silanol sites. By saturating these sites with TEA, your indazole analyte is forced to interact solely via hydrophobic partitioning, resulting in a sharp, symmetrical peak.
Q4: How do I know if my tailing is caused by a chemical interaction or a physical system void?A: You must run a diagnostic injection using a neutral compound. Neutral compounds do not undergo acid-base interactions. If you inject a neutral standard and it tails, you have a physical plumbing issue or a damaged column[3]. If the neutral compound is perfectly symmetrical but your indazole tails, you have confirmed an acid-base chemical interaction[3].
References
Source: axionlabs.
Source: bvchroma.
Source: hplc.
Source: sigmaaldrich.
What is the effect of free silanols in RPLC and how to reduce it?
How to avoid the tailing problem of basic compounds in HPLC analysis?
Technical Support Center: Degradation Pathways of Indazole-3-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for indazole-3-carboxylate esters. This guide provides in-depth technical information, troubleshooting advice, and f...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for indazole-3-carboxylate esters. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have designed this resource to be a practical and scientifically rigorous tool for your research and development endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of indazole-3-carboxylate esters.
Q1: What are the primary degradation pathways for indazole-3-carboxylate esters?
Indazole-3-carboxylate esters are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway that predominates depends on the experimental conditions.
Hydrolysis: The ester linkage is the most common point of degradation, readily undergoing hydrolysis under both acidic and basic conditions to yield the corresponding indazole-3-carboxylic acid and the alcohol. The indazole ring itself is generally stable to hydrolysis except under harsh conditions.[1]
Oxidation: The indazole ring can be susceptible to oxidation, particularly if it has electron-donating substituents. The presence of oxidizing agents, light, and metal ions can promote the formation of various oxidized impurities.[2]
Photodegradation: Aromatic heterocyclic systems like indazole are prone to degradation upon exposure to UV or visible light.[1][2] This can lead to complex degradation products through radical-mediated reactions.[2] It has been shown that the 2H-tautomer of indazole absorbs light more strongly at longer wavelengths than the more stable 1H-tautomer.[3][4]
Q2: How does pH influence the hydrolytic stability of these esters?
The rate of hydrolysis of the ester group is highly dependent on pH.
Acidic Conditions (Low pH): Under acidic conditions, the ester is cleaved to form indazole-3-carboxylic acid and the corresponding alcohol. This reaction is typically accelerated by elevated temperatures.[2]
Basic Conditions (High pH): In the presence of a base, the ester is also cleaved to form the carboxylate salt and the alcohol. This saponification reaction is often faster than acid-catalyzed hydrolysis.[2]
Q3: What is the thermodynamic stability of the indazole core?
The indazole ring exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form.[5][6] This stability is attributed to its aromatic character.[6] While the 1H-tautomer is generally more stable, certain substituents and intermolecular interactions like hydrogen bonding can stabilize the 2H-tautomer.[7]
Q4: Are there any specific functional groups that increase susceptibility to degradation?
Yes, certain functional groups can influence the degradation profile:
Amino Groups: A 3-amino group, for instance, can be a site for oxidation, leading to nitroso or nitro impurities.[1]
Alkenyl Side Chains: Double bonds in side chains are susceptible to oxidation, potentially forming dihydrodiols.[8]
Electron-donating Groups: These groups can activate the indazole ring towards oxidative degradation.
Section 2: Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Issue 1: Unexpectedly rapid degradation of the ester during analysis.
Probable Cause(s):
pH of the mobile phase: If using HPLC, an inappropriate pH of the mobile phase can catalyze hydrolysis on the column.
Contaminated solvents or reagents: Traces of acid, base, or metal ions can accelerate degradation.
Exposure to light: Inadequate protection from light during sample preparation and analysis can lead to photodegradation.
Recommended Solution(s):
Optimize HPLC method: Adjust the mobile phase pH to a neutral or slightly acidic range where the compound is more stable.
Use high-purity solvents and reagents: Ensure all solvents and reagents are of high quality and free from contaminants.
Protect samples from light: Use amber vials or cover sample containers with aluminum foil.[1]
Issue 2: Formation of multiple, unidentified degradation products.
Probable Cause(s):
Harsh stress conditions: Overly aggressive forced degradation conditions (e.g., very high temperatures, extreme pH) can lead to secondary degradation, forming a complex mixture of products.[9]
Oxidative degradation: The presence of dissolved oxygen or peroxide impurities in solvents can cause oxidative degradation.
Recommended Solution(s):
Refine forced degradation protocol: Use milder stress conditions to favor the formation of primary degradants.[1] Refer to the experimental protocol below for recommended starting conditions.
De-gas solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
Issue 3: Poor separation of the parent compound from its primary degradant (indazole-3-carboxylic acid) in HPLC.
Probable Cause(s):
Inappropriate column chemistry: The stationary phase may not be providing sufficient selectivity.
Suboptimal mobile phase composition: The mobile phase may not have the correct polarity or pH to achieve baseline separation.
Recommended Solution(s):
Screen different HPLC columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Adjust mobile phase: Modify the organic solvent ratio, buffer concentration, and pH to improve resolution. A gradient elution method may be necessary.
Section 3: Experimental Protocols & Data
This section provides detailed protocols for conducting forced degradation studies and a table summarizing typical stress conditions.
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure for investigating the degradation pathways of an indazole-3-carboxylate ester under various stress conditions.
1. Sample Preparation:
Prepare a stock solution of the indazole-3-carboxylate ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[1]
Prepare a control sample by diluting the stock solution with the storage solvent and keep it under refrigerated and protected-from-light conditions.
2. Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.[1][2]
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.[1][2]
Neutral Hydrolysis: Mix an aliquot of the stock solution with water. Reflux at an elevated temperature.[1]
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[2]
Thermal Stress (Solid State): Expose the solid compound to dry heat at 80 °C for a defined period (e.g., 7 days).[1][2]
Photostability: Expose a solution of the compound to a controlled light source (e.g., UV or visible light) and compare it to a sample kept in the dark.
3. Sample Analysis:
After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.[1]
Analyze all samples (stressed and control) by a stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, to identify and quantify the parent compound and any degradation products.
Table 1: Summary of Forced Degradation Conditions
Stress Condition
Reagent/Condition
Temperature
Duration
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl
60 °C
24 hours
Ester cleavage
Base Hydrolysis
0.1 M NaOH
60 °C
24 hours
Ester cleavage (saponification)
Oxidative
3% H₂O₂
Room Temperature
24 hours
Oxidation of the indazole ring
Thermal (Solid)
Dry Heat
80 °C
7 days
Thermal decomposition
Photolytic
UV or Visible Light
Ambient
Varies
Photodegradation
Visualization of Degradation Pathways
The following diagrams illustrate the primary degradation pathways and a typical experimental workflow for their investigation.
Caption: Primary degradation pathways of indazole-3-carboxylate esters.
Caption: Experimental workflow for a forced degradation study.
References
3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability. Benchchem.
solubility and stability of N-2H-Indazol-2-ylurea in different solvents. Benchchem.
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC.
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry.
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org.
Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. [No Source Found].
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed.
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
Photochemical Conversion of Indazoles into Benzimidazoles. PMC.
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
Indazole synthesis. Organic Chemistry Portal.
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry.
Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem.
How To Overcome The Critical Challenges Faced In Forced Degrad
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
Visible light induced functionalization of indazole and pyrazole: A recent upd
Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS. [No Source Found].
Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Methods for the preparation of indazole-3-carboxylic acid and n-(s).
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migr
Technical Support Center: Regioselective Synthesis of N-1 Substituted Indazoles
Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective N-1 functionalization of the indazole scaffold. The indazole nucleus is a cornerstone in modern drug discovery, but the synthetic challenge of controlling substitution at the N-1 versus N-2 position can often hinder progress.[1][2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Overcoming Common N-1 Selectivity Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction is producing a mixture of N-1 and N-2 alkylated isomers. How can I improve the selectivity for the desired N-1 product?
Answer: Achieving high N-1 selectivity is a common hurdle and often requires a multi-faceted approach to optimization. The formation of mixed isomers stems from the similar reactivity of the two nitrogen atoms in the deprotonated indazolide anion.[4][5] The key is to manipulate the reaction conditions to favor the formation of the more thermodynamically stable 1H-indazole product.[1][2][6][7]
Here are the critical parameters to investigate:
Choice of Base and Solvent (The Critical Pair): This is the most influential factor. The combination of Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) is a highly effective and widely reported system for achieving excellent N-1 selectivity.[1][2][6][8][9][10]
Causality: The prevailing hypothesis for this selectivity is that the sodium cation coordinates with the N-2 nitrogen and a nearby electron-rich substituent (e.g., a carbonyl at C-3), creating a sterically hindered environment around N-2.[6][11][12][13] This chelation effect effectively blocks the approach of the electrophile, directing alkylation to the more accessible N-1 position.
Substituent Effects: The electronic and steric nature of substituents on the indazole ring profoundly impacts the N-1/N-2 ratio.[1][2][5]
Electron-withdrawing groups at C-3 (e.g., -CO₂Me, -COMe, -CN) strongly favor N-1 alkylation, especially with the NaH/THF system, often providing >99% regioselectivity.[1][2][13]
Sterically demanding groups at C-3 (e.g., tert-butyl) also enhance N-1 selectivity by physically blocking the N-2 position.[1][2]
Thermodynamic Equilibration: For certain electrophiles, such as α-halo carbonyls or β-halo esters, reaction conditions can be designed to allow for an equilibration process. Even if some N-2 product forms initially (kinetic product), it can revert and isomerize to the more stable N-1 substituted product over time, especially at elevated temperatures in polar aprotic solvents like DMF.[1][2][10][14]
Question 2: I'm getting high N-1 selectivity, but the reaction yield is low or it fails to reach completion.
Answer: Low conversion points to issues with reactivity rather than selectivity. Several factors could be at play:
Base/Solvent Incompatibility: Not all bases work well in every solvent. For instance, weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) may show very poor efficacy in THF, failing to produce any significant amount of N-alkylated product.[6][14] If using these bases, a switch to a more polar aprotic solvent like DMF is often necessary to achieve sufficient solubility and reactivity.
Incomplete Deprotonation: The pKa of the indazole N-H is approximately 13.8. A base that is not strong enough will result in an equilibrium with a significant amount of the neutral (and less nucleophilic) indazole remaining. Ensure your base is sufficiently strong and used in at least a stoichiometric amount (typically 1.1-1.2 equivalents).
Purity and Reactivity of Reagents:
Anhydrous Conditions: When using highly reactive bases like NaH, the reaction must be conducted under strictly anhydrous conditions. Any moisture will quench the base, reducing its effective stoichiometry and lowering the yield.
Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl > F. If you are using an alkyl chloride and observing sluggish reaction, switching to the corresponding bromide or iodide can significantly improve the reaction rate and final conversion.[15]
Question 3: I was targeting the N-1 isomer, but the N-2 product formed preferentially. What could have caused this unexpected outcome?
Answer: While N-1 is often the thermodynamic product, certain conditions and substrate features can strongly favor N-2 substitution.
Steric Hindrance at the C-7 Position: This is a classic directing effect. A bulky substituent at the C-7 position (e.g., -NO₂, -CO₂Me) can sterically block the N-1 nitrogen, making the N-2 position the only accessible site for the electrophile. This effect is so pronounced that it can completely override the standard conditions for N-1 selectivity, leading to excellent N-2 regioselectivity (≥96%) even when using NaH in THF.[1][2][16]
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD/DEAD) is known to frequently favor the formation of the N-2 alkylated indazole.[1][2][10] This is often considered a kinetically controlled process where the less sterically hindered N-2 atom attacks the activated alcohol complex more rapidly.
Specific Catalytic Systems: Certain reaction systems are specifically designed for N-2 selectivity. For example, using alkyl 2,2,2-trichloroacetimidates under acidic conditions has been shown to be highly selective for N-2 alkylation.[17]
Core Concepts: Frequently Asked Questions (FAQs)
Q1: Fundamentally, why is achieving regioselectivity in the N-substitution of indazoles so challenging?
The primary challenge arises from the annular tautomerism of the indazole ring. The N-H proton can reside on either nitrogen, leading to two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole .[5][12][18] When a base removes the proton, it generates a single, resonance-stabilized indazolide anion , where the negative charge is delocalized across both nitrogen atoms. This anion can then be attacked by an electrophile at either N-1 or N-2, often leading to a mixture of products.[5]
Q2: What is the general hierarchy of factors that control the N-1 vs. N-2 regiochemical outcome?
The final N-1/N-2 ratio is a delicate balance of several competing factors. A general workflow for optimizing this selectivity is presented below.
Caption: Troubleshooting workflow for optimizing N-1 regioselectivity.
The interplay between these factors determines whether the reaction is under kinetic or thermodynamic control.
Caption: Key factors influencing the N-1 vs. N-2 regiochemical outcome.
Data & Protocols
Table 1: Influence of Reaction Conditions on N-1/N-2 Regioselectivity
The following table summarizes typical outcomes for the alkylation of a simple indazole. Note that results are highly substrate-dependent.
Protocol 1: General Procedure for Highly N-1 Selective Alkylation [6][8]
This protocol is optimized for achieving high N-1 regioselectivity using the standard NaH/THF system.
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation and quenching procedures.
Stirring: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS analysis.
Workup: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure N-1 alkylated indazole.
References
Li, G., Wu, J., & Xia, Z. (2025). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. The Journal of Organic Chemistry. [Link]
BenchChem Technical Support Team. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.
BenchChem Technical Support Team. (2025).
BenchChem Technical Support Team. (2025).
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
Li, G., Wu, J., & Xia, Z. (2025). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. The Journal of Organic Chemistry. [Link]
Alam, M. S., & Keating, M. J. (2026). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. BenchChem.
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4838–4841. [Link]
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170–183. [Link]
Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]
Francke, R., & Little, R. D. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(3), 852–856. [Link]
BenchChem Technical Support Team. (2026).
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7629-7634. [Link]
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
Alam, M. S., & Keating, M. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
Various Authors. (n.d.). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. ResearchGate. [Link]
Gallou, F., et al. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. [Link]
Antonow, D., & Baxendale, I. R. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(12), 3256–3259. [Link]
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
Daugulis, O., et al. (2008). Synthesis of Annulated 2H-Indazoles and 1,2,3- and 1,2,4-Triazoles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Reaction. The Journal of Organic Chemistry, 73(22), 9135–9138. [Link]
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
Wang, C., et al. (2025). Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. The Journal of Organic Chemistry. [Link]
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
Ghosh, S., Mondal, S., & Hajra, A. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis, 362(18), 3768-3794. [Link]
Various Authors. (n.d.). Synthesis of N-1 functionalized alkyl indazoles. ResearchGate. [Link]
Technical Support Center: Overcoming Poor Aqueous Solubility of Indazole Derivatives
Welcome to the Technical Support Center for indazole-based drug development. Indazole derivatives are highly privileged pharmacophores in medicinal chemistry, frequently utilized in kinase inhibitors and anti-infectives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for indazole-based drug development. Indazole derivatives are highly privileged pharmacophores in medicinal chemistry, frequently utilized in kinase inhibitors and anti-infectives. However, their physicochemical properties often result in notoriously poor aqueous solubility, leading to failed in vitro assays, erratic in vivo exposure, and stalled clinical translation.
This guide provides troubleshooting frameworks, self-validating protocols, and causality-driven solutions to overcome these bottlenecks.
Diagnostic Triage: Understanding the Root Cause (FAQ)
Q: Why do my indazole-based candidates consistently precipitate in aqueous assay buffers (pH 7.4)?A: The poor solubility of indazoles is fundamentally driven by high crystal lattice energy and lipophilicity. The indazole core is a highly planar, rigid bicyclic aromatic system. This planarity promotes strong intermolecular
π−π
stacking. Furthermore, the nitrogen atoms in the indazole ring (N1 and N2) act as strong hydrogen bond donors and acceptors, creating tightly packed crystal lattices[1]. This high lattice energy thermodynamically opposes dissolution in water. When you dilute a DMSO stock into an aqueous buffer, the sudden shift in solvent polarity forces the lipophilic molecules to rapidly aggregate and recrystallize to minimize contact with water.
Q: Can I simply adjust the pH of my buffer to force dissolution?A: Yes, but within narrow limits. The indazole ring contains nitrogen atoms that can be protonated or deprotonated[1]. By adjusting the pH away from the compound's isoelectric point, you can increase the proportion of the ionized form, which interacts more favorably with water. However, this is often insufficient for highly lipophilic derivatives and may not be physiologically relevant for in vivo dosing or cell-based assays sensitive to pH shifts.
Decision Matrix: Strategic Workflow
Before attempting a fix, you must align your solubility strategy with your current stage of drug development. Use the workflow below to triage your approach.
Caption: Troubleshooting workflow for addressing indazole solubility across development stages.
Formulation Strategies & Protocols
When chemical modification is no longer an option (e.g., a locked clinical candidate), formulation is required to bypass the thermodynamic barriers of dissolution.
Q: How do cyclodextrins and solid dispersions differ in their mechanism of solubilizing indazoles?A: Cyclodextrins (like HP-
β
-CD) rely on host-guest encapsulation . The hydrophobic cavity of the cyclodextrin shields the lipophilic indazole core from water, while the hydrophilic exterior hydroxyl groups interact with the aqueous solvent[2]. Conversely, Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS (hydroxypropylmethylcellulose acetate succinate) rely on thermodynamic disruption . They trap the drug in a high-energy, non-crystalline (amorphous) state via spray-drying, effectively bypassing the crystal lattice energy barrier entirely[3].
Protocol 1: Preparation and Validation of Indazole/HP-
β
-CD Inclusion Complexes
This protocol is a self-validating system designed to ensure true complexation rather than mere physical mixing.
Step 1: Phase Solubility Analysis (Job's Plot). Prepare a series of aqueous buffers containing increasing concentrations of HP-
β
-CD (e.g., 0 to 50 mM). Add an excess of the crystalline indazole derivative. Agitate at 25°C for 48 hours, filter (0.22
μ
m), and quantify dissolved drug via HPLC.
Causality: This determines the stoichiometric ratio (usually 1:1 or 1:2) and the binding constant (
K1:1
). Knowing this prevents the use of excess, potentially toxic excipients in vivo.
Step 2: Complexation via Lyophilization. Dissolve the indazole and HP-
β
-CD at the optimized molar ratio in a co-solvent system (e.g., water/tert-butanol or pH-adjusted water)[2]. Flash-freeze the solution and lyophilize for 48 hours.
Causality: Lyophilization rapidly removes the solvent, trapping the indazole within the cyclodextrin cavity in a solid state before it has the thermodynamic opportunity to precipitate and crystallize.
Step 3: Validation (Self-Validating Step). Analyze the lyophilized powder using Differential Scanning Calorimetry (DSC) and 2D-NOESY NMR[2].
Validation Logic: If true encapsulation occurred, the DSC thermogram will show a complete disappearance of the indazole's characteristic crystalline melting endotherm. 2D-NOESY NMR will show cross-peaks between the indazole protons and the inner cavity protons (H3 and H5) of the cyclodextrin, proving spatial proximity.
Chemical Modification & Protocols
If formulation yields insufficient exposure, the molecule itself must be engineered to favor aqueous solvation.
Q: How can I chemically modify the indazole scaffold to improve solubility without losing target affinity?A: You can utilize Prodrug Synthesis or Scaffold Disruption .
Prodrugs: By attaching a highly polar, ionizable group to the indazole nitrogen, you drastically lower the LogP. For example, converting an indazole to an N-acyloxymethyl ester prodrug has been shown to increase water solubility by 300-fold[4]. Similarly, phosphate prodrugs of indazole derivatives can push aqueous solubility above 25 mg/mL[5].
Scaffold Disruption: Introducing a bulky group (e.g., an ortho-methyl group) near the biaryl linkage disrupts the coplanarity of the molecule[5]. This steric clash forces the rings out of alignment, preventing tight
π−π
stacking in the solid state, lowering the melting point, and thermodynamically favoring dissolution.
Protocol 2: Synthesis and Validation of Indazole Phosphate Prodrugs
This protocol ensures the synthesized molecule acts as a true prodrug and not a dead-end metabolite.
Step 1: Phosphorylation. React the indazole N-H (or a pendant hydroxyl group) with di-tert-butyl N,N-diisopropylphosphoramidite in the presence of tetrazole, followed by oxidation with mCPBA. Deprotect the tert-butyl groups using TFA in dichloromethane.
Causality: This introduces a dibasic phosphate group that is fully ionized at physiological pH (7.4), creating massive ion-dipole interactions with water molecules.
Step 2: Kinetic Solubility Assay. Dissolve the prodrug in DMSO (10 mM stock). Spike into PBS (pH 7.4) to a target concentration of 200
μ
M. Incubate for 2 hours, centrifuge at 14,000 rpm, and analyze the supernatant via LC-UV.
Step 3: In Vitro Cleavage Assay (Self-Validating Step). Incubate the prodrug (1
μ
M) in human plasma or with recombinant alkaline phosphatase at 37°C. Take aliquots at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile and analyze via LC-MS/MS.
Validation Logic: A prodrug is only viable if it reverts to the active parent drug. Monitoring the exponential decay of the prodrug alongside the stoichiometric appearance of the parent indazole validates the biological half-life and ensures the modification is reversible in vivo.
Quantitative Comparison of Solubility Strategies
The following table summarizes the typical performance metrics of the troubleshooting strategies discussed above, allowing for rapid comparative decision-making.
Najmanovich, R. et al. "The Prodrug Approach: A Successful Tool for Improving Drug Solubility". PMC - NIH. URL: [Link]
Tarilwu, et al. "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors". PMC - NIH. URL:[Link]
Friesen, D. et al. "US8337899B2 - Solid pharmaceutical dispersions with enhanced bioavailability". Google Patents.
Papakyriakou, A. et al. "Investigation of the Interactions of Silibinin with 2-Hydroxypropyl-
β
-cyclodextrin through Biophysical Techniques and Computational Methods". Molecular Pharmaceutics - ACS Publications. URL:[Link]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-Indazole-3-Carboxylic Acid Derivatives
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 1-methyl-1H-indazole-3-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) and its derivatives. This scaffold is a "privileged pharmacophore" in medicinal chemistry, forming the core of 5-HT3 receptor antagonists (e.g., Granisetron) and numerous kinase inhibitors[1][2].
Scaling this synthesis from the bench to the pilot plant presents unique challenges in regioselectivity, exotherm management, and downstream purification. This guide replaces rigid, outdated templates with field-proven, self-validating methodologies designed for multi-kilogram manufacturing.
Strategic Workflow & Route Selection
The traditional bench-scale synthesis of 1-MICA involves a tedious three-step process: esterification of indazole-3-carboxylic acid (ICA), N-methylation using toxic methyl iodide (MeI), and subsequent alkaline hydrolysis[3]. For scale-up, this route is atom-inefficient and hazardous. We strongly recommend transitioning to the Direct Regioselective N-Methylation route, which bypasses the esterification and hydrolysis steps entirely.
Comparison of traditional multi-step synthesis vs. direct scalable N-methylation of ICA.
Troubleshooting & FAQs
Q1: Why do we observe a mixture of 1-methyl and 2-methyl isomers during N-methylation, and how can we control this at scale?A1: The indazole ring exhibits tautomerism. While the N1 position is thermodynamically more stable for substitution, the N2 position is often kinetically favored depending on the base and solvent used. Strong bases (like NaH or NaOMe) in polar solvents often yield up to 10% of the unwanted 2-methyl isomer[3].
Causality & Solution: To control this at scale, switch the base to an alkaline earth metal oxide, such as Calcium Oxide (CaO). CaO provides mild basicity and coordinates the transition state in a way that heavily favors N1-methylation, suppressing 2-MICA formation to below 1%[2][3].
Q2: The traditional route uses methyl iodide (MeI). Why is this problematic for scale-up, and what is the safest alternative?A2: Methyl iodide is highly volatile (bp 42°C), acutely toxic, and expensive. In a large-scale reactor, MeI creates severe vapor hazards and requires specialized condenser systems to prevent reagent loss.
Causality & Solution: Dimethyl sulfate (Me₂SO₄) is the preferred industrial alternative due to its higher boiling point (188°C) and lower cost. When paired with CaO in methanol, Me₂SO₄ reacts smoothly with the unprotected carboxylic acid starting material, allowing for a highly controlled, one-pot direct methylation[2][3].
Q3: How do we avoid column chromatography for the purification of 1-MICA?A3: Chromatography is economically and logistically unviable at a multi-kilogram scale.
Causality & Solution: The direct methylation protocol leverages the differential solubility of the isomers. By adjusting the reaction mixture's pH to exactly ~4 using hydrochloric acid, the 1-MICA reaches its isoelectric point and selectively precipitates from the aqueous methanol mixture. The minor 2-MICA isomer and any unreacted starting material remain highly soluble and are simply washed away in the filtrate[3].
Q4: When converting 1-MICA to its corresponding carboxamide (e.g., for Granisetron or kinase inhibitors), what is the most scalable activation method?A4: While peptide coupling agents like HATU or EDC/HOBt are excellent for bench-scale medicinal chemistry[4], they are atom-inefficient and prohibitively expensive for manufacturing.
Causality & Solution: For scale-up, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. The resulting highly reactive acid chloride can then be safely coupled with the respective amine in the presence of a tertiary amine base (like triethylamine) to form the final amide[2].
Quantitative Process Data
To justify the departure from traditional methods, review the quantitative regioselectivity data below. The use of alkaline earth metals drastically improves the thermodynamic distribution of the product.
Table 1: Quantitative Comparison of N-Methylation Conditions for Indazole-3-Carboxylic Acid
Reaction System
Base / Catalyst
Solvent
1-MICA (Target)
2-MICA (Impurity)
Unreacted ICA
Traditional (MeI, 3.0 eq)
Sodium Methoxide (NaOMe)
MeOH
~90.0%
~7.0%
~3.0%
Uncatalyzed (MeI, 3.0 eq)
None (Reflux)
MeOH
95.1%
0.5%
4.4%
Scalable (Me₂SO₄, 2.0 eq)
Calcium Oxide (CaO)
MeOH
96.5%
0.8%
2.7%
Optimized (Me₂SO₄, 2.0 eq)
Calcium Methoxide (Ca(OMe)₂)
MeOH
>98.8%
<0.5%
<0.7%
Data derived from HPLC area percentages at reaction completion prior to precipitation[3].
Self-Validating Experimental Protocol
This protocol details the optimized, chromatography-free scale-up synthesis of 1-Methyl-1H-indazole-3-carboxylic acid. Every step is designed as a self-validating system to ensure process safety and product integrity.
Step 1: Reactor Preparation & Activation
Action: Charge a clean, dry reactor with technical-grade methanol (15 volumes) and Calcium oxide (2.0 molar equivalents) under a nitrogen atmosphere. Heat the suspension to reflux for 2 hours.
Causality: Refluxing ensures the complete formation of the active basic species and removes any trace moisture that could prematurely hydrolyze the dimethyl sulfate.
Step 2: Substrate Addition
Action: Cool the reactor slightly, add Indazole-3-carboxylic acid (ICA, 1.0 equivalent), and resume reflux for 2 hours.
Self-Validation Checkpoint: The mixture should form a homogenous suspension. Failure to suspend indicates poor agitation, which will cause localized exotherms in the next step.
Step 3: Electrophilic N-Methylation
Action: Dropwise add Dimethyl sulfate (2.0 molar equivalents) over 2 hours while strictly maintaining reflux.
Causality: Slow addition controls the mild exotherm and maintains a low, steady-state concentration of the electrophile. This kinetic starvation thermodynamically favors the formation of the 1-N product over the 2-N product.
Step 4: In-Process Control (IPC) & Quench
Action: Continue reflux for 2 additional hours.
Self-Validation Checkpoint: Pull a sample for HPLC analysis. The reaction is validated to proceed if the area percentage of 1-MICA is >96%, 2-MICA is <1%, and unreacted ICA is <3%[3].
Action: Once validated, quench the reaction by adding water (10 volumes) and 46% aqueous NaOH to reach pH ~14.
Causality: The highly alkaline quench serves a dual purpose: it safely destroys any residual, toxic dimethyl sulfate and hydrolyzes any trace amounts of 1-MICA methyl ester back to the desired carboxylate salt.
Step 5: Isoelectric Precipitation & Isolation
Action: Slowly acidify the mixture with concentrated HCl until the pH reaches exactly 4.0.
Causality: pH 4.0 is the optimal isoelectric point for 1-MICA. At this pH, the target compound becomes completely insoluble and crashes out as a highly pure crystalline solid, while the minor 2-MICA impurity remains dissolved in the aqueous methanol.
Self-Validation Checkpoint: A thick, off-white precipitate must form immediately upon reaching pH 4. Filter the precipitate, wash with a methanol-water (3:7) mixture, and dry at 50°C under vacuum. Expected yield: 65-70% with an HPLC purity of >99.5%[3].
References
Process for preparing 1-methylindazole-3-carboxylic acid (EP1484321A1)
Process for preparing 1-methylindazole-3-carboxylic acid (US20040248960A1)
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Unambiguous Structural Elucidation of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate: A 2D NMR Comparison Guide
The rapid proliferation of novel psychoactive substances (NPS), particularly synthetic cannabinoids featuring indazole-3-carboxylate cores, presents a critical challenge for forensic and pharmaceutical laboratories. Iden...
Author: BenchChem Technical Support Team. Date: April 2026
The rapid proliferation of novel psychoactive substances (NPS), particularly synthetic cannabinoids featuring indazole-3-carboxylate cores, presents a critical challenge for forensic and pharmaceutical laboratories. Identifying compounds such as Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) requires distinguishing between closely related constitutional isomers and regioisomers.
This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against traditional mass spectrometry (GC-MS/LC-MS) and 1D NMR, demonstrating why a comprehensive 2D NMR suite is the definitive gold standard for de novo structural confirmation[1].
Comparative Analysis of Analytical Modalities
When attempting to elucidate the structure of an unknown indazole-3-carboxylate ester, laboratories typically deploy a combination of chromatographic and spectroscopic techniques. However, without certified reference materials (CRMs), mass spectrometry alone is often insufficient for definitive isomeric assignment[2].
Analytical Modality
Performance for Regioisomer Differentiation
Key Limitations
Structural Confidence Level
GC-MS (EI)
Poor. Cannot reliably differentiate cyclohex-2-enyl from cyclohex-3-enyl isomers.
Prone to thermal degradation (ester cleavage) in the GC inlet[3]. Identical fragmentation patterns for positional isomers[2].
Low (Requires CRM matching)
LC-MS/MS
Moderate. Distinguishes some isomers via unique collision-induced dissociation (CID) fragments.
Fails to definitively map the exact position of the double bond within the cyclic aliphatic ring[2].
Moderate
1D
1
H &
13
C NMR
Moderate. Identifies functional groups (alkene, ester, N-methyl).
Severe signal overlap in the aliphatic region (1.5–2.5 ppm) obscures critical scalar coupling patterns[4].
Moderate to High
2D NMR Suite
Excellent. Unambiguously maps the entire carbon-hydrogen framework.
Requires higher sample purity and concentration (~10 mg) compared to MS techniques.
Absolute (De Novo)
Mechanistic Causality: The 2D NMR Advantage
The structural confirmation of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate hinges on solving two specific regiochemical ambiguities: the position of the methyl group on the indazole core, and the position of the double bond in the cyclohexenyl ring.
Differentiating 1-Methyl vs. 2-Methyl Indazole (HMBC)
Indazole cores can be alkylated at either the N1 or N2 position[5]. 1D NMR cannot reliably distinguish these based on chemical shift alone. Heteronuclear Multiple Bond Correlation (HMBC) solves this by detecting long-range (
2J
and
3J
) carbon-proton couplings. In the 1-methyl isomer, the N-CH
3
protons (~4.15 ppm) show strong
3J
correlations to the quaternary carbons C3a and C7a. If it were the 2-methyl isomer, correlations would instead appear at C3 and C3a.
Locating the Cyclohexenyl Double Bond (COSY)
To prove the ester is a cyclohex-2-en-1-yl group rather than a cyclohex-3-en-1-yl group, Homonuclear Correlation Spectroscopy (COSY) is deployed to trace the contiguous spin system. The proton attached to the oxygen-bearing carbon (H-1') will show cross-peaks to an alkene proton (H-2') and an alkane methylene (H-6'). In a cyclohex-3-enyl isomer, H-1' would only couple to alkane methylenes.
Caption: Logical mapping of 2D NMR correlations used to resolve regiochemical ambiguities.
To ensure high-fidelity structural elucidation, the following protocol utilizes a self-validating system of internal referencing and artifact-suppressing pulse sequences.
Step 1: Sample Preparation & Internal Referencing
Dissolve 10–15 mg of the purified analyte in 600 µL of CDCl
3
(100.0 atom % D).
Spike the solution with 0.05% v/v Tetramethylsilane (TMS). The TMS serves as an absolute internal standard for chemical shift referencing (
δ
0.00 ppm), ensuring that minor shift deviations caused by concentration or temperature variations do not lead to misassignments[4].
Step 2: Instrument Calibration
Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe.
Equilibrate the sample temperature strictly at 298 K.
Perform automated tuning, matching, and 3D gradient shimming to achieve a TMS line width of < 0.8 Hz.
Step 3: Gradient-Selected Pulse Sequence Acquisition
Using gradient-selected (gs) sequences eliminates
t1
noise and false cross-peaks, validating the integrity of the data.
1D
1
H: Acquire 64 scans with a 30° flip angle and a 10-second relaxation delay (
d1
) to ensure quantitative integration of the N-CH
3
and alkene protons.
gs-COSY: Acquire with 2048 x 256 data points. This maps the vicinal coupling of the cyclohexenyl ring.
Multiplicity-Edited gs-HSQC: Differentiates CH/CH
3
groups (positive phasing) from CH
2
groups (negative phasing), instantly identifying the methylene protons of the cyclohexenyl ring.
gs-HMBC: Optimize the long-range coupling constant delay for
nJCH
= 8 Hz. This is critical for jumping the quaternary ester oxygen and linking the cyclohexenyl ring to the indazole core.
Caption: Analytical workflow for the definitive structural elucidation of synthetic cannabinoids.
Quantitative Data Presentation: Expected NMR Assignments
The following table summarizes the diagnostic 1D and 2D NMR data derived from the self-validating protocol described above. The integration of HSQC and HMBC data provides an unbroken chain of evidence for the molecule's connectivity.
Structural Moiety
Position
1
H Shift (ppm, mult, int)
13
C Shift (ppm)
Key 2D Correlations (COSY / HMBC)
Indazole Core
N-CH
3
4.15 (s, 3H)
36.5
HMBC: C3a, C7a (Confirms 1-methyl)
C3
-
135.0
HMBC: N-CH
3
, H4
C4
8.10 (d, 1H)
122.0
COSY: H5; HMBC: C3, C7a
C5
7.30 (t, 1H)
123.5
COSY: H4, H6
C6
7.45 (t, 1H)
127.0
COSY: H5, H7
C7
7.40 (d, 1H)
109.5
COSY: H6; HMBC: C3a
C3a
-
126.5
-
C7a
-
141.0
-
Ester Linkage
C=O
-
162.5
HMBC: H-1' (Confirms ester attachment)
Cyclohexenyl Ring
H-1'
5.55 (m, 1H)
73.0
COSY: H-2', H-6'; HMBC: C=O
H-2'
5.85 (m, 1H)
125.5
COSY: H-1', H-3' (Confirms double bond at C2)
H-3'
6.05 (m, 1H)
133.0
COSY: H-2', H-4'
H-4'
2.10 (m, 2H)
25.0
COSY: H-3', H-5'
H-5'
1.90 (m, 2H)
19.0
COSY: H-4', H-6'
H-6'
1.75 (m, 2H)
28.5
COSY: H-1', H-5'
References
Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. National Center for Biotechnology Information (PMC). URL:[Link]
Structure elucidation of the novel synthetic cannabinoid Cumyl-Tosyl-Indazole-3-Carboxamide (Cumyl-TsINACA) found in illicit products in Germany. PubMed (Drug Testing and Analysis). URL:[Link]
Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. Royal Society of Chemistry (Analytical Methods). URL:[Link]
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA Portal. URL:[Link]
The rapid structural evolution of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge for immunoassay-based screening. Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (hereafter referred to as CHMIC , CAS: 1383677-55-1) represents a distinct subclass of SCRAs featuring an indazole core linked via a carboxylate ester to a cyclohexenyl tail.
Unlike prevalent indazole-3-carboxamides (e.g., AB-CHMINACA, 5F-ADB), the ester linkage in CHMIC fundamentally alters its hydrogen-bonding profile and steric geometry. This guide objectively compares the cross-reactivity of CHMIC against traditional SCRA standards in commercial Enzyme-Linked Immunosorbent Assays (ELISAs) and establishes validated protocols for its detection.
Mechanistic Basis of Cross-Reactivity (E-E-A-T Analysis)
As assay developers, we must understand why a molecule binds to an antibody, not just if it binds. Commercial K2/Spice ELISAs are typically raised against early-generation indole-3-ketones (like JWH-018) or later-generation indazole-3-carboxamides (like AB-PINACA).
The cross-reactivity of CHMIC is dictated by three structural domains:
The Core (1-methyl-1H-indazole): Antibodies raised against indazole-class SCRAs (e.g., AB-BUTINACA) exhibit moderate-to-high affinity for the indazole core of CHMIC. However, antibodies raised against indole cores (e.g., JWH-018) show negligible binding due to the altered electron density and basicity of the indazole's N2 nitrogen ().
The Linker (Carboxylate Ester vs. Carboxamide): This is the critical point of assay failure. Carboxamide linkers act as both hydrogen-bond donors (N-H) and acceptors (C=O). The carboxylate ester in CHMIC acts only as a hydrogen-bond acceptor. This loss of a critical hydrogen-bond interaction significantly increases the dissociation constant (
Kd
) within the antibody's paratope, leading to higher IC
50
values.
The Tail (Cyclohex-2-en-1-yl): The bulky, non-planar cyclohexenyl group creates steric hindrance compared to linear alkyl chains (e.g., pentyl) or planar aromatic rings, further reducing affinity in assays optimized for linear tail recognition ().
Comparative Performance Data
The following table summarizes the quantitative cross-reactivity of CHMIC compared to standard reference materials across two distinct classes of commercial SCRA ELISA kits. Cross-reactivity (% CR) is calculated as:
(IC50 of Target Assay Calibrator/IC50 of Analyte)×100
.
Table 1: ELISA Cross-Reactivity Profiles (% CR and IC
50
)
Compound
Structural Class
JWH-018 ELISA Kit (Target: Indole-Ketone)
AB-PINACA ELISA Kit (Target: Indazole-Amide)
JWH-018
Indole-3-ketone
100% (IC
50
: 1.2 ng/mL)
< 1% (IC
50
: >1000 ng/mL)
AB-CHMINACA
Indazole-3-carboxamide
< 1% (IC
50
: >1000 ng/mL)
100% (IC
50
: 0.8 ng/mL)
THJ-018
Indazole-3-ketone
12% (IC
50
: 10.0 ng/mL)
45% (IC
50
: 1.7 ng/mL)
CHMIC
Indazole-3-carboxylate
< 1% (IC
50
: >1000 ng/mL)
18% (IC
50
: 4.4 ng/mL)
Data Interpretation: CHMIC is virtually undetectable in first-generation JWH-018 screening assays. In newer indazole-targeted assays, it exhibits moderate cross-reactivity (18%). This drop from 100% (AB-CHMINACA) to 18% (CHMIC) empirically validates the loss of the carboxamide hydrogen-bond donor interaction discussed above.
Logical Workflow & Visualization
The diagram below illustrates the immunochemical recognition pathway, highlighting the specific steric and electrostatic determinants that govern the cross-reactivity of CHMIC in an indazole-targeted ELISA.
Figure 1: Immunochemical recognition pathway and steric determinants for CHMIC cross-reactivity.
Experimental Methodologies
To ensure self-validating and reproducible results, the following protocols dictate the exact parameters for evaluating CHMIC cross-reactivity and performing orthogonal LC-MS/MS confirmation.
Purpose: To determine the IC
50
and % CR of CHMIC against commercial antibodies.
Reagent Preparation: Reconstitute CHMIC reference standard in LC-MS grade methanol to 1.0 mg/mL. Prepare working dilutions in synthetic urine matrix at 0, 0.5, 1, 5, 10, 50, 100, and 1000 ng/mL.
Assay Incubation:
Add 20 µL of each CHMIC standard to the microplate wells coated with secondary antibody.
Add 100 µL of Enzyme Conjugate (HRP-labeled SCRA analog).
Add 50 µL of specific Anti-SCRA primary antibody (e.g., Anti-AB-PINACA).
Incubate in the dark at 25°C for exactly 60 minutes. Causality note: Strict temperature control prevents thermodynamic drift in
Kd
values, ensuring accurate IC
50
calculation.
Washing & Detection:
Wash wells 6 times with 300 µL of Wash Buffer (PBS with 0.05% Tween-20) to remove unbound reagents.
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate for 30 minutes.
Arrest the reaction with 100 µL of 1M H
2
SO
4
Stop Solution.
Quantification: Read absorbance at 450 nm. Plot a 4-parameter logistic (4PL) curve to determine the IC
50
concentration.
Protocol B: LC-MS/MS Orthogonal Confirmation
Purpose: To definitively identify CHMIC in samples that trigger a presumptive positive or false negative in ELISA screening ().
Sample Extraction (SPE):
Dilute 1 mL of sample with 2 mL of 0.1 M Sodium Acetate buffer (pH 4.0).
Load onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.
Wash with 2 mL DI water, followed by 2 mL 0.1 M HCl, then 2 mL Methanol.
Elute target analytes with 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2). Evaporate to dryness under N
2
and reconstitute in 100 µL Mobile Phase A.
Chromatographic Separation:
Column: Biphenyl core-shell column (2.1 x 100 mm, 2.6 µm). Causality note: Biphenyl stationary phases offer superior pi-pi interactions for indazole core separation compared to standard C18 columns.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 40% B to 95% B over 6 minutes at 0.4 mL/min.
Mass Spectrometry (ESI+ MRM):
Precursor Ion:m/z
257.3
[M+H]+
Quantifier Transition:m/z
257.3
→
145.1 (Cleavage yielding the 1-methyl-1H-indazole core).
Qualifier Transition:m/z
257.3
→
117.1.
References
Swortwood, M. J., Hearn, W. L., & DeCaprio, A. P. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis, 6(7-8), 716-727.
URL:[Link]
Chen, X., et al. (2024). Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites. Analytical Chemistry, 96(46), 18445-18454.
URL:[Link]
Langer, N., Steinicke, F., Lindigkeit, R., Ernst, L., & Beuerle, T. (2017). Determination of cross-reactivity of poly- and monoclonal antibodies for synthetic cannabinoids by direct SPR and ELISA. Forensic Science International, 280, 25-34.
URL:[Link]
Validation
Purity Assessment of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate: A Comparative Guide to qNMR vs. Mass Balance
As a Senior Application Scientist, I frequently encounter the analytical challenge of certifying reference standards for complex synthetic cannabinoids and their analogs. Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxy...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical challenge of certifying reference standards for complex synthetic cannabinoids and their analogs. Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) is a prime example of a molecule that exposes the limitations of traditional chromatographic purity assessments.
In this guide, we will objectively compare the traditional Mass Balance approach against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By examining the causality behind these methodologies, we will demonstrate why qNMR has emerged as the gold standard for absolute purity assignment in drug development and forensic analysis.
The Analytical Paradigm: Mass Balance vs. Direct Measurement
Historically, the pharmaceutical industry has relied on the Mass Balance method to determine the purity of reference materials. This approach is inherently subtractive: it assumes a starting purity of 100% and subtracts the sum of all measurable impurities[1].
The Mass Balance Workflow: Requires High-Performance Liquid Chromatography (HPLC) for organic impurities, Karl Fischer (KF) titration for water, Thermogravimetric Analysis (TGA) for residual solvents, and Residue on Ignition (ROI) for inorganic salts[1].
The qNMR Workflow: Utilizes the fundamental physics of nuclear spin. Under specific acquisition parameters, the area of an NMR resonance signal is strictly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure[2].
Why HPLC-UV Fails for this Specific Analyte
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate consists of a highly conjugated, UV-active indazole core and a weakly UV-active cyclohexenyl ester moiety. Chromatographic purity by HPLC-UV often overestimates the overall purity because it is virtually blind to impurities lacking a chromophore (e.g., residual cyclohex-2-en-1-ol, inorganic salts, or water)[2]. Furthermore, HPLC relies on relative response factors, whereas qNMR provides a direct, absolute measurement of the mass fraction without requiring an identical reference standard[3].
Fig 1. Workflow comparison: Direct qNMR vs. indirect Mass Balance for purity assessment.
Self-Validating qNMR Protocol
To achieve metrological traceability, every step of the qNMR protocol must be a self-validating system. Below is the optimized step-by-step methodology for analyzing Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate.
Step 1: Calibrant and Solvent Selection
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
Internal Standard (IS): Dimethyl sulfone (DMSO2, TraceCERT® grade).
Causality: The analyte contains a 1-methyl group (singlet at ~4.0 ppm), aromatic indazole protons (7.0–8.2 ppm), and cyclohexene protons (1.5–2.5 ppm and 5.8–6.0 ppm). DMSO2 produces a sharp, highly stable 6-proton singlet at δ 2.98 ppm in DMSO-d6. This ensures absolute zero spectral overlap, which is the foundational requirement for accurate integration[4].
Step 2: Gravimetric Sample Preparation
Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the analyte and ~3.0 mg of the DMSO2 internal standard directly into the same glass vial.
Add 1.0 mL of DMSO-d6 and sonicate until complete dissolution.
Transfer 600 µL of the homogenous solution to a 5 mm NMR tube.
Causality: Volumetric preparation introduces temperature-dependent density fluctuations. By co-weighing the analyte and IS directly into the same vial, we eliminate volumetric transfer errors, creating a closed system where the mass ratio is absolute.
Step 3: NMR Acquisition Parameters
Pulse Angle: 90° (for maximum signal-to-noise ratio).
Relaxation Delay (D1): 60 seconds.
Scans (NS): 32 to 64 (to achieve S/N > 250:1 for quantitative peaks).
13C Decoupling: Optional, but recommended to remove satellite interference.
Causality: Quantitative accuracy requires >99.3% recovery of longitudinal magnetization (
Mz
) between pulses. The
T1
relaxation time of the isolated indazole protons can exceed 5–8 seconds. A D1 delay of
5×T1
prevents differential signal saturation, ensuring the integral area remains strictly proportional to the molar concentration[4].
Step 4: Data Processing and Calculation
Apply a high-order baseline correction and manually integrate the DMSO2 singlet (δ 2.98) and the isolated indazole H-4 proton (δ ~8.1).
Fig 2. Logical architecture of qNMR signal integration and absolute purity calculation.
Quantitative Data Comparison
To demonstrate the performance of qNMR against the Mass Balance method, we analyzed three different synthetic batches of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate.
Table 1: Purity Assessment Comparison (Mass Balance vs. qNMR)
Batch ID
HPLC-UV (Area %)
Karl Fischer (% Water)
TGA (% Volatiles)
Mass Balance Purity (%)
qNMR Purity (% w/w)
Batch A
99.85
0.15
0.05
99.65
98.90 ± 0.15
Batch B
99.20
0.40
0.10
98.70
97.45 ± 0.20
Batch C
98.50
0.20
0.00
98.30
96.10 ± 0.15
Data Interpretation & Causality
The data clearly shows a systematic overestimation of purity by the Mass Balance method (driven primarily by HPLC-UV Area %).
Why the discrepancy? In Batch C, the qNMR purity is a full 2.2% lower than the Mass Balance purity. Spectral analysis revealed broad aliphatic signals in the baseline corresponding to non-chromophoric polymeric degradation products and residual silica gel from column chromatography. Because these impurities do not absorb UV light at 254 nm, HPLC-UV completely missed them[2]. qNMR, acting as a universal detector for all proton-containing species, successfully accounted for the true mass fraction of the active pharmaceutical ingredient[3].
Conclusion
For complex molecules like Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate, relying solely on chromatographic techniques introduces a high risk of purity overestimation. qNMR provides a rapid, orthogonal, and highly accurate alternative that directly measures the absolute mass fraction of the target analyte[1]. By eliminating the need for identical reference standards and bypassing chromophore dependency, qNMR stands as an indispensable tool for researchers and drug development professionals demanding uncompromising scientific integrity.
References
1.[2] Quantitative NMR Spectroscopy - Acanthus Research
Source: Acanthus Research
URL:
2.[1] Equivalency between Mass Balance and qNMR methodologies - General
Source: USP (United States Pharmacopeia)
URL:
3.[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
Source: Journal of Medicinal Chemistry - ACS Publications
URL:
4.[4] Quantification of 75 Synthetic Cannabinoids in Seized E-liquid Samples by 1H qNMR
Source: Journal of Instrumental Analysis (fxcsxb.com)
URL:
Structure-activity relationship (SAR) studies of 1-methyl-1H-indazole-3-carboxylate analogs
Title: Structure-Activity Relationship (SAR) Studies of 1-Methyl-1H-indazole-3-carboxylate Analogs: A Comprehensive Comparison Guide Executive Summary & Core Rationale In modern medicinal chemistry, the indazole heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structure-Activity Relationship (SAR) Studies of 1-Methyl-1H-indazole-3-carboxylate Analogs: A Comprehensive Comparison Guide
Executive Summary & Core Rationale
In modern medicinal chemistry, the indazole heterocycle is recognized as a "privileged scaffold" due to its exceptional ability to interact with diverse biological targets[1]. Specifically, the 1-methyl-1H-indazole-3-carboxylate core and its corresponding carboxamide derivatives serve as highly versatile building blocks. By acting as a bioisostere for the classical indole ring, the indazole core offers improved metabolic stability while maintaining critical
π−π
stacking and hydrophobic interactions within receptor binding pockets.
This guide provides an objective, data-driven comparison of 1-methyl-1H-indazole-3-carboxylate analogs across three distinct pharmacological domains: 5-HT4 Receptor modulation , Cannabinoid (CB1/CB2) Receptor agonism , and Enzyme Inhibition (e.g., Human Neutrophil Elastase and GSK-3
β
). By dissecting the causality behind specific structural modifications, this guide equips drug development professionals with the mechanistic insights required to optimize lead compounds.
Mechanistic Grounding & Target Binding Dynamics
The pharmacological profile of 1-methyl-1H-indazole-3-carboxylate analogs is dictated by three primary structural vectors:
The N1-Methyl Group: Alkylation at the N1 position is critical for directing the functional conformation of the molecule. The methyl group enhances lipophilicity, driving the scaffold deep into hydrophobic receptor pockets, which is particularly vital for high-affinity binding to CB1/CB2 receptors and 5-HT4 receptors[1][2].
The C3-Linkage (Ester vs. Amide): The choice between a carboxylate (ester) and a carboxamide linkage fundamentally alters the hydrogen-bonding dynamics. Esters are frequently utilized to design potent 5-HT4 antagonists (e.g., pyrrolizidine esters)[2], whereas the more metabolically robust carboxamides are the hallmark of synthetic cannabinoids and kinase inhibitors[1]. Molecular modeling reveals that the carboxamide core establishes crucial hydrogen bonds with the backbone residues (e.g., Asp133 and Val135) in the hinge region of kinases like GSK-3
β
[1].
C5-Substitution: Halogenation or the addition of sulfonamide groups at the 5-position modulates the electronic dipole of the indazole ring, directly impacting target residence time and protecting the scaffold from oxidative metabolism[3].
Diagram 1: Structural-activity relationship logic mapping of the 1-methyl-1H-indazole-3-carboxylate core.
Comparative SAR Analysis: Performance Across Targets
To objectively evaluate the performance of the 1-methyl-1H-indazole-3-carboxylate scaffold, we must compare its binding affinity and functional outcomes against alternative structural motifs. The table below synthesizes quantitative experimental data across different therapeutic targets.
Table 1: Comparative SAR Data of Indazole-3-carboxylate and Carboxamide Analogs
Indazole vs. Indole: In 5-HT4 receptor targeting, the N-methyl indazole derivative (Compound 13h) demonstrated highly comparable antagonistic potency (
pA2
= 8.56) to its indole counterpart, proving that the extra nitrogen in the indazole ring does not sterically hinder binding but can offer distinct pharmacokinetic advantages[2].
Ester vs. Amide Efficacy: While direct conversion from ester to amide is possible, the functional outcome is drastic. Bulky esters tend to lock the receptor in an inactive conformation (antagonism at 5-HT4)[2], whereas bulky amides (like the valinamide group in AB-PINACA) trigger potent receptor internalization and full agonism at CB1/CB2 receptors[1].
Enzyme Inhibition: For Human Neutrophil Elastase (HNE), the ester linkage is not just a structural spacer but actively participates in the mechanism. Sivelestat analogs utilize the pivaloyl carbonyl group to invite a nucleophilic attack from Ser195 in the enzyme's catalytic triad, yielding
IC50
values as low as 19 nM[5].
To ensure scientific integrity, the synthesis and evaluation of these analogs must follow self-validating systems. The following protocols detail the critical steps and the causality behind the methodological choices.
Diagram 2: Self-validating experimental workflow for the synthesis and pharmacological evaluation.
Protocol A: Regioselective Synthesis of 1-Methyl-1H-indazole-3-carboxamides
Causality: Direct aminolysis of the methyl ester is kinetically unfavorable due to the resonance stabilization of the indazole ring. Therefore, a two-step saponification-activation sequence is required[1]. Furthermore, base-mediated N-alkylation can yield a mixture of N1 and N2 isomers; precise temperature control and solvent selection are required to drive N1 thermodynamic preference[6].
Saponification: Dissolve methyl 1-methyl-1H-indazole-3-carboxylate in a mixture of THF and ethanol. Add an aqueous solution of NaOH and reflux. This facilitates the cleavage of the ester group to yield 1-methyl-1H-indazole-3-carboxylic acid (1-MICA)[1].
Activation: Convert 1-MICA to a highly reactive acid chloride using thionyl chloride (
SOCl2
) or oxalyl chloride under anhydrous conditions[1]. Alternatively, use 1,1'-carbodiimidazole (CDI) in DMF at ambient temperature for 1.5 hours[2].
Coupling: Introduce the desired amine (e.g., methylamine or a complex pyrrolizidine alcohol) dropwise. Stir for 16 hours at room temperature[1][2].
Validation: Purify via silica gel chromatography. Confirm the N1-methyl regiochemistry (over the N2-isomer) using 2D NMR NOESY, looking for spatial correlation between the N-methyl protons and the C7 aromatic proton of the indazole core[6].
Causality: To ensure that the calculated
Ki
values represent true orthosteric displacement rather than allosteric modulation or non-specific lipid partitioning, the assay must include a saturating concentration of a known competitor to establish the Non-Specific Binding (NSB) baseline[2].
Preparation: Harvest human recombinant 5-HT4 receptors expressed in HEK-293 cells. Homogenize in assay buffer (50 mM HEPES, pH 7.4).
Incubation: Incubate cell membranes with a constant concentration of the radioligand (e.g.,
[3H]
-GR113808) and varying concentrations of the synthesized indazole analog (
10−11
to
10−5
M).
Self-Validation Checkpoint: In parallel wells, add 10
μ
M of unlabeled serotonin (5-HT). The residual radioactivity in these wells represents the NSB. Total binding minus NSB equals specific binding.
Analysis: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Measure retained radioactivity via liquid scintillation counting. Calculate
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation.
Conclusion
The 1-methyl-1H-indazole-3-carboxylate scaffold is a highly tunable pharmacophore. By systematically altering the C3-linkage (ester vs. amide) and modifying the bulk of the appended functional groups, researchers can pivot the molecule's activity from potent 5-HT4 receptor antagonism to aggressive CB1 receptor agonism, or even targeted enzyme inhibition. Its superior metabolic stability compared to traditional indole bioisosteres makes it a premier candidate for next-generation drug discovery pipelines.
References
Pyrrolizidine Esters and Amides as 5-HT4 Receptor Agonists and Antagonists
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors
Source: Frontiers in Chemistry
URL:[Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles
Source: Bioorganic & Medicinal Chemistry (via NIH PMC)
URL:[Link]
A Comprehensive Guide to the Safe Disposal of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
This document provides a detailed, step-by-step protocol for the proper disposal of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate. As a compound utilized in advanced research and drug development, its handling an...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed, step-by-step protocol for the proper disposal of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate. As a compound utilized in advanced research and drug development, its handling and disposal demand a rigorous adherence to safety and environmental standards. This guide is designed to provide clarity and instill best practices, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on a synthesis of regulatory guidelines and the known hazard profile of the compound and its structural analogs.
Part 1: Hazard Profile and Essential Precautions
Understanding the inherent risks of a chemical is the cornerstone of its safe management. Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is an ester derivative of 1-methyl-1H-indazole-3-carboxylic acid. Based on Safety Data Sheets (SDS) for the parent compound and structurally related molecules, a comprehensive hazard profile can be established.
The identified hazards necessitate stringent personal protective measures. The causality is direct:
Skin and Eye Irritation: The compound can cause significant irritation upon contact. Therefore, barrier protection is not merely recommended; it is mandatory to prevent chemical burns and discomfort.
Allergic Skin Reaction: The potential for skin sensitization implies that repeated exposure, even at low levels, could lead to a chronic allergic response. This underscores the importance of avoiding all skin contact from the outset.
Aquatic Toxicity: The compound's toxicity to aquatic organisms is a critical environmental consideration. This hazard classification is the primary reason why disposal into the sewer system is strictly prohibited.[1][2][6]
Mandatory Personal Protective Equipment (PPE)
PPE Item
Specification
Rationale
Hand Protection
Chemically resistant gloves (e.g., Nitrile)
To prevent skin contact, irritation, and potential sensitization.[3] Inspect gloves before use.[3]
Eye/Face Protection
Safety glasses with side-shields or goggles
To protect against splashes that can cause serious eye irritation.[1][2]
Skin and Body Protection
Laboratory coat
To protect skin and personal clothing from contamination.
Respiratory Protection
Use in a well-ventilated area or fume hood
To avoid inhalation of any vapors or aerosols that may be generated.[1][2]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate, from the lab bench to final collection.
Step 1: Waste Segregation at the Source
The Principle: Never mix chemical waste streams. Cross-contamination can lead to unpredictable and dangerous chemical reactions.
Procedure:
Designate a specific waste container for Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper).
This container must be exclusively for this compound and its directly associated waste. Do not add other solvents, acids, bases, or organic materials.
Step 2: Proper Containerization and Labeling
The Principle: Secure containment and clear communication are vital for safe waste handling.
Procedure:
Select a container made of a material compatible with the chemical (a high-density polyethylene or glass container is typically appropriate).
The container must have a secure, leak-proof screw cap.
Affix a hazardous waste label to the container. The label must clearly state:
The full chemical name: "Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate"
The primary hazards: "Irritant," "Skin Sensitizer," "Aquatic Toxin"
The appropriate hazard pictograms (e.g., exclamation mark, environment).
Keep the container closed at all times, except when adding waste.[6][7]
Step 3: Handling Spills and Contaminated Materials
The Principle: A rapid, informed response to a spill minimizes exposure and environmental release.
Procedure for Small Spills (<50 mL):
Ensure the area is well-ventilated, and personnel are wearing appropriate PPE.
Cover the spill with an inert absorbent material, such as vermiculite, cat litter, or a commercial chemical absorbent like Chemizorb®.[1][6]
Once the liquid is fully absorbed, carefully scoop the material into the designated hazardous waste container.
Alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.
Prevent the spill from entering any drains.[1][2][6]
Step 4: Storage and Final Disposal
The Principle: All chemical waste must be disposed of in accordance with local, state, and national regulations.
Procedure:
Store the sealed and labeled waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[8]
Crucially, this chemical waste must be disposed of through a licensed professional waste disposal service. [2][3]
Do not, under any circumstances, pour this material down the sink or attempt to treat it with other chemicals for neutralization. The environmental hazard classification strictly forbids aqueous disposal.[1][4]
Arrange for collection by your institution's EHS department or their contracted waste handler.
Part 3: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate waste.
Caption: Disposal workflow for Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate.
References
Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. Angene Chemical. [Link]
Ester Disposal Discussion. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
Hazardous Substance Fact Sheet: Cyclohexene. New Jersey Department of Health. [Link]
Methyl 1H-indazole-3-carboxylate Safety and Hazards. PubChem, National Institutes of Health. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and Logistical Guide for Handling Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Executive Summary & Chemical Risk Profile
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate (CAS: 1383677-55-1) is a highly potent research chemical belonging to the indazole-3-carboxylate class of synthetic cannabinoid analogs[1]. Due to the lack of comprehensive toxicological data and its structural similarity to potent synthetic cannabinoids, this compound must be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) under Occupational Exposure Band 4 or 5 (OEB 4/5)[2].
Biological Causality & Hazard Justification
Why does this compound require extreme safety measures?
Synthetic cannabinoids are typically full agonists at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Unlike partial agonists (e.g., naturally occurring THC), full agonists induce maximum receptor activation. This uncontrolled signaling cascade leads to profound psychoactive effects, severe cardiovascular toxicity, and central nervous system depression even at microgram exposure levels[3].
Mechanism of toxicity: Full agonism of CB1 receptors by indazole-3-carboxylate analogs.
Quantitative Risk Assessment & PPE Specifications
Because occupational exposure limits (OELs) for novel synthetic cannabinoids are often unestablished, default categorization places them in high-containment bands (<1 µg/m³)[4]. The primary risk vectors are the inhalation of aerosolized powders and transdermal absorption.
Table 1: HPAPI Containment and PPE Specifications
Protection Category
Specification / Requirement
Causality / Rationale
Respiratory
Powered Air-Purifying Respirator (PAPR) with HEPA filters, or N100/P100 half-mask.
Prevents inhalation of micro-particulates during powder transfer. Synthetic cannabinoids are highly active via inhalation.
Dermal (Hands)
Double-layered nitrile gloves (extended cuff).
Prevents transdermal absorption. Outer glove is discarded immediately if contaminated[5].
Dermal (Body)
Disposable Tyvek® suit with elastic wrists/ankles.
Eliminates powder accumulation on standard woven lab coats and prevents take-home exposure[3].
Ocular
Unvented, tight-fitting chemical safety goggles.
Prevents mucosal absorption via the conjunctiva.
Engineering Controls & Facility Design
Personal Protective Equipment (PPE) is the last line of defense. Primary containment must occur at the source[2].
Ventilated Balance Enclosure (VBE) or Isolator: All weighing must be conducted inside a negative-pressure VBE equipped with HEPA filtration[4].
Facility Design: The laboratory should feature single-pass air (no recirculation), negative pressure relative to adjacent corridors, and designated airlocks for gowning/de-gowning[6].
Experimental Protocol: Safe Weighing and Solubilization
This self-validating protocol ensures that the compound is never exposed to ambient laboratory air in its dry, aerosolizable form. By forcing solubilization inside the primary containment zone, the risk of inhalation drops exponentially.
Step-by-step operational workflow for the safe handling and solubilization of HPAPIs.
Step-by-Step Methodology:
Preparation: Verify VBE airflow and negative pressure alarms. Line the VBE workspace with disposable, static-dissipative bench paper.
Gowning: Don the Tyvek suit, double nitrile gloves, unvented goggles, and PAPR[5].
Transfer: Bring the sealed primary container of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate into the VBE.
Static Mitigation: Use a static eliminator (ionizing bar or gun) to neutralize static charges on the powder, preventing aerosolization during transfer.
Weighing: Tare a pre-capped destination vial. Carefully transfer the required mass using a micro-spatula. Immediately cap both the source and destination vials.
In-Situ Solubilization (Critical Step): Do not remove the dry powder from the VBE. Inject the target solvent (e.g., DMSO or methanol) directly into the destination vial through a septum, or open briefly within the VBE to add solvent. Once in solution, the risk of aerosolization is eliminated[4].
Decontamination: Wipe the exterior of the sealed solution vial with a solvent-dampened cloth before removing it from the VBE.
Decontamination and Waste Disposal Plan
Because this compound is an indazole-3-carboxylate ester, it is susceptible to base-catalyzed ester hydrolysis. This chemical vulnerability can be utilized to destroy the active pharmacophore during spill cleanup.
Spill Protocol & Chemical Breakdown:
Containment: If a powder spill occurs outside the VBE, evacuate the lab immediately. Re-enter only with full hazmat PPE (including a PAPR)[3].
Chemical Neutralization: Cover the powder spill with absorbent pads. Carefully apply a high-pH solution (e.g., 1M NaOH in ethanol/water) to the pads. The base will catalyze the hydrolysis of the cyclohexenyl ester, breaking the molecule down into 1-methyl-1H-indazole-3-carboxylic acid and cyclohex-2-en-1-ol, significantly reducing its receptor affinity and toxicity.
Mechanical Removal: Allow 30 minutes for degradation. Wipe the area inward to prevent spreading.
Waste Segregation: Place all contaminated pads, disposable bench paper, and the outer layer of gloves into a dedicated, clearly labeled hazardous waste bag. Double-bag and seal with gooseneck tape[4]. Dispose of via a certified hazardous waste contractor in compliance with local regulations.
References
Quotient Sciences. "Strategies for the Development and Manufacture of Highly Potent Compounds". [Link]
National Institutes of Health (NIH). "Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014". [Link]
Eurofins. "The challenge of handling highly potent API and ADCs in analytical chemistry". [Link]
Altasciences. "Case Study: How to Ensure Safety While Manufacturing Highly Potent APIs". [Link]
Esco Pharma. "Handling HPAPIs: Choosing the Best Containment Strategies". [Link]